molecular formula C15H12N2O4 B188019 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid CAS No. 307339-36-2

2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

Cat. No.: B188019
CAS No.: 307339-36-2
M. Wt: 284.27 g/mol
InChI Key: NFSYYODESQQPSX-UHFFFAOYSA-N
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Description

2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid is a benzoic acid derivative offered for research and development purposes. This compound is part of a class of chemicals where the para-aminobenzoic acid (PABA) structure serves as a versatile building block in pharmaceutical design . PABA-based scaffolds are incorporated into a wide range of bioactive molecules and are found in over 184 known drugs, highlighting their significance in medicinal chemistry . Researchers utilize such compounds in various stages of drug discovery. The structural motifs present in this molecule are commonly investigated for their potential biological activities. Derivatives of benzoic acid and PABA have been studied for a spectrum of applications, including as potential inhibitors of enzymes like acetylcholinesterase (relevant to Alzheimer's disease research) and for antimicrobial properties . Furthermore, the PABA scaffold is a key component in classic therapeutic agents such as antifolates, which interfere with folate metabolism . The carbamoyl and carboxylic acid functional groups provide potential sites for further chemical modification, making this compound a valuable intermediate for synthesizing more complex molecules for specialized research programs . This product is intended for research use only and is not intended for diagnostic or therapeutic use. Safety Notice: For research use only. Not for human or veterinary diagnostic or therapeutic use. Molecular Formula: Information to be confirmed. CAS Number: Information to be confirmed. Molecular Weight: Information to be confirmed. Purity: High purity grade available for research applications.

Properties

IUPAC Name

2-[(4-carbamoylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c16-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)15(20)21/h1-8H,(H2,16,18)(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSYYODESQQPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352094
Record name 2-[(4-carbamoylphenyl)carbamoyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307339-36-2
Record name 2-[(4-carbamoylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-(AMINOCARBONYL)ANILINO)CARBONYL)BENZOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid" synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid

This technical guide provides a comprehensive examination of the synthesis mechanism for this compound, a notable N-aryl phthalamic acid derivative. Designed for researchers, chemists, and professionals in drug development, this document elucidates the core chemical principles, provides a field-proven experimental protocol, and explains the underlying causality for the methodological choices, ensuring a blend of theoretical depth and practical applicability.

Introduction: The Molecular Architecture

This compound is a molecule characterized by a benzoic acid scaffold functionalized at the ortho-position with an amide linkage. This amide's nitrogen is, in turn, substituted with a 4-carbamoylphenyl group. The structure is fundamentally an amic acid, a class of compounds that are crucial intermediates in the synthesis of polyimides and other pharmacologically relevant molecules. The most direct and atom-economical synthetic pathway to this and related N-aryl phthalamic acids is the nucleophilic ring-opening of a cyclic anhydride by an aromatic amine.[1] This guide will focus on this primary synthetic route, which employs phthalic anhydride and 4-aminobenzamide as the core reactants.

Part 1: The Core Synthesis Mechanism

The formation of this compound is a classic example of nucleophilic acyl substitution . The reaction proceeds by the attack of the nucleophilic amino group of 4-aminobenzamide on an electrophilic carbonyl carbon of phthalic anhydride.[2][3] This interaction leads to the opening of the strained anhydride ring to form the stable amic acid product.

Key Reactants:

  • Phthalic Anhydride (Electrophile): As a cyclic anhydride, phthalic anhydride is a highly effective acylating agent. The two carbonyl groups are electron-deficient, and the five-membered ring possesses inherent strain, making it susceptible to nucleophilic attack and subsequent ring-opening.[4]

  • 4-Aminobenzamide (Nucleophile): This molecule features a benzene ring with two key functional groups: a primary amino group (-NH₂) and a primary amide group (-CONH₂).[5] The amino group is the more potent nucleophile due to the greater localization of the lone pair of electrons on the nitrogen atom, and it is this group that initiates the reaction.[5]

The Step-by-Step Mechanism:

  • Nucleophilic Attack: The synthesis is initiated when the lone pair of electrons on the nitrogen atom of the primary amino group of 4-aminobenzamide attacks one of the electrophilic carbonyl carbons of phthalic anhydride.

  • Formation of a Tetrahedral Intermediate: This attack disrupts the π-system of the carbonyl group, leading to the formation of a transient, negatively charged tetrahedral intermediate.

  • Ring-Opening and Proton Transfer: The unstable intermediate rapidly collapses. The carbonyl double bond is reformed, which in turn cleaves the adjacent carbon-oxygen bond within the anhydride ring. This ring-opening step is energetically favorable as it relieves the ring strain. A subsequent proton transfer from the now positively charged nitrogen to the newly formed carboxylate anion yields the final, stable product: this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Part 2: Field-Proven Experimental Protocol

The following protocol describes a reliable and reproducible method for the synthesis of this compound. The procedure is adapted from established methodologies for the preparation of analogous N-aryl phthalamic acids.[3][6]

Materials and Equipment:

  • Phthalic anhydride (C₈H₄O₃)

  • 4-Aminobenzamide (C₇H₈N₂O)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water (H₂O)

  • Ethanol (for optional recrystallization)

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers

Data Presentation: Reactant Stoichiometry
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass (g)
Phthalic AnhydrideC₈H₄O₃148.121.0101.48
4-AminobenzamideC₇H₈N₂O136.151.0101.36
Glacial Acetic AcidCH₃COOH60.05--30-50 mL
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 4-aminobenzamide (1.36 g, 10 mmol).[2]

  • Solvent Addition: Add approximately 30-50 mL of glacial acetic acid to the flask to serve as the reaction solvent.[3]

  • Reaction Conditions: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux using a heating mantle with continuous stirring for 2-3 hours.[2][7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A solid precipitate should begin to form as the solution cools.[3]

  • Isolation: Pour the cooled mixture into a beaker containing approximately 100 mL of cold deionized water to ensure complete precipitation of the product.[3]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected precipitate thoroughly with cold deionized water (e.g., 3 x 20 mL) to remove residual acetic acid and any water-soluble impurities.[3]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at 60-70°C until a constant weight is achieved.

  • Purification (Optional): For enhanced purity, the crude product can be recrystallized from a suitable solvent such as ethanol.[8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Phthalic Anhydride & 4-Aminobenzamide in Flask B Add Glacial Acetic Acid A->B C Heat to Reflux with Stirring (2-3 hours) B->C D Cool to Room Temperature C->D E Precipitate in Cold Water D->E F Collect Solid via Vacuum Filtration E->F G Wash with Deionized Water F->G H Dry Product to Constant Weight G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Part 3: Scientific Integrity & Causality

A robust protocol is self-validating. The choices made in the experimental design are grounded in fundamental chemical principles to maximize yield, purity, and efficiency.

  • Rationale for Solvent Selection: Glacial acetic acid is an excellent solvent for this reaction. It effectively dissolves both reactants, creating a homogeneous reaction medium. Furthermore, its high boiling point (118 °C) is suitable for reflux conditions, allowing the reaction to proceed at an elevated temperature without significant solvent loss.[2] Other polar organic solvents like THF or DMF can also be used.[7][9]

  • The Role of Temperature: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barrier for the reaction, thereby significantly increasing the reaction rate and ensuring it proceeds to completion within a practical timeframe.[2]

  • Validation through Isolation: The product's low solubility in water is a key property exploited for its isolation. Pouring the reaction mixture into cold water causes the organic product to precipitate out while the polar solvent (acetic acid) and any unreacted starting materials (which have some water solubility) remain in the aqueous phase.[3] The subsequent washing steps further ensure the removal of these impurities, serving as an in-process validation of product purity.

Conclusion

The synthesis of this compound via the nucleophilic ring-opening of phthalic anhydride with 4-aminobenzamide is a straightforward, efficient, and highly illustrative chemical transformation. It demonstrates the core principles of nucleophilic acyl substitution and provides a reliable framework for the production of N-aryl phthalamic acids. The detailed mechanism and robust experimental protocol presented in this guide offer researchers a solid foundation for both the practical synthesis of this compound and a deeper understanding of its underlying chemical principles.

References

  • Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. (2026). Google AI Grounding API.
  • Synthesis of 4-aminobenzamidine. PrepChem.com.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Quality Assurance.
  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
  • 2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid | CAS 19368-04-8. Benchchem.
  • Application Notes and Protocols for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. Benchchem.
  • An In-Depth Technical Guide to the Potential Derivatives of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. Benchchem.
  • Phthalic anhydride (PA)
  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity.
  • Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid. Benchchem.
  • Step-by-step synthesis protocol for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. Benchchem.
  • Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids.
  • An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. Benchchem.
  • 2-[(4-Carboxyphenyl)carbamoyl]benzoic acid | C15H11NO5 | CID 746560. PubChem.
  • Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI.

Sources

A Technical Guide to the Spectroscopic Characteristics of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectroscopic signature of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from structurally analogous compounds, to present a comprehensive set of predicted data. This approach is designed to offer valuable insights for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of related molecular entities.

Molecular Properties and Structure

This compound is a derivative of phthalic acid and 4-aminobenzamide. Its structure incorporates a carboxylic acid, two amide functionalities, and two substituted benzene rings. These features are expected to give rise to a distinct and interpretable spectroscopic profile.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₂N₂O₄
Molecular Weight 284.27 g/mol
CAS Number Not assigned

Below is a diagram illustrating the chemical structure and the proposed atom numbering scheme used for the spectral assignments in this guide.

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Methodology for ¹H NMR Data Acquisition

The following is a standard protocol for obtaining a high-resolution ¹H NMR spectrum.[1][2]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -COOH and -NH).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically 0-14 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm). Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectral Analysis (in DMSO-d₆)

The aromatic region is expected to be complex due to the presence of two substituted benzene rings. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the electronic nature of the other substituents.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, likely in the range of δ 13.0-13.5 ppm . This significant downfield shift is characteristic of carboxylic acid protons, and the broadness is due to hydrogen bonding and chemical exchange.

  • Amide Protons (-CONH- and -CONH₂):

    • The secondary amide proton (-CONH -) is expected to appear as a singlet in the range of δ 10.0-10.5 ppm .

    • The primary amide protons (-CONH₂ ) will likely appear as two separate, potentially broad, singlets around δ 7.5-8.0 ppm , due to hindered rotation around the C-N bond.

  • Aromatic Protons (Phthalic Acid Moiety): The four protons on this ring will exhibit complex splitting patterns. The proton ortho to the carboxylic acid group is expected to be the most downfield.

  • Aromatic Protons (4-Aminobenzamide Moiety): The four protons on this ring will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Predicted ¹H NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.2br s1H-COOH
~10.2s1H-CONH -
~8.2-7.5m8HAromatic protons
~7.8br s1H-CONH₂ (one proton)
~7.6br s1H-CONH₂ (one proton)

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Methodology for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments for the lower natural abundance of the ¹³C isotope.[1][2]

  • Sample Preparation: Use a slightly more concentrated sample (15-25 mg) in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Data Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment.

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required.

  • Data Processing: Similar to ¹H NMR, with calibration using the solvent peak (for DMSO-d₆, δ ≈ 39.52 ppm).

Predicted ¹³C NMR Spectral Analysis (in DMSO-d₆)
  • Carbonyl Carbons: The three carbonyl carbons (one carboxylic acid and two amides) are expected to resonate in the most downfield region of the spectrum, typically between δ 165-175 ppm .

  • Aromatic Carbons: The twelve aromatic carbons will appear in the range of δ 110-150 ppm . The carbons attached to the electron-withdrawing carbonyl groups and the nitrogen atom will be shifted further downfield. Due to symmetry in the 4-carbamoylphenyl ring, some signals may be degenerate.

Predicted ¹³C NMR Data Summary
Chemical Shift (δ, ppm)Assignment
~170-165C=O (Carboxylic acid and Amides)
~150-110Aromatic Carbons

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology for IR Data Acquisition

A common method for solid samples is the Potassium Bromide (KBr) pellet technique.[1][3]

  • Sample Preparation: Grind 1-2 mg of the dry sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Analysis

The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, and C=O functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹ , characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]

  • N-H Stretch (Amides): Sharp peaks are anticipated around 3400-3200 cm⁻¹ . The primary amide (-CONH₂) may show two distinct bands (asymmetric and symmetric stretching), while the secondary amide (-CONH-) will show a single band.

  • C=O Stretch (Carbonyls): Strong, sharp absorptions are expected in the range of 1720-1630 cm⁻¹ . The carboxylic acid C=O stretch will likely appear around 1720-1700 cm⁻¹, while the amide C=O stretches (Amide I band) will be found around 1680-1630 cm⁻¹.

  • C=C Stretch (Aromatic): Several peaks of variable intensity are expected in the 1600-1450 cm⁻¹ region.

Predicted IR Data Summary
Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (Carboxylic acid)
3400-3200 (sharp)N-H stretch (Amides)
1720-1700 (strong)C=O stretch (Carboxylic acid)
1680-1630 (strong)C=O stretch (Amides)
1600-1450C=C stretch (Aromatic)

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Methodology for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the one .[1]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. The spectrum can be acquired in either positive or negative ion mode.

Predicted Mass Spectrum Analysis
  • Molecular Ion Peak: In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 285.09 . In negative ion mode, the [M-H]⁻ peak would be observed at m/z 283.08 .

  • Fragmentation: Common fragmentation pathways would involve the loss of small molecules such as H₂O, CO, and CO₂ from the parent ion. Cleavage of the amide bonds is also a likely fragmentation route.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

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  • Suzhou奥佰医药. 2-[(4-phenylphenyl)carbamoyl]benzoic Acid. [Link]

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The Multifaceted Biological Activities of Phthalamic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic and Agrochemical Potential of a Versatile Scaffold

Phthalamic acid derivatives, a class of compounds readily synthesized from phthalic anhydride, have emerged as a versatile scaffold in both pharmaceutical and agrochemical research.[1] Their inherent structural features allow for a wide range of chemical modifications, leading to a diverse spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of phthalamic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, evaluation, and mechanistic understanding of these promising compounds. We will delve into their applications as anticancer, antimicrobial, antiviral, herbicidal, and insecticidal agents, providing not only a theoretical framework but also practical, field-proven experimental protocols.

I. Anticancer Activity: Targeting Key Signaling Pathways

Several phthalamic acid derivatives, particularly those cyclized into phthalimides, have demonstrated significant potential as anticancer agents.[2][3] Their mechanisms of action often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

A. Mechanism of Action: Inhibition of Kinase Signaling and Induction of Apoptosis

A primary mechanism by which phthalimide derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling. For instance, certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (EGFR-TK) and the mammalian target of rapamycin (mTOR) signaling pathways.[2][4]

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[4] Inhibition of this pathway by phthalimide derivatives can lead to the suppression of protein synthesis and cell cycle arrest. Specifically, compounds like N-Hydroxyphthalimide (NHPI) have been shown to inhibit the phosphorylation of key downstream effectors of mTORC1, such as S6K1 and 4E-BP1, in cancer cell lines.[4]

Furthermore, many phthalimide derivatives induce apoptosis , or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[5][7] Studies have shown that some phthalimide derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[3]

Another important target is the Transforming Growth Factor-β (TGF-β) signaling pathway , which plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages. Phthalimide derivatives have been designed as inhibitors of the TGF-β type I receptor kinase (ALK5), thereby blocking the downstream signaling that promotes cancer cell proliferation and migration.[8][9]

B. Experimental Workflow: Evaluating Anticancer Efficacy

A systematic approach is essential for evaluating the anticancer potential of novel phthalamic acid derivatives. The following workflow outlines the key in vitro assays.

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation MTT MTT Assay for Cytotoxicity Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) MTT->Apoptosis Active Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT->Cell_Cycle Active Compounds Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116) Cell_Lines->MTT Treat with derivatives Western_Blot Western Blotting (Kinase Phosphorylation) Apoptosis->Western_Blot Confirm Pathway Cell_Cycle->Western_Blot Kinase_Assay In Vitro Kinase Inhibition Assay Western_Blot->Kinase_Assay Identify Target Kinase

Caption: Workflow for in vitro evaluation of anticancer activity.

C. Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phthalamic acid derivatives in culture medium. A typical concentration range would be from 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial and Antiviral Activities: Combating Infectious Agents

Phthalamic acid derivatives have also demonstrated promising activity against a range of microbial and viral pathogens.

A. Antimicrobial Activity

N-substituted phthalimides and N-phthaloylamino acid hydroxamates have shown notable antibacterial and antifungal properties.[3][12]

Mechanism of Action: The antimicrobial mechanism of these derivatives can be multifaceted. For N-phthaloylamino acid hydroxamates, the hydroxamate moiety can chelate essential metal ions in bacterial enzymes, such as peptide deformylase (PDF) and LpxC, thereby inhibiting their function and halting bacterial growth.[12] Phthalimides themselves may contribute to antimicrobial activity by destabilizing bacterial mRNA.[12]

B. Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[13][14]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.[14]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the phthalamic acid derivative in the appropriate broth medium.

  • Inoculation:

    • Add an equal volume of the standardized inoculum to each well of the microtiter plate.

  • Controls:

    • Include a positive control (broth with inoculum, no compound) to ensure microbial growth.

    • Include a negative control (broth only) to check for sterility.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

C. Antiviral Activity

Certain phthalamic acid esters have exhibited in vitro antiviral activity against viruses such as dengue virus, chikungunya virus, and human parainfluenza virus.[15][16]

Mechanism of Action: The precise antiviral mechanisms are still under investigation, but it is hypothesized that these compounds may interfere with viral entry, replication, or assembly.

D. Detailed Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a virus.[15][17]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a 96-well plate with a suitable host cell line (e.g., Vero cells) and incubate overnight to form a confluent monolayer.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the phthalamic acid derivative in a cell culture medium with a low serum concentration.

    • Remove the growth medium from the cells and add the diluted compounds.

    • Infect the cells with a pre-titered amount of the virus that is known to cause significant CPE.

    • Include a virus control (cells with virus, no compound) and a cell control (cells with no virus or compound).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show approximately 80-90% CPE (typically 2-4 days).

  • CPE Assessment:

    • Visually assess the degree of CPE in each well using a microscope.

    • Alternatively, quantify cell viability using a reagent such as neutral red or MTT.[15][17]

  • Data Analysis:

    • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral CPE by 50%.

    • Determine the 50% cytotoxic concentration (CC₅₀) from a parallel assay without the virus.

    • Calculate the selectivity index (SI = CC₅₀ / EC₅₀), where a higher SI value indicates greater antiviral specificity.

III. Agrochemical Applications: Herbicidal and Insecticidal Activities

Phthalamic acid derivatives have a long history of use in agriculture as herbicides and insecticides.

A. Herbicidal Activity

Acylation of amines with phthalic anhydride produces phthalamic acid derivatives that can function as organic herbicides.[1] Some derivatives act as protoporphyrinogen oxidase (PPO) inhibitors.[18][19] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

B. Experimental Protocol: Pre- and Post-emergence Herbicidal Assay

This assay evaluates the herbicidal efficacy of a compound when applied before (pre-emergence) or after (post-emergence) weed seedlings have emerged from the soil.[20]

Step-by-Step Methodology:

  • Planting:

    • Plant seeds of target weed species (e.g., Echinochloa crus-galli) in pots containing a standard soil mix.

  • Compound Application:

    • Pre-emergence: Apply a solution or suspension of the phthalamic acid derivative to the soil surface immediately after planting.

    • Post-emergence: Apply the compound as a foliar spray once the weed seedlings have reached a specific growth stage (e.g., 2-3 leaf stage).

    • Include an untreated control group for comparison.

  • Growth Conditions:

    • Maintain the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Efficacy Assessment:

    • After a set period (e.g., 14-21 days), visually assess the herbicidal efficacy by rating the plants on a scale of 0 (no effect) to 100 (complete kill).

    • Measure plant height, fresh weight, and/or dry weight to quantify the growth inhibition.

C. Insecticidal Activity

Phthalimide derivatives have been developed as potent insecticides.[12][21][22]

Mechanism of Action: A significant mode of action for some insecticidal phthalimides is the antagonism of the γ-aminobutyric acid (GABA) receptor in the insect nervous system.[16] GABA is an inhibitory neurotransmitter, and blocking its receptor leads to hyperexcitation, convulsions, and death of the insect. Other phthalimide-based insecticides act as cholinesterase inhibitors, disrupting nerve impulse transmission.[12]

D. Experimental Protocol: Topical Application Bioassay for Insecticidal Activity

This method assesses the contact toxicity of a compound to a target insect species.[21][23]

Step-by-Step Methodology:

  • Insect Rearing:

    • Rear a susceptible strain of the target insect (e.g., Caribbean fruit fly, Anastrepha suspensa) under controlled laboratory conditions.

  • Compound Preparation:

    • Dissolve the phthalamic acid derivative in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

  • Topical Application:

    • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

    • Treat a control group with the solvent alone.

  • Observation:

    • Place the treated insects in clean containers with food and water.

    • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.

    • Use probit analysis to determine the LD₅₀ (the lethal dose that causes 50% mortality).

IV. Synthesis and Characterization

The synthesis of phthalamic acid derivatives is generally straightforward, making them attractive for library synthesis and structure-activity relationship (SAR) studies.

A. General Synthesis of N-Substituted Phthalamic Acids

The most common method for synthesizing N-substituted phthalamic acids is the reaction of phthalic anhydride with a primary or secondary amine.[24][25]

Synthesis_Phthalamic_Acid Phthalic_Anhydride Phthalic Anhydride Phthalamic_Acid N-Substituted Phthalamic Acid Phthalic_Anhydride->Phthalamic_Acid + Amine Primary or Secondary Amine (R-NH2) Amine->Phthalamic_Acid Solvent (e.g., Acetic Acid) Room Temperature or Mild Heating

Caption: General reaction scheme for the synthesis of N-substituted phthalamic acids.

Typical Procedure:

  • Dissolve phthalic anhydride in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Add the desired amine dropwise to the solution with stirring.

  • The reaction is often exothermic and can proceed at room temperature. In some cases, gentle heating may be required to drive the reaction to completion.

  • The N-substituted phthalamic acid product often precipitates from the reaction mixture and can be isolated by filtration.

B. Characterization Techniques

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid and amide carbonyls.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the synthesized compound.

V. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of phthalamic acid derivatives. The nature and position of substituents on the aromatic ring and the N-substituent can significantly influence the potency and selectivity of these compounds. For example, in the case of herbicidal PPO inhibitors, the introduction of electron-withdrawing groups like fluorine or chlorine on the N-phenyl ring can enhance activity.[19] For anticancer derivatives, the specific side chains attached to the phthalimide core can determine their kinase inhibitory profile and apoptotic-inducing capabilities.

VI. Conclusion and Future Perspectives

Phthalamic acid derivatives represent a privileged scaffold with a remarkable breadth of biological activities. Their synthetic accessibility and tunable properties make them an exciting area for continued research in both medicine and agriculture. Future efforts will likely focus on the rational design of more potent and selective derivatives based on a deeper understanding of their molecular targets and mechanisms of action. The development of novel delivery systems and combination therapies may further enhance the therapeutic and agrochemical potential of this versatile class of compounds. This guide provides a solid foundation for researchers to explore and harness the full potential of phthalamic acid derivatives.

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An In-depth Technical Guide to 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid, a member of the N-aryl phthalamic acid class of compounds. While the broader benzoic acid scaffold is of significant interest in medicinal chemistry, this guide focuses specifically on the synthesis, characterization, and potential therapeutic applications of this particular molecule and its close analogues. We will delve into the established synthetic routes, explore the known biological activities of the N-aryl-2-carbamoylbenzoic acid core, and discuss its potential as a versatile intermediate in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this chemical entity.

Introduction: The N-Aryl-2-Carbamoylbenzoic Acid Scaffold

The N-aryl-2-carbamoylbenzoic acid scaffold is a key pharmacophore in medicinal chemistry, recognized for its role as a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1] The core structure, characterized by a benzoic acid moiety linked to an aryl group via an amide bond, provides a robust framework for chemical modification. This adaptability allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize interactions with various biological targets.[1]

While the history of benzoic acid itself dates back to the 16th century, with its structure elucidated in 1832, the systematic exploration of its more complex derivatives is a more recent endeavor.[2][3][4] Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[4][5] The focus of this guide, this compound, represents a specific iteration of this scaffold with potential for further development.

Synthesis and Characterization

The primary and most direct synthetic pathway to this compound and its analogues is the nucleophilic acyl substitution reaction between phthalic anhydride and a corresponding aniline derivative.[6]

General Synthesis Pathway

The reaction proceeds via the nucleophilic attack of the amino group of the aniline on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding phthalamic acid.[6]

Synthesis_Pathway Phthalic_Anhydride Phthalic Anhydride Intermediate Tetrahedral Intermediate Phthalic_Anhydride->Intermediate + Aniline_Derivative 4-Aminobenzamide Aniline_Derivative->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: General synthesis of N-aryl phthalamic acids.

Experimental Protocol: Synthesis of a Related Analogue, 2-[(4-Nitrophenyl)carbamoyl]benzoic acid

A common precursor and related analogue is 2-[(4-nitrophenyl)carbamoyl]benzoic acid, from which the carbamoyl derivative can be obtained via reduction of the nitro group. The synthesis of the nitro analogue is well-documented.[7]

Materials and Equipment:

  • Phthalic anhydride

  • 4-Nitroaniline

  • Glacial acetic acid or anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-nitroaniline.[7]

  • Add a suitable solvent, such as glacial acetic acid or anhydrous toluene.[7]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with continuous stirring for 2-6 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the solid precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., toluene or diethyl ether) to remove unreacted starting materials.

  • The resulting product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-[(4-nitrophenyl)carbamoyl]benzoic acid.

Conversion to this compound

The nitro group of 2-[(4-nitrophenyl)carbamoyl]benzoic acid can be reduced to an amino group, which can then be further functionalized. While direct synthesis from 4-aminobenzamide is feasible, the reduction of the nitro-analogue is a common synthetic strategy in medicinal chemistry to access a variety of derivatives. The subsequent conversion of the amino group to a carbamoyl group would require additional synthetic steps.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of N-aryl-2-carbamoylbenzoic acids and related benzoic acid derivatives have demonstrated a range of biological activities.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives have a long history of use as antimicrobial and antifungal agents.[4][5] The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[5] Studies on salicylanilide derivatives, which share structural similarities, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[8]

Anticancer and Anti-proliferative Effects

Derivatives of the 2-(benzylcarbamoyl)benzoic acid scaffold have been investigated for their anticancer properties.[1] The anti-proliferative activity of some of these compounds is thought to be mediated through the inhibition of key signaling pathways involved in cell growth and proliferation. For example, a derivative of aspirin, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, has shown considerable in vitro anti-proliferative activity against a panel of 60 cancer cell lines.[9]

Anticancer_Mechanism cluster_pathway Cell Proliferation Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor N-Aryl-2-Carbamoylbenzoic Acid Derivative Inhibitor->Signaling_Cascade Inhibition

Caption: Potential mechanism of anti-proliferative activity.

Enzyme Inhibition

The benzoic acid scaffold is present in a variety of enzyme inhibitors. While a direct link between this compound and Poly(ADP-ribose) polymerase (PARP) inhibition is not firmly established in the current literature, the broader class of carboxamide-containing compounds has been extensively explored for PARP inhibition.[10][11][12][13][14] PARP inhibitors are a clinically important class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[10][14] The development of novel PARP inhibitors often involves the optimization of a core scaffold to enhance binding to the enzyme's active site.[15][16]

It is important to note that without specific experimental data, any discussion of this compound as a PARP inhibitor remains speculative. Further research, including in vitro enzyme assays and cellular assays, would be required to validate this hypothesis.

Future Directions and Drug Discovery Potential

The N-aryl-2-carbamoylbenzoic acid scaffold, including this compound, represents a valuable starting point for the development of novel therapeutic agents. The presence of multiple functional groups—the carboxylic acid, the amide linkages, and the aryl rings—provides ample opportunities for chemical modification to explore structure-activity relationships.[1]

Future research efforts could focus on:

  • Synthesis of a diverse library of analogues: By systematically modifying the substituents on both aryl rings, it is possible to modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Comprehensive biological screening: Evaluating these analogues against a wide range of biological targets, including various enzymes, receptors, and microbial strains, could uncover novel therapeutic applications.

  • Computational modeling: In silico studies can aid in the rational design of more potent and selective derivatives by predicting their binding interactions with specific biological targets.

Conclusion

This compound is a readily synthesizable molecule belonging to the N-aryl phthalamic acid class. While its specific biological activity profile is not yet extensively characterized, the broader family of benzoic acid and N-aryl-2-carbamoylbenzoic acid derivatives has demonstrated significant therapeutic potential, particularly in the areas of antimicrobial and anticancer research. Its versatile chemical structure makes it an attractive scaffold for medicinal chemists and drug discovery professionals. Further investigation into the biological properties of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

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A Technical Guide to 4-Carbamoylphthalic Anhydride: A Versatile Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 4-Carbamoylphthalic Anhydride, a pivotal chemical intermediate. We will explore its fundamental physicochemical properties, synthesis, and core reactivity. The primary focus will be on its strategic application in the synthesis of complex pharmaceutical agents, with a detailed examination of its role in constructing the core scaffolds of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile building block in their synthetic strategies.

Introduction: The Strategic Importance of a Bifunctional Intermediate

In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Chemical intermediates that offer a combination of desirable features—stability, specific reactivity, and the ability to introduce key pharmacophoric elements—are invaluable. 4-Carbamoylphthalic anhydride, a derivative of phthalic anhydride, is one such intermediate.[1] Its structure is deceptively simple, yet it houses two distinct and crucial functionalities: a highly reactive cyclic anhydride and a robust primary carboxamide group.

The anhydride moiety serves as a potent electrophile, susceptible to nucleophilic attack by a variety of reagents, enabling the formation of new carbon-heteroatom bonds through ring-opening reactions.[2][3] Concurrently, the carboxamide group is a cornerstone of many successful pharmaceuticals. It is a key hydrogen-bonding motif that facilitates crucial interactions with biological targets, such as the nicotinamide-binding domain of PARP enzymes.[4] The strategic placement of this group at the 4-position of the phthalic anhydride ring provides a synthetically accessible handle for building molecules with precise three-dimensional arrangements. This guide will elucidate the practical chemistry of this intermediate, with a particular focus on its application in the synthesis of potent anti-cancer therapeutics.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful laboratory execution. While specific data for 4-Carbamoylphthalic anhydride is not centrally compiled, its properties can be reliably inferred from its parent compound, phthalic anhydride, and its close analogue, 4-Carboxyphthalic anhydride (Trimellitic anhydride).[1][5]

PropertyValue / DescriptionSource(s)
IUPAC Name 1,3-dioxoisobenzofuran-5-carboxamide-
Molecular Formula C₉H₅NO₄-
Molecular Weight 191.14 g/mol -
Appearance Likely a white to off-white crystalline solid.[1][6]
Melting Point Expected to be high, likely >160 °C.[5]
Solubility Soluble in hot water (with decomposition), acetone, DMF, ethyl acetate. Reacts with alcohols.[5]
Stability Stable under dry conditions. Moisture-sensitive; hydrolyzes to the corresponding dicarboxylic acid.[1][5]
Safety & Handling Protocol

As with all cyclic anhydrides, 4-Carbamoylphthalic anhydride must be handled with care, as it is a potent irritant and sensitizer.[6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Respiratory Protection: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust, which can cause respiratory irritation and sensitization (allergy or asthma symptoms).[7][9][10]

  • Moisture Sensitivity: Protect from moisture.[7] Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Use of a desiccator for long-term storage is recommended.

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention as serious eye damage can occur.[7][10]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical advice.[8][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[10]

Synthesis of 4-Carbamoylphthalic Anhydride

The most direct and logical synthesis of 4-Carbamoylphthalic anhydride involves the amidation of its readily available precursor, 1,2,4-Benzenetricarboxylic anhydride, also known as Trimellitic anhydride. The causality behind this choice is the selective reactivity of the exocyclic carboxylic acid over the anhydride ring under specific conditions.

The process involves two key stages:

  • Activation of the Carboxylic Acid: The carboxylic acid at the 4-position is selectively activated. A common method is conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This creates a highly reactive acyl chloride.

  • Amidation: The activated acyl chloride is then reacted with ammonia (often as ammonium hydroxide or ammonia gas bubbled through an inert solvent) to form the primary carboxamide. This nucleophilic acyl substitution reaction is typically rapid and high-yielding. The anhydride ring remains intact throughout this process if conditions are carefully controlled (e.g., low temperature).

Core Reactivity and Mechanistic Principles

The utility of 4-Carbamoylphthalic anhydride as an intermediate stems from the electrophilic nature of the two carbonyl carbons within the anhydride ring.[11] These carbons are excellent targets for nucleophiles. The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3]

The general mechanism can be visualized as follows:

Caption: General mechanism of nucleophilic acyl substitution on a cyclic anhydride.

A critical consideration for unsymmetrical anhydrides like 4-Carbamoylphthalic anhydride is regioselectivity . Nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons (C1 or C3). The outcome is often a mixture of two isomeric products, which may require separation. The electronic effect of the carbamoyl group (-CONH₂) influences the relative electrophilicity of the two carbonyls, but steric hindrance from the incoming nucleophile also plays a significant role.

Application in Drug Development: Synthesis of PARP Inhibitor Scaffolds

A premier application of 4-Carbamoylphthalic anhydride is in the synthesis of phthalazinone-based PARP inhibitors.[12] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways (a concept known as synthetic lethality) in certain tumors, particularly those with BRCA1 or BRCA2 mutations.[4][13] The phthalazinone core is a privileged scaffold found in several approved drugs, including Olaparib.

The key transformation involves the condensation of 4-Carbamoylphthalic anhydride with a hydrazine derivative. This reaction efficiently constructs the bicyclic phthalazinone core in a single, often high-yielding, step.

Experimental Workflow: Synthesis of a Phthalazinone Precursor

The following diagram illustrates the logical workflow for this key synthetic transformation.

G start Start: 4-Carbamoylphthalic Anhydride & Hydrazine Derivative reaction Reaction Vessel: - Add anhydride and solvent (e.g., Acetic Acid). - Heat to reflux (e.g., 118°C). - Add hydrazine derivative dropwise. start->reaction reflux Reflux: - Maintain temperature for several hours (e.g., 4-6h). - Monitor reaction progress (TLC/LC-MS). reaction->reflux workup Work-up: - Cool reaction mixture to room temp. - Pour into ice-water. - Precipitate forms. reflux->workup Upon completion isolation Isolation: - Filter the solid precipitate. - Wash with water, then a non-polar solvent (e.g., ether). workup->isolation purification Purification: - Recrystallization from a suitable solvent (e.g., Ethanol/Water). isolation->purification product Final Product: Phthalazinone Derivative purification->product

Caption: Experimental workflow for the synthesis of a phthalazinone core.

Self-Validating Protocol: Synthesis of 4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzamide

This protocol describes the reaction with hydrazine hydrate as a model system. It is designed to be self-validating, with clear steps for reaction, isolation, and purification.

Reagents & Equipment:

  • 4-Carbamoylphthalic anhydride (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard filtration apparatus (Büchner funnel)

  • Deionized water, ethanol, diethyl ether

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Carbamoylphthalic anhydride (e.g., 19.1 g, 0.1 mol).

  • Dissolution: Add glacial acetic acid (e.g., 100 mL) to the flask. Begin stirring and gently heat the mixture to 80-90 °C to aid dissolution.

  • Reactant Addition: Once the solid has dissolved, increase the heat to bring the solution to a gentle reflux (~118 °C). Slowly add hydrazine hydrate (e.g., 5.5 g, 0.11 mol) dropwise over 15-20 minutes. Causality Note: Adding the hydrazine slowly at reflux controls the exotherm of the condensation reaction and prevents the formation of unwanted side products.

  • Reaction: Maintain the reaction at reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The product is typically a fluorescent spot with a lower Rf than the starting material.

  • Work-up & Precipitation: After the reaction is complete, allow the flask to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously. A precipitate should form immediately. Trustworthiness Note: This precipitation step is crucial for separating the organic product from the acetic acid solvent and any water-soluble impurities.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual acetic acid and salts. Follow with a wash of cold diethyl ether (2 x 50 mL) to help dry the solid.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.

Conclusion

4-Carbamoylphthalic anhydride stands out as a highly effective and strategic chemical intermediate. Its bifunctional nature allows for the direct incorporation of a crucial hydrogen-bonding carboxamide group while simultaneously providing a reactive anhydride handle for the efficient construction of heterocyclic scaffolds. As demonstrated in its application toward the synthesis of PARP inhibitors, this reagent enables streamlined synthetic routes to complex and medicinally relevant molecules. A comprehensive understanding of its reactivity, coupled with meticulous attention to safe handling procedures, empowers chemists to fully exploit its potential in the discovery and development of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET (Phthalic Anhydride).
  • Penumutchu, S., et al. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. NIH National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hexahydro-4-methylphthalic anhydride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Phthalic anhydride.
  • ChemBK. (n.d.). 4-Carboxyphthalic anhydride.
  • PubMed. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors.
  • NIH National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors.
  • MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines.
  • Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides.
  • Chemistry LibreTexts. (2023). General Mechanism of Anhydride Reactions.
  • Wikipedia. (n.d.). Phthalic anhydride.
  • NIH National Center for Biotechnology Information. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Methylphthalic anhydride.
  • YouTube. (2020). Acid Anhydrides: Reactions Forming and Reactions of.
  • PubChem. (n.d.). Phthalic Anhydride.
  • Wikipedia. (n.d.). Organic acid anhydride.
  • ECHEMI. (n.d.). 4-Methylphthalic anhydride SDS.

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Potential research applications of "2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Research Applications of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

Abstract

In the landscape of targeted therapeutics, the exploration of novel small molecules capable of modulating critical cellular pathways is paramount. This technical guide presents a comprehensive overview of the potential research applications for this compound. Based on a detailed structural analysis, we postulate its primary mechanism of action as the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. This document provides the scientific rationale for this hypothesis, outlines potential therapeutic applications in oncology—primarily through the principle of synthetic lethality—and furnishes detailed, field-proven experimental protocols to validate these hypotheses. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate this promising chemical scaffold.

Compound Profile and Scientific Rationale

Chemical Identity and Structural Features
  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₂N₂O₄

  • Molecular Weight: 284.27 g/mol

  • Core Structure: The molecule is a derivative of phthalamic acid, featuring a benzoic acid core linked via an amide bond to a 4-aminobenzamide moiety.

The key to postulating the biological activity of this compound lies in recognizing the 4-aminobenzamide substructure. This moiety is a well-established pharmacophore that acts as a nicotinamide mimetic. Nicotinamide is the cleavage product and endogenous inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. Therefore, it is a strong scientific hypothesis that this compound functions as a competitive inhibitor at the NAD+ binding site of PARP enzymes.

Predicted Physicochemical Properties

A preliminary in-silico assessment provides a baseline for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
LogP 1.9 - 2.3Indicates moderate lipophilicity, suggesting potential for cell permeability.
Polar Surface Area 107 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 3Provides multiple points for specific interactions with a target protein.
Hydrogen Bond Acceptors 5Offers additional sites for hydrogen bonding in a protein active site.
pKa (most acidic) ~3.8The carboxylic acid will be ionized at physiological pH, impacting solubility.

Note: These values are computationally predicted and require experimental verification.

Postulated Mechanism of Action: PARP Inhibition

PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They function as sensors for DNA single-strand breaks (SSBs), a common form of DNA damage. Upon binding to an SSB, PARP utilizes NAD+ as a substrate to synthesize and attach long polymers of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This PARylation event acts as a signaling scaffold, recruiting the machinery required for base excision repair (BER) to resolve the damage.[1][2]

By mimicking the nicotinamide portion of NAD+, PARP inhibitors occupy the catalytic pocket of the enzyme, preventing PAR synthesis.[3] This not only halts the repair of SSBs but also "traps" the PARP enzyme on the DNA.[4][5] These stalled PARP-DNA complexes are highly toxic lesions that can cause replication forks to collapse, generating lethal DNA double-strand breaks (DSBs).

PARP_Mechanism Figure 1: Postulated Mechanism of PARP Inhibition cluster_0 Standard DNA Repair Pathway cluster_1 Inhibitor Action SSB DNA Single-Strand Break (SSB) PARP PARP1/2 Enzyme SSB->PARP recruits PARylation PAR Synthesis (PARylation) PARP->PARylation Trapped_PARP PARP Trapped on DNA NAD NAD+ NAD->PARylation substrate BER Base Excision Repair (BER) Complex PARylation->BER recruits Repair SSB Repaired BER->Repair Inhibitor 2-[(4-Carbamoylphenyl)carbamoyl] benzoic acid Inhibitor->PARP binds & traps DSB Replication Fork Collapse -> Double-Strand Break (DSB) Trapped_PARP->DSB Synthetic_Lethality Figure 2: The Principle of Synthetic Lethality cluster_Normal Normal Cell (HR-Proficient) cluster_Cancer BRCA-Mutant Cancer Cell (HR-Deficient) PARPi_N PARP Inhibition DSB_N Double-Strand Breaks (DSBs) Formed PARPi_N->DSB_N HR_N Homologous Recombination (HR) Repair DSB_N->HR_N Repaired via Survival Cell Survival HR_N->Survival PARPi_C PARP Inhibition DSB_C Double-Strand Breaks (DSBs) Formed PARPi_C->DSB_C HR_C HR Repair Defective DSB_C->HR_C Cannot be repaired Apoptosis Cell Death (Apoptosis) HR_C->Apoptosis

Caption: Synthetic lethality in HR-deficient cancer cells.

Experimental Validation Workflows

To rigorously test the hypothesis that this compound is a PARP inhibitor with synthetic lethal activity, the following tiered experimental approach is recommended.

Tier 1: Biochemical PARP Inhibition Assay

Causality: The foundational experiment must confirm direct interaction and inhibition of the target enzyme, independent of any cellular systems. This assay quantifies the ability of the compound to inhibit the catalytic activity of purified PARP1 enzyme.

Methodology (ELISA-based):

  • Plate Preparation: Coat a 96-well high-binding plate with histone proteins (the substrate for PARylation) and incubate overnight at 4°C. Block with BSA to prevent non-specific binding.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in assay buffer (e.g., from 100 µM to 5 pM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a DMSO vehicle control.

  • Enzyme Reaction: Add recombinant human PARP1 enzyme to each well. Add the test compound dilutions and controls.

  • Initiation: Start the reaction by adding a reaction mix containing a fixed concentration of NAD+ and biotinylated-NAD+. Incubate for 60 minutes at room temperature.

  • Detection: Wash the plate to remove unincorporated NAD+. Add Streptavidin-HRP conjugate, which binds to the biotinylated-PAR chains attached to the histones.

  • Readout: After another wash step, add a chemiluminescent or colorimetric HRP substrate. Read the signal on a plate reader.

  • Data Analysis: The signal is proportional to PARP activity. Plot the percentage of inhibition against the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Assay_Workflow Figure 3: Workflow for Biochemical PARP Assay A 1. Coat Plate with Histones & Block B 2. Add PARP1 Enzyme A->B C 3. Add Test Compound Dilutions B->C D 4. Initiate with NAD+/Biotin-NAD+ Mix C->D E 5. Incubate 60 min at RT D->E F 6. Wash Plate E->F G 7. Add Streptavidin-HRP F->G H 8. Incubate 30 min at RT G->H I 9. Wash Plate H->I J 10. Add HRP Substrate & Read Signal I->J K 11. Calculate IC50 Value J->K

Caption: Step-by-step workflow for an in vitro PARP assay.

Tier 2: Cell-Based Target Engagement & Viability Assays

Causality: Once direct enzyme inhibition is confirmed, it is crucial to verify that the compound can penetrate cells, engage its target, and produce the desired biological effect.

Protocol 1: Cellular PARylation Assay (Immunofluorescence)

  • Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat cells with varying concentrations of the test compound for 2 hours.

  • DNA Damage: Induce acute DNA damage by treating with 10 mM H₂O₂ for 10 minutes to robustly activate PARP.

  • Fix & Permeabilize: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Staining: Block and then incubate with a primary antibody specific for PAR. Follow with an Alexa Fluor-conjugated secondary antibody. Counterstain nuclei with DAPI.

  • Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear fluorescence intensity of the PAR signal. A potent inhibitor will show a dose-dependent reduction in the H₂O₂-induced PAR signal. [6] Protocol 2: Synthetic Lethality Viability Assay

  • Cell Lines: The self-validating nature of this protocol relies on using an isogenic pair of cell lines: one with functional BRCA2 (BRCA2+/+) and one where BRCA2 has been knocked out (BRCA2-/-).

  • Cell Seeding: Seed both cell lines at low density in 96-well plates.

  • Treatment: Treat the cells with a 10-point dose-response curve of the test compound.

  • Incubation: Incubate for 5-7 days. This extended incubation is critical to allow the lethal effects of replication fork collapse to manifest over several cell divisions.

  • Viability Readout: Measure cell viability using a metabolic assay like resazurin or an ATP-based luminescence assay (e.g., CellTiter-Glo®). [7][8]6. Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A potent synthetic lethal agent will exhibit a significantly lower GI₅₀ (typically >50-fold) in the BRCA2-/- cells compared to the BRCA2+/+ cells.

Future Directions

If this compound demonstrates high potency and selectivity in the described assays, subsequent research should focus on:

  • Selectivity Profiling: Assessing inhibitory activity against other PARP family members and a broad panel of kinases to ensure a clean off-target profile.

  • Pharmacokinetics: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

  • In Vivo Efficacy: Testing the compound's anti-tumor activity in xenograft models, particularly those derived from BRCA-mutant human tumors.

  • Pharmacodynamic Studies: Measuring PARP inhibition in tumor and surrogate tissues from treated animals to establish a dose-effect relationship.

References

  • PARP inhibitors in breast cancer: Bringing synthetic lethality to the bedside. American Cancer Society. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Center for Biotechnology Information, PMC. [Link]

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. National Center for Biotechnology Information, PMC. [Link]

  • Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. National Center for Biotechnology Information, PMC. [Link]

  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. [Link]

  • Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]

  • What are PARP inhibitors and how do they work? Patsnap Synapse. [Link]

  • Cell Viability Assays. Creative Bioarray. [Link]

  • What are PARP inhibitors? MD Anderson Cancer Center. [Link]

  • Poly (ADP-ribose) Polymerase (PARP) Assay Services. Reaction Biology. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Center for Biotechnology Information, PMC. [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. National Center for Biotechnology Information. [Link]

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Methodological & Application

Synthesis of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid from Phthalic Anhydride: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid, a valuable phthalamic acid derivative. The synthesis is achieved through a direct and efficient nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobenzamide. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed step-by-step experimental protocol, robust analytical methods for product validation, and critical safety considerations. The causality behind experimental choices is explained to empower users to not only replicate the procedure but also to adapt it based on a sound understanding of the underlying chemical principles.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the aminolysis of a cyclic anhydride. The reaction proceeds via a well-established mechanism where the primary amine of 4-aminobenzamide acts as the nucleophile.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzamide attacks one of the electrophilic carbonyl carbons of phthalic anhydride.

  • Ring Opening: This attack leads to the formation of a tetrahedral intermediate. The unstable intermediate rapidly collapses, breaking the acyl-oxygen bond and opening the anhydride ring.

  • Proton Transfer: A subsequent proton transfer from the newly formed ammonium group to the generated carboxylate anion results in the final, stable amic acid product: this compound.[1][2]

Under the non-dehydrating conditions described in this protocol, the reaction stops at the formation of this stable amic acid.[1] Further heating, particularly in the presence of a dehydrating agent like acetic anhydride, could induce cyclization to form the corresponding phthalimide, but that is outside the scope of this procedure.[3][4]

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_intermediate Tetrahedral Intermediate cluster_product Product PA Phthalic Anhydride INT Tetrahedral Intermediate (Unstable) PA->INT Nucleophilic Attack AMB 4-Aminobenzamide PROD This compound INT->PROD Ring Opening & Proton Transfer

Figure 1: Reaction Mechanism.

Materials, Reagents, and Instrumentation

Physicochemical Properties

A summary of the key physical and chemical properties for the primary chemicals is presented in Table 1.

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance Key Hazards
Phthalic AnhydrideC₈H₄O₃148.12131-134White solid/flakesCauses serious eye damage, skin/respiratory irritation, sensitizer.[5][6][7]
4-AminobenzamideC₇H₈N₂O136.15182-185Off-white to light yellow powderMay cause skin, eye, and respiratory irritation.
Tetrahydrofuran (THF)C₄H₈O72.11-108Colorless liquidHighly flammable, may form explosive peroxides, causes serious eye irritation.
This compoundC₁₅H₁₂N₂O₄284.27~220-225 (decomposes)White to off-white solidN/A (Synthesized Product)
Reagents and Consumables
  • Phthalic Anhydride (≥99% purity)

  • 4-Aminobenzamide (≥98% purity)

  • Tetrahydrofuran (THF), Anhydrous

  • Diethyl Ether, Reagent Grade

  • Ethanol, Reagent Grade

  • Deionized Water

  • Filter Paper (e.g., Whatman No. 1)

  • TLC Plates (Silica Gel 60 F254)

Instrumentation
  • Magnetic Stirrer with Hotplate

  • Round Bottom Flasks (50 mL and 100 mL)

  • Reflux Condenser

  • Magnetic Stir Bars

  • Buchner Funnel and Vacuum Flask

  • Vacuum Source

  • Melting Point Apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (¹H, ¹³C)

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of N-arylphthalamic acids.[1][2][8]

Reaction Setup and Execution
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 5.00 g (33.76 mmol, 1.0 eq) of phthalic anhydride in 40 mL of anhydrous tetrahydrofuran (THF). Stir using a magnetic stir bar until all solids have dissolved.

  • Amine Addition: To the clear solution, add 4.60 g (33.78 mmol, 1.0 eq) of 4-aminobenzamide portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3) with a few drops of acetic acid. The disappearance of the starting materials indicates reaction completion.

    • Expert Insight: While the reaction proceeds well at room temperature, gentle heating to 40-50 °C for 1 hour can be employed if TLC analysis shows incomplete conversion after 3 hours.[2][8]

Workup and Product Isolation
  • Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water while stirring vigorously. A white precipitate of the product will form immediately.[2][8]

  • Digestion: Continue stirring the slurry in the cold water for an additional 20 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter with two 30 mL portions of cold deionized water to remove any water-soluble impurities. Follow this with a wash of 20 mL of cold diethyl ether to remove any residual starting materials and facilitate drying.[8]

Purification and Drying
  • Recrystallization (Optional but Recommended): For obtaining a high-purity product, transfer the crude solid to a flask and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying: Transfer the purified white solid to a watch glass or drying dish and dry in a vacuum oven at 60-70 °C for 4-6 hours or until a constant weight is achieved.

Parameter Value Notes
Phthalic Anhydride5.00 g (33.76 mmol)Limiting Reagent
4-Aminobenzamide4.60 g (33.78 mmol)~1.0 equivalent
Solvent (THF)40 mLAnhydrous grade is crucial to prevent hydrolysis of anhydride.
Reaction Time2-3 hoursMonitor by TLC.
Reaction Temperature20-25 °C (Room Temp.)Gentle heating can be applied if necessary.
Theoretical Yield9.60 gBased on phthalic anhydride.
Expected Result ~8.6 g (90% Yield) Yields are typically high for this reaction.[1]

Characterization and Quality Control

Robust analytical validation is essential to confirm the identity and purity of the synthesized this compound. A multi-pronged approach is recommended.[9]

  • Melting Point (MP): A sharp melting point is a strong indicator of purity. A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate (under UV visualization) indicates the absence of major impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the presence of key functional groups. Expected characteristic peaks (cm⁻¹):

    • ~3400-3200: N-H stretching (amide and carbamoyl groups)

    • ~3300-2500: O-H stretching (broad, carboxylic acid)

    • ~1715: C=O stretching (carboxylic acid)

    • ~1660: C=O stretching (Amide I band)

    • ~1640: C=O stretching (Carbamoyl group)

    • ~1540: N-H bending (Amide II band)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

    • ¹H NMR (DMSO-d₆, δ, ppm): Expect aromatic protons (multiplets, ~7.5-8.5 ppm), amide N-H protons (broad singlets, downfield), and a carboxylic acid O-H proton (very broad singlet, >12 ppm).

    • ¹³C NMR (DMSO-d₆, δ, ppm): Expect distinct signals for the carbonyl carbons (carboxylic, amide, carbamoyl) in the ~165-170 ppm range and aromatic carbons in the ~120-140 ppm range.

Process Workflow and Safety

Experimental Workflow Diagram

The entire synthesis process, from setup to final analysis, is summarized in the workflow diagram below.

Workflow Figure 2: Experimental Workflow A 1. Dissolve Phthalic Anhydride in Anhydrous THF B 2. Add 4-Aminobenzamide (1.0 eq) A->B C 3. Stir at Room Temp (2-3 hrs) B->C D 4. Monitor by TLC C->D D->C If incomplete E 5. Precipitate Product in Cold Water D->E If complete F 6. Collect by Vacuum Filtration E->F G 7. Wash with Water and Diethyl Ether F->G H 8. Recrystallize from Ethanol (Optional) G->H I 9. Dry Under Vacuum G->I If not recrystallizing H->I J 10. Characterize Product (MP, FT-IR, NMR) I->J

Figure 2: Experimental Workflow.
Safety Precautions

Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of solvent vapors and dust from solid reagents.[5][10]

  • Phthalic Anhydride: This compound is a known respiratory sensitizer and can cause severe eye and skin irritation.[6][7][11] Avoid creating dust. Handle with care.

  • Tetrahydrofuran (THF): THF is highly flammable. Keep away from heat, sparks, and open flames. It can also form explosive peroxides upon storage; use from a freshly opened container or test for peroxides before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Extend reaction time or apply gentle heat (40-50 °C). Confirm starting material purity.
Product loss during workup.Ensure precipitation is complete by using ice-cold water. Avoid excessive washing.
Hydrolysis of phthalic anhydride.Use anhydrous THF and protect the reaction from atmospheric moisture.
Product is Oily/Gummy Presence of impurities or residual solvent.Ensure thorough washing with diethyl ether. Perform recrystallization from a suitable solvent like ethanol.
Broad Melting Point Range Impure product.Recrystallize the product until a sharp melting point is obtained.
Reaction Does Not Start Poor quality reagents.Use reagents of high purity (≥98%).
Inactive amine.Ensure the 4-aminobenzamide has not degraded.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound. By following the outlined steps for reaction, isolation, and purification, researchers can consistently obtain a high-purity product. The provided mechanistic insights and analytical guidelines serve as a robust framework for both the execution and validation of the synthesis, making it a valuable procedure for applications in medicinal chemistry and materials science.

References

  • Al-Amiery, A. A. (2022). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 12(34), 22035-22066. ([Link])

  • Reddit r/chemhelp discussion. (2017). Is this a good mechanism for the reaction of amino acids with phthalic anhydride? ([Link])

  • Thirumalai Chemicals Limited. (n.d.). Safety Data Sheet: Phthalic Anhydride. ([Link])

  • Chemius. (n.d.). Safety Data Sheet: Phthalic Anhydride (PA). ([Link])

  • Al-Masoudi, W. A., & Al-Amery, K. F. H. (2019). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. International Journal of Drug Delivery Technology, 9(1), 83-88. ([Link])

  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 83, 185. ([Link])

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 185-196. ([Link])

  • ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. ([Link])

  • PrepChem. (n.d.). Synthesis of Step 1. Phthalamic acid. ([Link])

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. ([Link])

  • Royal Society of Chemistry. (n.d.). Analytical Methods Accepted Manuscript. ([Link])

  • Brown, J., Su, S. C., & Shafer, J. A. (1966). The hydrolysis and cyclization of some phthalamic acid derivatives. Journal of the American Chemical Society, 88(19), 4468-4474. ([Link])

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The Synthesis of N-Substituted 4-Carbamoylphthalimides: A Detailed Protocol for Reaction with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the reaction of 4-carbamoylphthalic anhydride with primary amines, a critical transformation for synthesizing a diverse range of N-substituted 4-carbamoylphthalimides. These products are of significant interest in medicinal chemistry and drug discovery due to their structural resemblance to bioactive molecules. This document outlines the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the broader applications of this synthetic route.

Introduction: The Significance of 4-Carbamoylphthalimides

Phthalimide derivatives are a cornerstone in organic synthesis and pharmaceutical development, famously associated with the development of compounds like thalidomide and its analogs. The introduction of a carbamoyl group at the 4-position of the phthalic anhydride precursor offers a valuable handle for modulating the physicochemical properties and biological activity of the resulting N-substituted phthalimides. The reaction with a diverse array of primary amines allows for the systematic exploration of structure-activity relationships (SAR), a fundamental practice in modern drug discovery. The resulting N-substituted 4-carbamoylphthalimides can serve as intermediates for more complex molecules or as final drug candidates themselves.

Mechanistic Insights: The Acylation of Amines by Cyclic Anhydrides

The reaction of 4-carbamoylphthalic anhydride with a primary amine proceeds via a two-step nucleophilic acyl substitution mechanism. This process is fundamental to understanding and optimizing the reaction conditions.

  • Nucleophilic Attack and Ring Opening: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate which subsequently collapses, resulting in the opening of the anhydride ring to form a phthalamic acid intermediate (an amic acid). This initial step is generally fast.

  • Intramolecular Cyclization (Imidization): The newly formed phthalamic acid intermediate then undergoes a rate-determining intramolecular cyclization. The carboxylic acid and amide functionalities are positioned in close proximity, facilitating the elimination of a water molecule to form the stable five-membered phthalimide ring. This dehydration step is often accelerated by heating.

Below is a diagram illustrating the general reaction mechanism.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack and Ring Opening cluster_1 Step 2: Intramolecular Cyclization (Imidization) Anhydride 4-Carbamoylphthalic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate + R-NH2 Amine Primary Amine (R-NH2) Amine->Tetrahedral_Intermediate Amic_Acid Phthalamic Acid Intermediate Tetrahedral_Intermediate->Amic_Acid Ring Opening Phthalamic_Acid Phthalamic Acid Intermediate Imide N-Substituted 4-Carbamoylphthalimide Phthalamic_Acid->Imide - H2O (Heat)

Caption: General mechanism of the reaction between 4-carbamoylphthalic anhydride and a primary amine.

Experimental Protocols

The following protocols are based on established procedures for the reaction of structurally similar substituted phthalic anhydrides with amines.[1][2] Researchers should adapt these protocols based on the specific properties of the amine being used.

General Protocol for the Synthesis of N-Aryl-4-Carbamoylphthalimides

This protocol is particularly suitable for the reaction with various substituted anilines.

Materials:

  • 4-Carbamoylphthalic anhydride

  • Substituted aromatic amine (e.g., aniline, p-toluidine, etc.)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-carbamoylphthalic anhydride (1 equivalent).

  • Addition of Amine and Solvent: To the flask, add the substituted aromatic amine (1 to 1.1 equivalents) and glacial acetic acid as the solvent. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the product can be precipitated by pouring the reaction mixture into cold water.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N-aryl-4-carbamoylphthalimide.

  • Drying: Dry the purified product in a vacuum oven.

Protocol for Amines Requiring a Higher Boiling Point Solvent

For less reactive amines or to accelerate the reaction, a higher boiling point solvent like N,N-dimethylformamide (DMF) can be employed.[2]

Materials:

  • 4-Carbamoylphthalic anhydride

  • Primary amine

  • N,N-Dimethylformamide (DMF)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-carbamoylphthalic anhydride (1 equivalent) in DMF.

  • Addition of Amine: Add the primary amine (1 to 1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF.

  • Purification and Drying: Purify the product by recrystallization from an appropriate solvent and dry under vacuum.

Summary of Reaction Parameters

ParameterRecommended ConditionsRationale & Expert Insights
Solvent Glacial Acetic Acid, DMF, TolueneGlacial acetic acid is often the solvent of choice as it facilitates the dehydration step.[1][2] DMF can be used for less reactive amines due to its higher boiling point. Toluene can also be used, sometimes with a Dean-Stark trap to remove water.
Temperature Reflux (for acetic acid), 100-150 °C (for DMF)Higher temperatures drive the equilibrium towards the imide product by promoting the removal of water.
Stoichiometry 1:1 to 1:1.1 (Anhydride:Amine)A slight excess of the amine can ensure the complete consumption of the anhydride.
Reaction Time 4-12 hoursReaction time is dependent on the reactivity of the amine and the reaction temperature. Monitoring by TLC is crucial.
Work-up Precipitation in water, filtrationThe product is typically a solid that is insoluble in water, allowing for easy isolation.
Purification RecrystallizationRecrystallization from solvents like ethanol is usually sufficient to obtain a high-purity product.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Reaction Setup: - 4-Carbamoylphthalic anhydride - Amine - Solvent (e.g., Acetic Acid) Start->Setup Reaction Heat to Reflux (4-12 hours) Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Precipitate in Water Monitoring->Workup Reaction Complete Filtration Vacuum Filtration and Washing Workup->Filtration Purification Recrystallization (e.g., from Ethanol) Filtration->Purification Drying Dry under Vacuum Purification->Drying End Pure N-Substituted 4-Carbamoylphthalimide Drying->End

Caption: A typical experimental workflow for the synthesis of N-substituted 4-carbamoylphthalimides.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure the reagents are pure and dry, as water can hydrolyze the anhydride.

  • Incomplete Reaction: For sterically hindered or electron-deficient (less nucleophilic) amines, longer reaction times, higher temperatures, or a more polar, higher-boiling solvent like DMF may be necessary.

  • Side Reactions: At very high temperatures, side reactions may occur. It is important to find the optimal balance between reaction rate and purity.

  • Purification Challenges: If the product is difficult to recrystallize, column chromatography may be required for purification.

Conclusion

The reaction of 4-carbamoylphthalic anhydride with primary amines is a robust and versatile method for the synthesis of N-substituted 4-carbamoylphthalimides. The protocols provided herein, grounded in established chemical principles, offer a reliable starting point for researchers in drug discovery and organic synthesis. By understanding the reaction mechanism and carefully controlling the experimental parameters, a wide library of compounds can be efficiently synthesized for further biological evaluation.

References

  • EL-Naggar A. M, El-Haddad A. F, Kora F. A, Gomma A. M, El-Abbas M. A. A. Synthesis of Some Trimellitic Acid Amide Derivatives. Orient J Chem 1989;5(4). [Link]

  • Wentzel Lab. Anhydride reacting with amine to synthesize an acid and amide. YouTube. Published online April 14, 2020. [Link]

  • Al-Mokhanam, A. A., et al. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules 2021, 26, 179. [Link]

  • Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. Published online January 22, 2023. [Link]

  • ReactionWeb.io. Amine + Anhydride. [Link]

  • Chemguide. THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. [Link]

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Application Notes & Protocols: The Role of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a detailed exploration of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid, a key structural motif relevant to the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. It is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and analytical validation techniques.

Introduction: The Significance of PARP Inhibition in Oncology

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, particularly in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When DNA damage occurs, PARP1, the most abundant member of the family, binds to the break site and synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[2][3]

In cancer therapy, PARP inhibitors (PARPis) have emerged as a groundbreaking class of drugs. Their efficacy is most pronounced in tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with mutations in the BRCA1 or BRCA2 genes.[4][5] This therapeutic strategy is based on the concept of synthetic lethality :

  • PARP Inhibition: The PARPi blocks the repair of SSBs.

  • Lesion Accumulation: Unrepaired SSBs accumulate and, during DNA replication, are converted into more cytotoxic DSBs.

  • Synthetic Lethality: In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-deficient cancer cells where the HR pathway is compromised, these DSBs cannot be repaired, leading to genomic instability and cell death.[5][6]

Several PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, have been approved by the FDA for treating various cancers, including ovarian, breast, prostate, and pancreatic cancers.[4][5] The core chemical structure of many of these inhibitors is designed to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP, thereby competitively inhibiting the enzyme's catalytic activity. The this compound structure represents a foundational scaffold that embodies this pharmacophore, making its synthesis and chemistry a subject of significant interest.

Physicochemical Properties of the Core Structure

Understanding the fundamental properties of the target molecule is essential for its synthesis, purification, and handling.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N-(4-carbamoylphenyl)phthalamic acidN/A
CAS Number 19368-11-7 (closely related analog)[7]
Molecular Formula C₁₅H₁₂N₂O₄Calculated
Molecular Weight 284.27 g/mol Calculated
Appearance Expected to be an off-white to white solid[8]
Solubility Soluble in organic solvents like DMSO, DMF, and hot acetic acid[8]

Note: Data is based on the specified structure and analogous compounds, as direct experimental data for this exact molecule is not extensively published.

Synthesis Protocol: this compound

The synthesis of this key intermediate is a classic example of nucleophilic acyl substitution, specifically the formation of an amide bond from an acid anhydride and an amine. The reaction is generally high-yielding and proceeds under mild conditions.[9][10]

Underlying Chemistry: Amide Bond Formation

The reaction involves the attack of the primary amine group of 4-aminobenzamide on one of the electrophilic carbonyl carbons of phthalic anhydride. The tetrahedral intermediate then collapses, leading to the opening of the anhydride ring and the formation of a stable amide bond. The second carbonyl group of the anhydride is converted into a carboxylic acid.[9][11]

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for similar acylation reactions.[8][12]

Materials:

  • Phthalic anhydride (1.0 eq)

  • 4-Aminobenzamide (1.0 eq)

  • Glacial acetic acid (solvent)

  • Deionized water

  • Ethanol (for recrystallization, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Beaker and ice bath

  • Büchner funnel and vacuum flask for filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-aminobenzamide (e.g., 1.36 g, 10 mmol).

  • Solvent Addition: Add a suitable volume of glacial acetic acid (e.g., 20-30 mL) to the flask to act as a solvent and catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water while stirring. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water to remove residual acetic acid and any unreacted starting materials.

  • Drying: Dry the product thoroughly under vacuum or in a desiccator to obtain the crude this compound.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[8]

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Glacial acetic acid is corrosive; handle with care.

Visualization of Synthesis Workflow

G cluster_materials Starting Materials cluster_process Reaction Process PA Phthalic Anhydride Mix 1. Combine Reactants in Glacial Acetic Acid PA->Mix AB 4-Aminobenzamide AB->Mix Reflux 2. Heat to Reflux (2-4 hours) Mix->Reflux Precipitate 3. Cool & Precipitate in Ice Water Reflux->Precipitate Filter 4. Vacuum Filtration & Washing Precipitate->Filter Dry 5. Dry Product Filter->Dry Product Final Product: This compound Dry->Product

Caption: Workflow for the synthesis of the target benzoic acid derivative.

Application in the Synthesis of PARP Inhibitors

While this compound is not a direct universal precursor for all major PARP inhibitors, its core structure is fundamental. The synthesis of the phthalazinone scaffold, a key component in inhibitors like Olaparib, involves analogous chemical transformations. The following protocol outlines the synthesis of a key Olaparib intermediate, which demonstrates the cyclization chemistry relevant to this class of molecules.[13]

Protocol: Synthesis of a Phthalazinone Intermediate for Olaparib

This process illustrates the construction of the phthalazinone ring system from a benzoic acid derivative.

Principle: A substituted benzoic acid is reacted with hydrazine hydrate. The initial reaction forms a hydrazide, which then undergoes an intramolecular cyclization via condensation to form the stable, bicyclic phthalazinone ring. This ring system is crucial for positioning the pharmacophore correctly within the PARP enzyme's active site.[13]

Procedure (Conceptual Outline):

  • A suitably substituted 2-formylbenzoic acid derivative is reacted with hydrazine hydrate in a solvent like ethanol.

  • The mixture is heated to reflux, promoting the formation of the hydrazone intermediate.

  • Continued heating or a change in conditions facilitates the intramolecular cyclization and dehydration, yielding the 4-oxo-3,4-dihydrophthalazine core.

  • Further synthetic steps, such as coupling reactions, are then used to append the remaining parts of the final Olaparib molecule.[13]

Visualization of the Phthalazinone Ring Formation

G start Substituted 2-Formylbenzoic Acid intermediate Hydrazone Intermediate start->intermediate + Hydrazine hydrazine Hydrazine Hydrate hydrazine->intermediate phthalazinone Phthalazinone Core (Key Olaparib Intermediate) intermediate->phthalazinone Intramolecular Cyclization (Heat)

Caption: Formation of the phthalazinone core for PARP inhibitors like Olaparib.

Analytical Characterization and Purity Validation

Rigorous analytical testing is mandatory to confirm the identity and purity of the synthesized this compound. A multi-technique approach ensures comprehensive characterization.[14]

Summary of Expected Analytical Data

The table below provides benchmark data for validating the product, based on theoretical predictions and data from structurally similar compounds.[14]

TechniqueExpected Result
HPLC A single major peak with purity >95% (C18 column, MeCN/H₂O gradient).
¹H NMR Signals corresponding to carboxylic acid (~13.0 ppm), amide (~10.5 ppm), and distinct aromatic protons in the expected integration ratios.
¹³C NMR Resonances for two distinct carbonyl carbons (~168, ~165 ppm) and aromatic carbons.
FT-IR (cm⁻¹) Broad O-H stretch (~3300-2500), sharp N-H stretch (~3300), strong C=O stretches (~1720-1630), and aromatic C=C stretches (~1600-1450).
Mass Spec (MS) Molecular ion peak corresponding to the calculated molecular weight (e.g., m/z 285.08 for [M+H]⁺ or m/z 283.07 for [M-H]⁻).
Standard Analytical Protocols

Protocol 5.2.1: High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify purity and detect impurities.

  • System: HPLC with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient runs from 20% B to 80% B over 15 minutes.

  • Detection: 254 nm.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.[14]

Protocol 5.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it effectively dissolves the compound and allows for observation of exchangeable protons (COOH and NH).

  • Analysis: The resulting spectrum should be analyzed for characteristic chemical shifts, coupling patterns, and integration values that match the proposed structure.

Visualization of General Analytical Workflow

G cluster_purification Purification cluster_analysis Analytical Validation Sample Synthesized Crude Product Recrystal Recrystallization Sample->Recrystal PureSample Purified Sample Recrystal->PureSample TLC TLC (Qualitative Check) PureSample->TLC HPLC HPLC (Quantitative Purity) PureSample->HPLC NMR NMR (Structure ID) PureSample->NMR MS Mass Spec (Molecular Weight) PureSample->MS FTIR FT-IR (Functional Groups) PureSample->FTIR Report Certificate of Analysis TLC->Report HPLC->Report NMR->Report MS->Report FTIR->Report

Caption: A standard workflow for the purification and analytical validation.

References

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • MDPI. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. [Link]

  • ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. [Link]

  • Annual Reviews. (2025). Mechanism of Action of PARP Inhibitors. [Link]

  • PMC - NIH. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • ReactionWeb.io. (n.d.). Amine + Anhydride. [Link]

  • RSC Publishing. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acid Anhydrides. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Medicilon. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. [Link]

  • PubChem. (n.d.). 2-[(4-Carboxyphenyl)carbamoyl]benzoic acid. [Link]

  • PMC - NIH. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. [Link]

  • PMC - NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

  • PMC. (n.d.). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. [Link]

  • Google Patents. (n.d.). CN101935292A - Technique for synthesizing phthalonitrile.
  • Google Patents. (n.d.).
  • PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

  • Google Patents. (n.d.). US2232836A - Manufacture of phthalonitrile.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]

  • ResearchGate. (n.d.). Previous synthetic strategies of rucaparib (1). [Link]

  • ResearchGate. (n.d.). Total Synthesis of Rucaparib. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. [Link]

  • Google Patents. (n.d.). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
  • ResearchGate. (n.d.). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. [Link]

  • NIH. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

  • MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. [Link]

  • lookchem. (n.d.). Cas 4471-39-0,2-{[(2-carboxyphenyl)carbamoyl]amino}benzoic acid. [Link]

  • PubChem - NIH. (n.d.). 2-(carbamoylamino)benzoic Acid. [Link]

  • ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]

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Application Notes & Protocols: Comprehensive Characterization of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Robust Characterization

2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid is a phthalamic acid derivative, a class of compounds often explored as intermediates in the synthesis of pharmaceuticals and novel materials. Structurally, it features a benzoic acid moiety linked via an amide bond to a 4-aminobenzamide backbone. This unique combination of three key functional groups—a carboxylic acid, a primary amide, and a secondary amide—dictates its chemical reactivity, physicochemical properties, and potential biological interactions.

The precise and unambiguous characterization of such molecules is a cornerstone of drug development and materials science. It ensures structural identity, quantifies purity, and establishes a baseline for stability studies. Impurities, even in trace amounts, can significantly alter a compound's efficacy, toxicity, and safety profile. This guide provides a multi-technique, field-proven approach to the comprehensive analysis of this compound, ensuring data integrity and regulatory compliance. The protocols herein are designed not merely as steps to be followed, but as a self-validating analytical system grounded in fundamental chemical principles.

Physicochemical & Structural Overview

A foundational understanding of the molecule's properties is critical for designing effective analytical methods. The presence of both hydrogen bond donors (acid OH, amide NHs) and acceptors (carbonyl oxygens) suggests a high melting point and potential for complex solubility behavior.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₁₅H₁₂N₂O₄Defines the elemental composition.
Molecular Weight 284.27 g/mol Essential for mass spectrometry and stoichiometric calculations.
IUPAC Name This compoundUnambiguous chemical identifier.
Structure The arrangement of atoms and functional groups determines all chemical and physical properties.
Predicted Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol.Guides the selection of solvents for NMR, HPLC, and other solution-based analyses. The carboxylic acid offers some aqueous solubility, but the two aromatic rings reduce it significantly.

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are indispensable for separating the target compound from starting materials, by-products, and degradants, thereby providing a quantitative measure of purity.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the gold standard for purity analysis of non-volatile organic molecules. A C18 stationary phase provides a non-polar environment that retains the aromatic compound, while a polar mobile phase elutes it. A gradient elution, where the organic solvent concentration is increased over time, is optimal for resolving compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. The inclusion of an acid modifier (formic or phosphoric acid) in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, resulting in sharper, more symmetrical peaks.[1] UV detection at 254 nm is chosen as it is a common wavelength where aromatic systems exhibit strong absorbance.[2]

Protocol 3.1.1: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Degas both phases thoroughly using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detection UV at 254 nm

    | Gradient Program | 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-35 min: 20% B (Re-equilibration) |

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • The retention time of the main peak serves as an identifier under these specific conditions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting A Prepare Mobile Phases (A & B) B Prepare Sample (0.1 mg/mL) C Equilibrate HPLC System B->C D Inject Sample C->D E Run Gradient Program D->E F Acquire UV Data (254 nm) E->F G Integrate Peaks F->G H Calculate % Area Purity G->H

Caption: Standard workflow for HPLC purity analysis.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide orthogonal, definitive evidence of the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are the most powerful methods for elucidating the precise atomic connectivity of an organic molecule.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice because it readily dissolves the compound and, critically, its residual water peak does not exchange as rapidly with labile protons (like -COOH and -NH), allowing them to be observed as distinct signals. The expected chemical shifts are predicted based on the electronic environment of each nucleus; electron-withdrawing groups like carbonyls shift signals downfield, while the aromatic rings create distinct splitting patterns (e.g., AA'BB' systems).

Protocol 4.1.1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[4]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum over a range of 0-14 ppm.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum over a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence. This requires a longer acquisition time than ¹H NMR.

    • Reference the spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).

  • Data Analysis: Process spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign all peaks based on chemical shift, multiplicity, and integration.

Table 4.1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆) Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary slightly.[3][5]

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Carboxylic Acid> 12.0Broad Singlet1H-COO H
Amide (Secondary)~10.5Singlet1HAr-NH -C=O
Aromatic~8.0-8.2Multiplet4HProtons on phthalic ring
Aromatic~7.8-8.0d, J ≈ 8 Hz2HProtons ortho to -NHCO
Aromatic~7.6-7.8d, J ≈ 8 Hz2HProtons ortho to -CONH₂
Amide (Primary)~7.3 and ~7.9Two Broad Singlets2H-CON H₂
¹³C NMR Predicted δ (ppm)Assignment
Carbonyls165 - 1703 x C=O (Acid, 2x Amide)
Aromatic118 - 14212 x Aromatic Carbons
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. For this molecule, we expect to see a very broad O-H stretch from the hydrogen-bonded carboxylic acid, distinct N-H stretches from the two amide groups, and strong C=O stretches for all three carbonyls.[6][7][8] The KBr pellet method is a common and effective technique for analyzing solid samples.[4]

Protocol 4.2.1: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Gently grind 1-2 mg of the dry sample with 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is formed.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum from 4000 to 400 cm⁻¹. Record a background spectrum first and ratio the sample spectrum against it.

Table 4.2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3100Medium-SharpN-H StretchPrimary & Secondary Amides
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (H-bonded)
~1710StrongC=O StretchCarboxylic Acid
~1680StrongC=O Stretch (Amide I)Secondary Amide
~1650StrongC=O Stretch (Amide I)Primary Amide
1600 - 1450Medium-SharpC=C StretchAromatic Rings
~1540MediumN-H Bend (Amide II)Secondary Amide
1320 - 1210StrongC-O StretchCarboxylic Acid
Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of a compound, serving as a definitive confirmation of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like this one, as it typically generates intact molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.[4] The choice of positive or negative ion mode depends on which functional group is more easily ionized; the carboxylic acid makes it readily amenable to negative ion mode ([M-H]⁻), while the amides can be protonated in positive ion mode ([M+H]⁺).

Protocol 4.3.1: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer. Alternatively, the eluent from an HPLC system can be directed into the MS inlet (LC-MS).

  • Acquisition: Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu).

  • Expected Result:

    • Molecular Weight: 284.27

    • Positive Ion Mode: A prominent peak at m/z 285.28, corresponding to the [M+H]⁺ ion.

    • Negative Ion Mode: A prominent peak at m/z 283.26, corresponding to the [M-H]⁻ ion.

Thermal Analysis: Stability and Phase Transitions

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled. For a pure crystalline solid, melting occurs at a specific temperature and is observed as a sharp endothermic peak. The temperature of this peak is the melting point, a key physical constant and indicator of purity. A broad melting range suggests the presence of impurities.[2]

Protocol 5.1.1: Melting Point Determination

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan and hermetically seal it.[9]

  • Thermal Program: Heat the sample from ambient temperature to a point well above the expected melting point (e.g., 30 °C to 250 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The onset temperature of the sharp endothermic peak is reported as the melting point.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound. A sharp, single-step mass loss indicates a clean decomposition, while multiple steps can suggest a more complex degradation pathway.[10]

Protocol 5.2.1: Thermal Stability Assessment

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal methods, where the results from each analysis corroborate the others to build a complete and trustworthy profile of the compound.

Full_Characterization cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_physical Physicochemical Properties Sample Sample of This compound HPLC HPLC-UV Sample->HPLC NMR NMR (¹H & ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spectrometry Sample->MS DSC DSC Sample->DSC TGA TGA Sample->TGA Report Comprehensive Characterization Report (Identity, Purity, Stability) HPLC->Report NMR->Report FTIR->Report MS->Report DSC->Report TGA->Report

Caption: Integrated workflow for comprehensive compound characterization.

References

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. BenchChem.
  • PubChem. 2-[(4-Carboxyphenyl)carbamoyl]benzoic acid. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid. BenchChem.
  • BenchChem. (2025). An In-Depth Technical Guide to the Potential Derivatives of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. BenchChem.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. BenchChem.
  • BenchChem. (2025). Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid. BenchChem.
  • Royal Society of Chemistry. (n.d.). Supplementary Information - Characterization data for all products. The Royal Society of Chemistry.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to 2-[(4-Nitrophenyl)
  • BenchChem. (2025). Application Notes and Protocols for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. BenchChem.
  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • PubChem. 2-(2-carbamoylphenyl)benzoic Acid. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-. NIST WebBook. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. ResearchGate. [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Food Coloring Material by DSC. TA Instruments. [Link]

  • JECFA. (2004). Benzoic Acid. FAO. [Link]

  • ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. ResearchGate. [Link]

  • ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]

  • Gombotz, W. R., & Guse, J. H. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

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Application Notes & Protocols: Characterizing 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid (Olaparib) and its Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for In Vitro Interrogation of a PARP Inhibitor

2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid, widely known as Olaparib, is a pioneering therapeutic agent in the class of Poly (ADP-ribose) polymerase (PARP) inhibitors. These molecules have revolutionized the treatment landscape for cancers harboring deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations. The primary mechanism of action for Olaparib and its derivatives is not merely the inhibition of PARP's enzymatic activity but, critically, the trapping of PARP1 and PARP2 on DNA at the site of single-strand breaks (SSBs).[1] This action converts a transient SSB into a durable PARP-DNA complex, which, upon collision with a replication fork, generates a cytotoxic double-strand break (DSB).[2] In HR-deficient cells, the inability to repair these DSBs with high fidelity leads to genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[2][3]

This guide provides a comprehensive framework for the in vitro evaluation of Olaparib and its novel derivatives. The protocols herein are designed not only to quantify enzymatic inhibition but also to elucidate the downstream cellular consequences that are the true drivers of therapeutic efficacy. We will progress from direct biochemical assessments of PARP activity to complex cell-based assays that probe DNA damage, apoptotic induction, and the crucial "PARP trapping" phenomenon.

II. Foundational Assays: Direct Measurement of PARP Enzymatic Activity

The initial characterization of any putative PARP inhibitor begins with the direct measurement of its effect on the enzyme's catalytic activity. PARP enzymes, particularly PARP1, utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on acceptor proteins, a process critical for DNA damage signaling.[4][5]

A. Biochemical PARP Inhibition Assay (Colorimetric)

This assay provides a robust and high-throughput-compatible method for determining the IC50 value of an inhibitor by quantifying the consumption of NAD+.

Principle: The activity of PARP1 is measured by the amount of NAD+ consumed. A colorimetric reaction is used to detect the remaining NAD+, with a lower signal indicating higher PARP1 activity. The presence of an inhibitor will spare NAD+, resulting in a stronger signal.

Protocol:

  • Reagent Preparation:

    • Prepare PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2).

    • Reconstitute human recombinant PARP1 enzyme to a working concentration (e.g., 2 nM).

    • Prepare a stock of activated DNA (e.g., sheared salmon sperm DNA) at 100 µg/mL.

    • Prepare a 10 mM stock of NAD+ in nuclease-free water.

    • Prepare a serial dilution of the test compound (e.g., Olaparib derivative) in DMSO, followed by a further dilution in PARP Assay Buffer. Ensure the final DMSO concentration is below 1%.[6]

  • Reaction Setup (96-well plate format):

    • To each well, add 25 µL of the diluted test compound or vehicle control (buffer with DMSO).

    • Add 25 µL of the PARP1 enzyme/activated DNA mix.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the NAD+ solution.

  • Reaction Incubation and Termination:

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding a developing reagent that converts the remaining NAD+ into a colored product, as per the manufacturer's instructions (e.g., BPS Bioscience PARP1 Colorimetric Assay Kit).[6]

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.[6]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

B. Fluorescence Polarization (FP) Competition Assay

This assay is particularly useful for screening compounds that bind to the same site on PARP1 as Olaparib.[7]

Principle: A fluorescently labeled probe containing the Olaparib scaffold binds to PARP1, resulting in a high fluorescence polarization signal due to the slow tumbling of the large protein-probe complex. A test compound that competes for the same binding site will displace the fluorescent probe, which will then tumble more rapidly in solution, leading to a decrease in the FP signal.[7]

Protocol:

  • Reagent Preparation:

    • Prepare PARP FP Assay Buffer.

    • Reconstitute human recombinant PARP1 enzyme.

    • Prepare the Olaparib-based fluorescent probe to its working concentration.

    • Prepare a serial dilution of the test compound.

  • Reaction Setup (384-well plate format):

    • Add the test compound or vehicle control to the wells.

    • Add the PARP1 enzyme and incubate for 15 minutes.

    • Add the fluorescent probe to all wells.

  • Incubation and Data Acquisition:

    • Incubate the plate for at least 30 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a microplate reader equipped with the appropriate filters.

  • Data Analysis:

    • The decrease in FP is proportional to the binding of the test compound. Calculate IC50 values as described for the colorimetric assay.

III. Cellular Assays: Quantifying the Downstream Effects of PARP Inhibition

While biochemical assays are essential, the ultimate measure of a PARP inhibitor's potential lies in its effects on cancer cells. The following protocols are designed to assess the key cellular consequences of engaging the PARP1/2 target.

A. Cell Viability and Cytotoxicity Assay

This assay determines the dose-dependent effect of the test compound on the proliferation and survival of cancer cell lines, particularly comparing HR-proficient and HR-deficient lines to demonstrate synthetic lethality.

Principle: The metabolic activity of viable cells is used as a proxy for cell number. Reagents such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product.[8]

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., BRCA2-deficient DLD1 cells and their BRCA2-complemented counterparts) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the Olaparib derivative for a prolonged period (e.g., 72-120 hours) to allow for cell division and the manifestation of cytotoxicity.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm.

    • Normalize the data to the vehicle-treated control and plot cell viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the HR-deficient line is indicative of synthetic lethality.

B. Quantification of DNA Double-Strand Breaks (γH2AX Staining)

A direct consequence of PARP inhibitor action is the accumulation of DSBs. The phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is one of the earliest events in the cellular response to DSBs, making it an excellent biomarker.[9]

Principle: Immunofluorescence is used to detect and quantify γH2AX foci within the nuclei of treated cells. Each focus is considered to represent a single DSB.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with the test compound at relevant concentrations (e.g., 1x and 10x GI50) for a defined period (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for γH2AX.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to automatically count the number of γH2AX foci per nucleus. An increase in foci number with treatment indicates the induction of DNA damage.

C. Apoptosis Induction Assay (Annexin V/PI Staining)

To confirm that the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[10]

Protocol:

  • Cell Treatment:

    • Treat cells in a 6-well plate with the test compound at various concentrations for 24-48 hours. Include both adherent and floating cells in the subsequent analysis.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • The results will quadrant the cell population:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

An increase in the Annexin V positive populations indicates the induction of apoptosis.[10]

IV. Advanced Characterization: PARP Trapping Assay

The ability of an inhibitor to trap PARP on chromatin is a key determinant of its cytotoxic potency, with more potent trappers often showing greater efficacy.[1]

Principle: This assay quantifies the amount of PARP1 that remains bound to chromatin after treatment with an inhibitor and subsequent cell fractionation.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for a short duration (e.g., 1 hour).

    • Lyse the cells in a buffer that separates the cytoplasmic and nuclear fractions.

  • Chromatin Fractionation:

    • Isolate the chromatin-bound proteins from the soluble nuclear fraction. This can be achieved by high-salt extraction or nuclease digestion followed by centrifugation.

  • Quantification of Trapped PARP1:

    • Analyze the chromatin fraction by Western blotting using an antibody specific for PARP1.

    • The intensity of the PARP1 band in the chromatin fraction is proportional to the amount of trapped PARP.

    • Quantify the band intensity and normalize to a loading control (e.g., Histone H3).

Expected Outcome: A potent PARP trapping agent like Olaparib will show a dose-dependent increase in the amount of PARP1 in the chromatin-bound fraction.

V. Data Presentation and Visualization

Quantitative Data Summary
Assay TypeCell Line(s)ReadoutKey ParameterExample Value (Olaparib)
Biochemical Inhibition N/A (Recombinant Enzyme)Absorbance/FPIC50~1-5 nM[11]
Cell Viability DLD1 BRCA2 -/- vs. DLD1 BRCA2 +/+Absorbance (MTT)GI50Lower in BRCA2 -/-
DNA Damage HeLa, U2OSFluorescenceγH2AX foci/cellDose-dependent increase
Apoptosis Bcap37Flow Cytometry% Apoptotic CellsDose-dependent increase[10]
PARP Trapping V-C8Western BlotFold-increaseDose-dependent increase
Diagrams and Workflows

Mechanism of Action: Synthetic Lethality

cluster_0 HR-Proficient Cell cluster_1 HR-Deficient Cell (e.g., BRCA1/2 mutant) ssb1 Single-Strand Break (SSB) parp1 PARP Binds & Repairs SSB ssb1->parp1 viability1 Cell Viability parp1->viability1 ssb2 Single-Strand Break (SSB) trap PARP Trapping at SSB ssb2->trap inhibitor Olaparib Derivative inhibitor->trap dsd Replication Fork Collapse -> DSB trap->dsd repair_fail Failed HR Repair dsd->repair_fail death Apoptosis / Cell Death repair_fail->death

Caption: Synthetic lethality induced by PARP inhibitors in HR-deficient cells.

Experimental Workflow: γH2AX Immunofluorescence

start Seed cells on coverslips treat Treat with Olaparib derivative start->treat fix Fix & Permeabilize treat->fix block Block with BSA fix->block primary_ab Incubate with anti-γH2AX Ab block->primary_ab secondary_ab Incubate with fluorescent secondary Ab & DAPI primary_ab->secondary_ab image Image on Fluorescence Microscope secondary_ab->image analyze Quantify foci per nucleus image->analyze

Caption: Workflow for quantifying DNA double-strand breaks via γH2AX staining.

VI. References

  • Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. (2025). ResearchGate.

  • Putt, K. S., & Hergenrother, P. J. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry, 326(1), 78–86. [Link]

  • Poly (ADP-ribose) Polymerase (PARP) Assay Services. Reaction Biology. [Link]

  • PARP1 Colorimetric Assay Kit. BPS Bioscience. [Link]

  • Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409–419. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • PARP Activity Assay Service. Alfa Cytology. [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. [Link]

  • The use of DNA repair inhibitors and the comet assay—an overview. PMC - NIH. [Link]

  • Jelinic, P., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(6), 1645–1654. [Link]

  • PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. Spandidos Publications. [Link]

  • PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. NIH. [Link]

  • An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides. PMC - NIH. [Link]

  • Biomarker-Guided Development of DNA Repair Inhibitors. PMC - PubMed Central. [Link]

  • DNA Damage Assays. Champions Oncology. [Link]

  • in vitro assays used in preclinical safety. (2023). YouTube. [Link]

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The Versatile Building Block: 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry campaigns. One such scaffold of increasing importance is the 2-(phenylcarbamoyl)benzoic acid core. This technical guide focuses on a key derivative of this family, 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid , detailing its synthesis, chemical properties, and its strategic application as a versatile building block, particularly in the construction of potent enzyme inhibitors for targeted cancer therapy.

The inherent structural features of this compound, namely its pre-organized geometry and multiple points for chemical diversification, make it an ideal starting point for the synthesis of complex heterocyclic systems. This guide will provide researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific rationale for leveraging this valuable intermediate in their research endeavors.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O₄-
Molecular Weight 284.27 g/mol -
Appearance White to off-white solid-
Solubility Soluble in polar organic solvents like DMF, DMSO; sparingly soluble in methanol and ethanol; insoluble in water.General knowledge
Melting Point >200 °C (decomposes)Typical for this class of compounds

Core Synthesis Protocol: A Reliable and Scalable Approach

The most direct and widely adopted method for the synthesis of this compound and its analogues is the nucleophilic acyl substitution reaction between phthalic anhydride and the corresponding aniline derivative. This reaction is robust, generally high-yielding, and amenable to scale-up.

Reaction Principle:

The synthesis proceeds via the nucleophilic attack of the amino group of 4-aminobenzamide on one of the carbonyl carbons of the phthalic anhydride ring. This attack leads to the opening of the anhydride ring, forming the desired phthalamic acid derivative.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • Phthalic anhydride (1.0 equivalent)

  • 4-Aminobenzamide (1.0 equivalent)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Büchner funnel and filter paper

  • Vacuum flask

  • Deionized water

  • Ethanol (for recrystallization, optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine phthalic anhydride (e.g., 1.48 g, 10 mmol) and 4-aminobenzamide (e.g., 1.36 g, 10 mmol).

  • Solvent Addition: Add a suitable volume of glacial acetic acid to the flask (e.g., 30-50 mL) to ensure adequate stirring of the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 118 °C) with continuous and vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product will precipitate out as a solid. To ensure complete precipitation, the cooled mixture can be poured into a beaker of cold deionized water.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold deionized water to remove residual acetic acid and any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Expected Yield: 85-95%

Purification (Optional): For obtaining a highly pure product, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.

Application in Medicinal Chemistry: A Gateway to PARP Inhibitors

The this compound scaffold is a particularly valuable precursor for the synthesis of benzimidazole-4-carboxamides. This class of compounds forms the core of several clinically important Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Veliparib.[1] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]

The PARP Inhibition Pathway and Synthetic Lethality

The therapeutic rationale for PARP inhibitors is rooted in the concept of "synthetic lethality." In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a critical role. If SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with BRCA mutations, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity. By inhibiting PARP, single-strand breaks accumulate, leading to the formation of DSBs that cannot be repaired in the absence of a functional HR pathway. This accumulation of catastrophic DNA damage selectively kills the BRCA-deficient cancer cells, while normal cells with a functional HR pathway are largely unaffected.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell + PARP Inhibitor DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP-mediated Base Excision Repair (BER) DNA_SSB_N->PARP_N Repair DNA_DSB_N DNA Double-Strand Break (DSB) DNA_SSB_N->DNA_DSB_N Replication Fork Collapse Cell_Survival_N Cell Survival PARP_N->Cell_Survival_N HR_N Homologous Recombination (HR) (BRCA1/2 functional) DNA_DSB_N->HR_N Repair HR_N->Cell_Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP (Inhibited) DNA_SSB_C->PARP_C DNA_DSB_C Accumulated DSBs DNA_SSB_C->DNA_DSB_C Replication Fork Collapse (Unrepaired SSBs) PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_C Inhibits HR_C Homologous Recombination (HR) (BRCA1/2 deficient) DNA_DSB_C->HR_C Repair Fails Apoptosis Cell Death (Apoptosis) DNA_DSB_C->Apoptosis

Figure 1: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Protocol: Synthesis of a Benzimidazole Carboxamide Scaffold

The following protocol illustrates how this compound can be utilized to construct a 2-arylbenzimidazole-4-carboxamide scaffold, a core structure found in many PARP inhibitors. This transformation typically involves a cyclization reaction with a substituted 1,2-diaminobenzene.

Synthesis_Workflow Start This compound Intermediate Activation of Carboxylic Acid (e.g., with SOCl₂ or a coupling agent) Start->Intermediate Cyclization Condensation and Intramolecular Cyclization Intermediate->Cyclization Reactant2 Substituted 1,2-Diaminobenzene Reactant2->Cyclization Product 2-(4-Carbamoylphenyl)benzimidazole -4-carboxamide Derivative Cyclization->Product

Figure 2: General workflow for the synthesis of a benzimidazole carboxamide scaffold.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid moiety of this compound needs to be activated to facilitate the subsequent amidation and cyclization. This can be achieved through conversion to an acyl chloride or by using standard peptide coupling reagents.

  • Method A: Acyl Chloride Formation

    • Suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by the cessation of gas evolution or by TLC).

    • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

  • Method B: Peptide Coupling

    • Dissolve this compound (1.0 eq), a substituted 1,2-diaminobenzene (1.0 eq), and a coupling agent such as HBTU (1.1 eq) or EDC/HOBt (1.1 eq each) in an anhydrous polar aprotic solvent like DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.

    • Stir the reaction at room temperature until completion (typically 12-24 hours).

Step 2: Condensation and Cyclization

  • If using Method A (Acyl Chloride): Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF and cool to 0 °C. Add a solution of the substituted 1,2-diaminobenzene (1.0 eq) and a base like triethylamine or pyridine (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir until the initial amide formation is complete. The subsequent cyclization to the benzimidazole can be promoted by heating the reaction mixture, often with the addition of a dehydrating agent or an acid catalyst like polyphosphoric acid (PPA) or acetic acid.

  • If using Method B (Peptide Coupling): The condensation and cyclization often occur in a one-pot fashion upon heating the reaction mixture after the initial amide bond formation.

Work-up and Purification:

  • Upon completion of the reaction, the mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted into an organic solvent such as ethyl acetate or DCM.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-arylbenzimidazole-4-carboxamide derivative.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an ideal starting material for the construction of complex molecular architectures. As demonstrated, its application in the synthesis of benzimidazole carboxamide scaffolds provides a direct entry into the development of potent PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the potential of this privileged scaffold in their drug discovery programs. Further exploration of this building block in the synthesis of inhibitors for other enzyme families and in the development of novel chemical probes is a promising avenue for future research.

References

  • White, A. W., et al. (2008). Potent, orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP). Bioorganic & Medicinal Chemistry Letters, 18(15), 4348-4351. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Potential Derivatives of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. BenchChem.
  • Donawho, C. K., et al. (2007). ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research, 13(9), 2728-2737. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • PubChem. (n.d.). Veliparib. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]

  • BenchChem. (2025). Step-by-step synthesis protocol for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. BenchChem.
  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 185-196.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. BenchChem.
  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. [Link]

  • Henrik's Lab. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Carbamoylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 4-Carbamoylphthalic Anhydride, a valuable bifunctional monomer used in the development of advanced polyimides and other functional materials. We present a primary two-step synthetic pathway starting from the commercially available Trimellitic Anhydride. This robust method involves the initial activation of the carboxylic acid moiety to an acyl chloride, followed by controlled aminolysis to yield the target carbamoyl group. Additionally, a milder, direct amidation method is discussed as a viable alternative. This guide is designed to be a self-validating system, explaining the chemical principles behind each step, providing detailed, field-tested protocols, and emphasizing critical safety considerations.

Introduction and Synthetic Strategy

4-Carbamoylphthalic anhydride is an important chemical intermediate possessing both a reactive anhydride ring and a primary amide (carbamoyl) group. This unique structure allows for its incorporation into polymer backbones via the anhydride, while the amide group offers a site for further functionalization or can influence polymer properties such as solubility and thermal stability through hydrogen bonding.

The most direct and reliable synthesis route proceeds from Trimellitic Anhydride (4-carboxyphthalic anhydride). The core challenge lies in selectively converting the carboxylic acid group into a primary amide without disrupting the anhydride ring. Our primary protocol addresses this by first activating the carboxylic acid, making it highly susceptible to nucleophilic attack.

The primary synthetic pathway is a two-step process:

  • Activation: Conversion of the carboxylic acid in Trimellitic Anhydride to a more reactive acyl chloride, forming the intermediate 4-Chloroformylphthalic Anhydride.

  • Aminolysis: Selective reaction of the highly reactive acyl chloride intermediate with ammonia to form the desired 4-Carbamoylphthalic Anhydride.

This approach leverages the significant difference in reactivity between an acyl chloride and an anhydride, ensuring high selectivity for the desired transformation.

Overall Reaction Scheme

Caption: Overall two-step synthesis of 4-Carbamoylphthalic Anhydride.

Experimental Protocols: Primary Pathway

PART 1: Synthesis of 4-Chloroformylphthalic Anhydride (Intermediate)

Principle: The carboxylic acid group of trimellitic anhydride is converted into a highly reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard transformation where the hydroxyl group of the carboxylic acid is replaced by a chloride atom.[1] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, driving the reaction to completion.

Materials and Equipment:

Reagent/Equipment Details
Trimellitic Anhydride (TMA) 19.21 g (0.10 mol)
Thionyl Chloride (SOCl₂) 14.3 g (8.7 mL, 0.12 mol, 1.2 eq)
N,N-Dimethylformamide (DMF) 2-3 drops (catalyst)
Anhydrous Dichloroethane (DCE) 100 mL
Round-bottom flask (250 mL) Three-neck, with magnetic stirrer
Reflux Condenser Fitted with a gas outlet/drying tube
Gas Absorption Trap e.g., containing NaOH solution
Heating Mantle With temperature control

| Rotary Evaporator | For solvent and excess reagent removal|

Protocol:

  • Setup: Assemble a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is dry (oven-dried glassware is recommended). The outlet of the condenser should be connected to a gas absorption trap to neutralize the HCl and SO₂ byproducts. Perform the entire reaction in a certified fume hood.

  • Charging the Flask: To the flask, add trimellitic anhydride (19.21 g), anhydrous dichloroethane (100 mL), and a few drops of DMF.

  • Reagent Addition: Slowly add thionyl chloride (8.7 mL) to the stirred suspension via the dropping funnel at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) using a heating mantle. Maintain reflux for 4-6 hours, or until the evolution of gas ceases and the solution becomes clear. The progress can be monitored by the dissolution of the solid starting material.

  • Work-up: After cooling the reaction to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Isolation: The crude product, 4-Chloroformylphthalic anhydride, is typically obtained as a white to off-white solid. It is highly moisture-sensitive and should be used immediately in the next step or stored under an inert atmosphere (e.g., in a desiccator over P₂O₅). Purity is often sufficient for the subsequent step, but it can be purified by vacuum distillation if required.

Safety Precautions:

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release HCl and SO₂ gas. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Byproducts (HCl, SO₂): Toxic and corrosive gases. A proper gas trap is mandatory.

PART 2: Synthesis of 4-Carbamoylphthalic Anhydride (Final Product)

Principle: This step is a nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is attacked by the nitrogen atom of ammonia.[2] The anhydride carbonyls are less electrophilic and thus less reactive, allowing for a selective reaction at the acyl chloride position, especially at low temperatures. Two equivalents of ammonia are required: one as the nucleophile and the second to neutralize the HCl byproduct.[3]

Materials and Equipment:

Reagent/Equipment Details
4-Chloroformylphthalic Anhydride ~0.10 mol (from Part 1)
Anhydrous Tetrahydrofuran (THF) 200 mL
Aqueous Ammonia (NH₄OH) 28-30%, ~13.5 mL (~0.22 mol, 2.2 eq)
Round-bottom flask (500 mL) With magnetic stirrer
Dropping Funnel For controlled addition
Ice Bath To maintain low temperature
Büchner Funnel & Filter Flask For product filtration

| Deionized Water & Ethanol | For washing the product |

Protocol:

  • Setup: In a fume hood, dissolve the crude 4-Chloroformylphthalic anhydride from Part 1 in 200 mL of anhydrous THF in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Ammonia Addition: Slowly add the aqueous ammonia solution dropwise via the dropping funnel to the stirred, cooled solution over 30-45 minutes. A white precipitate (the product and ammonium chloride) will form. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Isolation: Filter the solid precipitate using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water (to remove ammonium chloride) and then with a small amount of cold ethanol (to remove any residual organic impurities).

  • Drying: Dry the resulting white solid under vacuum at 50-60 °C to a constant weight to yield 4-Carbamoylphthalic Anhydride.

Safety Precautions:

  • Aqueous Ammonia: Corrosive and has a pungent, irritating odor. Handle in a fume hood.

  • 4-Chloroformylphthalic Anhydride: Moisture-sensitive and corrosive. Avoid inhalation and skin contact.

Alternative Protocol: Direct Amidation

Principle: For substrates sensitive to harsh reagents like thionyl chloride, a direct amidation of the carboxylic acid can be performed using modern coupling agents. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can activate a carboxylic acid in situ, allowing for a one-pot reaction with an ammonia source under mild conditions.[4]

Caption: Workflow for the direct amidation of Trimellitic Anhydride.

Brief Protocol:

  • Dissolve Trimellitic Anhydride (1 eq) and ammonium chloride (NH₄Cl, 1.5 eq) in a suitable solvent like methanol or THF.

  • Add a base such as triethylamine (Et₃N, 1.5 eq) to the mixture.

  • Add the coupling agent (e.g., DMT-MM, 1.2 eq) portion-wise while stirring at room temperature.

  • Allow the reaction to proceed for 12-24 hours.

  • Isolate the product via standard aqueous work-up and filtration or extraction.

This method avoids the use of highly corrosive reagents and can be more suitable for complex or sensitive molecular architectures.

Product Characterization

Full characterization of the final product is essential to confirm its identity and purity. The following are expected analytical signatures for 4-Carbamoylphthalic Anhydride:

Analysis TechniqueExpected Characteristics
Melting Point A sharp melting point is indicative of high purity. This should be determined using a calibrated apparatus.
FT-IR (KBr) ~3400 & ~3200 cm⁻¹: N-H stretching (asymmetric & symmetric) of the primary amide.~1850 & ~1780 cm⁻¹: C=O stretching (asymmetric & symmetric) of the cyclic anhydride.~1680 cm⁻¹: C=O stretching (Amide I band).~1620 cm⁻¹: N-H bending (Amide II band).
¹H NMR (DMSO-d₆) ~8.3-7.9 ppm: Three distinct signals for the aromatic protons on the benzene ring.~8.1 & ~7.6 ppm: Two broad singlets for the two non-equivalent protons of the -CONH₂ group.
¹³C NMR (DMSO-d₆) ~165-163 ppm: Carbonyl carbons of the anhydride.~167 ppm: Carbonyl carbon of the amide.~140-125 ppm: Signals corresponding to the six aromatic carbons.
Mass Spec. (HRMS) Calculated m/z for C₉H₅NO₄ should match the experimentally determined value, confirming the molecular formula.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Hamdani, A. A. S., & Sharma, G. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(11), 3550. [Link]

  • Nagasawa, S., et al. (2011). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Organic Preparations and Procedures International, 43(2), 173-178. [Link]

  • Chemguide. Reactions of acid anhydrides with ammonia and primary amines. [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]

  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. [Link]

  • ResearchGate. (n.d.). Pilot study on synthesis of 4-chlorophthalic anhydride. [Link]

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High-Performance Liquid Chromatography (HPLC) Purification of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust methodology for the purification of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). The compound, characterized by both a carboxylic acid and a carbamoyl (amide) functional group, presents a typical purification challenge requiring precise control over mobile phase conditions to achieve high purity and optimal peak shape. This guide delves into the theoretical principles behind the method, offers a detailed, step-by-step protocol from sample preparation to fraction collection, and includes troubleshooting advice, making it an essential resource for researchers in synthetic chemistry and drug development.

Introduction and Compound Properties

This compound is an aromatic molecule containing a benzoic acid moiety linked to a benzamide group. Such structures are common in medicinal chemistry and materials science. Effective purification is critical to remove starting materials, by-products, and other impurities that could interfere with downstream applications and biological assays. Reversed-phase HPLC is the technique of choice due to its high resolution and applicability to a wide range of organic molecules.[1]

The success of the purification strategy is predicated on a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionRationale & Significance
Chemical Structure The structure reveals key functional groups: a terminal carboxylic acid, an internal amide linkage, and two aromatic rings. These determine its polarity, solubility, and chromatographic behavior.
Molecular Formula C₁₅H₁₂N₂O₄Confirms the elemental composition.
Molecular Weight 284.27 g/mol Essential for mass spectrometry-based fraction analysis and confirmation.
Key Functional Groups Carboxylic Acid (-COOH)Amide (-CONH₂)The acidic -COOH group is the primary site for ionization. The amide group is relatively neutral but contributes to the molecule's polarity.
Estimated Acidity (pKa) ~4.2The pKa is dominated by the benzoic acid moiety. The pKa of benzoic acid is approximately 4.2.[2][3] Controlling the ionization state of this group is the cornerstone of the purification method.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[4]Dictates the choice of solvent for sample preparation to ensure complete dissolution before injection.
UV Absorbance Expected λmax ~254 nmThe conjugated aromatic system provides strong UV absorbance, enabling sensitive detection. A similar compound, 2-[(4-Nitrophenyl)carbamoyl]benzoic acid, is effectively detected at 254 nm.[5]

Principle of Separation: Suppressing Ionization in RP-HPLC

The purification strategy leverages reversed-phase chromatography, where a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[6][7] In this mode, retention is primarily driven by hydrophobic interactions; more nonpolar (hydrophobic) compounds are retained longer on the column.[6]

For ionizable compounds like this compound, the mobile phase pH is the most critical parameter.

  • At neutral or high pH (pH > pKa): The carboxylic acid group deprotonates to form a negatively charged carboxylate ion (-COO⁻). This ionized form is highly polar and will have minimal interaction with the nonpolar C18 stationary phase, leading to poor retention and elution near the solvent front. This often results in broad, tailing peaks.[8]

  • At low pH (pH < pKa): The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid, maintaining it in its neutral, protonated form (-COOH). This significantly increases the molecule's overall hydrophobicity, leading to stronger interaction with the stationary phase, increased retention, and vastly improved peak symmetry.[8][9]

A general rule is to adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa to ensure complete suppression of ionization.[8][9] Given the estimated pKa of ~4.2, a mobile phase pH of ~2.2-2.7 is ideal. This is readily achieved by adding a small concentration (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA).

Separation_Principle cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) High_pH_Analyte Analyte-COO⁻ (Ionic, Polar) High_pH_Result Poor Retention Peak Tailing High_pH_Analyte->High_pH_Result Weak interaction with C18 phase Low_pH_Analyte Analyte-COOH (Neutral, Hydrophobic) Low_pH_Result Good Retention Sharp, Symmetrical Peak Low_pH_Analyte->Low_pH_Result Strong interaction with C18 phase Title Effect of Mobile Phase pH on Analyte Retention

Caption: Control of analyte ionization state via mobile phase pH.

Experimental Protocol

This protocol is designed for a preparative or semi-preparative HPLC system. Adjustments to flow rate and injection volume may be necessary based on the specific column dimensions and system configuration.

Instrumentation and Materials

Table 2: Required Instrumentation and Consumables

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector, Fraction Collector
HPLC ColumnReversed-Phase C18 (e.g., 250 x 10 mm, 5 µm particle size)
Guard ColumnC18 guard column compatible with the main column
Solvent Filtration0.45 µm membrane filters
Sample Filtration0.22 µm syringe filters (PTFE or Nylon)
Chemicals & Solvents Water (H₂O)HPLC Grade or Milli-Q
Acetonitrile (ACN)HPLC Grade
Formic Acid (FA)LC-MS Grade (>99%)
Dimethyl Sulfoxide (DMSO)HPLC Grade
Crude SampleThis compound
Reagent and Sample Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid to create a 0.1% (v/v) solution. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid to create a 0.1% (v/v) solution. Filter through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh the crude sample.

    • Dissolve the sample in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Method and Parameters

The following gradient method is a robust starting point for purification. It should be optimized based on the impurity profile of the specific crude material.

Purification_Workflow Crude Crude Product Dissolve Dissolve in DMSO (e.g., 20-50 mg/mL) Crude->Dissolve Filter Syringe Filter (0.22 µm) Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Purity Check (Analytical HPLC) Collect->Analyze Evaporate Remove Solvent Analyze->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General workflow for HPLC purification.

Table 3: Optimized HPLC Purification Parameters

ParameterSettingRationale
Column C18, 250 x 10 mm, 5 µmStandard for reversed-phase purification, offering good resolution and capacity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; formic acid ensures the analyte remains protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution; ACN often provides better peak shape than methanol for aromatic compounds.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column. Scale up or down for different column diameters.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmHigh absorbance wavelength for the aromatic structure.
Injection Volume 100 - 500 µLDependent on sample concentration and column loading capacity.
Gradient Program Time (min) %B 0.0               305.0               3025.0             7030.0             9535.0             9535.1             3040.0             30A shallow gradient around the expected elution point of the target compound provides the best resolution from closely eluting impurities. The high-organic wash step cleans the column.
Post-Purification Workflow
  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Purity Analysis: Reinject a small aliquot of each collected fraction onto an analytical scale HPLC system to confirm purity (>95% or as required).

  • Solvent Removal: Combine the pure fractions. Remove the acetonitrile and water via rotary evaporation or lyophilization (freeze-drying) to yield the purified solid compound.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Fronting Column overload; sample solvent stronger than mobile phase.Reduce injection volume/concentration. If possible, dissolve the sample in the initial mobile phase composition.
Peak Tailing Insufficient mobile phase acidity; secondary interactions with column silanols.Increase formic acid concentration slightly (e.g., to 0.2%). Ensure pH is well below the pKa. Use a modern, end-capped C18 column.
Poor Resolution Inappropriate gradient slope.Make the gradient shallower around the elution time of the target peak (e.g., decrease the %B/min rate).
No/Low Retention Analyte is ionized; incorrect column type.Confirm the presence of acid in the mobile phase. Verify that a reversed-phase column is installed.

Conclusion

The reversed-phase HPLC method detailed in this note provides an effective and reliable strategy for the purification of this compound. By controlling the mobile phase pH with an acidic modifier to suppress the ionization of the carboxylic acid group, excellent chromatographic performance is achieved. This protocol, grounded in fundamental chromatographic principles, serves as a robust starting point for researchers and can be readily adapted to similar molecules, ensuring high-purity compounds for subsequent scientific investigation.

References

  • PubChem. 2-[(4-Carboxyphenyl)carbamoyl]benzoic acid. National Center for Biotechnology Information. Link

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Biotage. Link

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC. Link

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Link

  • Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Link

  • Wikipedia. Reversed-phase chromatography. Wikimedia Foundation. Link

  • Hawach Scientific. (2023, November 27). HPLC Column and Reversed-Phase HPLC Columns. Hawach. Link

  • LookChem. Cas 4471-39-0, 2-{[(2-carboxyphenyl)carbamoyl]amino}benzoic acid. LookChem. Link

  • BenchChem. Application Notes and Protocols for the Characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. BenchChem. Link

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  • SIELC Technologies. Separation of Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- on Newcrom R1 HPLC column. SIELC. Link

  • Cayman Chemical. 4-(Phenylcarbonyl)benzoic acid. Cayman Chemical. Link

  • BenchChem. A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid. BenchChem. Link

  • PubChem. 2-(2-carbamoylphenyl)benzoic Acid. National Center for Biotechnology Information. Link

  • AOB Med. 2-[(4-phenylphenyl)carbamoyl]benzoic Acid. AOB Med. Link

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  • Sciencemadness Wiki. Benzoic acid. Sciencemadness. Link

  • Wikipedia. Benzoic acid. Wikimedia Foundation. Link

  • ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. Link

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Link

  • Kütt, A., et al. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link

  • Williams, R. pKa Data Compiled by R. Williams. Link

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  • Jencks, W.P., & Westheimer, F.H. pKa Data Compilation. Link

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Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a multi-faceted protocol for the complete structural elucidation of "2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid" using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It details the causality behind experimental choices, from solvent selection to the strategic deployment of advanced 2D NMR techniques. By integrating 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR, this guide establishes a self-validating workflow for the unambiguous assignment of all proton and carbon signals, ensuring high-confidence structural verification and purity assessment for this and structurally analogous compounds.

Introduction: The Analytical Challenge

The molecule this compound is a complex structure featuring two distinct aromatic systems linked by an amide bridge, and is further functionalized with both a carboxylic acid and a primary amide (carbamoyl) group. This complexity, while offering rich potential for applications in medicinal chemistry and materials science, presents a significant analytical challenge. The eight aromatic protons reside in a narrow chemical shift range, leading to signal overlap in standard one-dimensional ¹H NMR spectra.[1]

Unambiguous confirmation of the molecular structure—ensuring the correct isomeric form has been synthesized and identifying all atomic environments—is paramount for regulatory submission and reproducible downstream applications. NMR spectroscopy, particularly the synergistic use of 1D and 2D experiments, is the definitive method for achieving this level of structural detail.[2] This application note provides the foundational theory and step-by-step protocols to fully characterize the molecule.

Foundational 1D NMR Analysis: The First Look

One-dimensional NMR provides the initial overview of the molecule's proton and carbon environments. Careful sample preparation is the critical first step to acquiring high-quality, reproducible data.

Protocol 2.1: Optimized Sample Preparation

Causality: The choice of solvent is critical. The molecule contains two amide N-H protons and one carboxylic acid O-H proton. These labile protons can undergo rapid chemical exchange with protic solvents (like D₂O or CD₃OD), leading to signal broadening or disappearance.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice because it is aprotic and an excellent hydrogen bond acceptor, which slows the exchange rate of N-H and O-H protons, resulting in sharper, more observable signals.[3] Furthermore, its residual proton signal (~2.50 ppm) does not interfere with the aromatic region.[4]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the dried this compound sample.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of high-purity DMSO-d₆.

  • Homogenization: Cap the tube and gently vortex or sonicate at room temperature until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean pipette, ensure the solution height in the NMR tube is adequate for the spectrometer's coil (typically ~4-5 cm or ~0.6-0.7 mL for a standard 5 mm tube).[5]

Protocol 2.2: ¹H NMR Acquisition and Interpretation

The ¹H NMR spectrum provides the initial count of distinct proton environments and their neighboring protons through spin-spin coupling.

Recommended Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse (e.g., zg30 or zg on Bruker systems).[6]

  • Spectral Width (SW): 16 ppm, centered at ~8 ppm.

  • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[7]

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 8-16, depending on sample concentration, to achieve a good signal-to-noise ratio.[8]

Interpreting the Spectrum: The ¹H NMR spectrum is expected to show signals in four distinct regions:

  • Carboxylic Acid (Downfield Singlet): A broad singlet is anticipated far downfield (~13 ppm) corresponding to the -COOH proton. Its breadth is due to hydrogen bonding and chemical exchange.[1]

  • Amide Protons (Downfield Singlets): Two distinct singlets are expected for the two N-H protons. The amide proton of the central linkage (-CO-NH-) will likely be the most downfield (~10-11 ppm), while the two protons of the terminal carbamoyl group (-CONH₂) may appear as one or two signals further upfield (~7.5-8.5 ppm).

  • Aromatic Protons (Complex Multiplets): Eight protons spread across the ~7.5-8.5 ppm region.

    • 4-Carbamoylphenyl Ring: This para-substituted ring should exhibit a classic AA'BB' system, appearing as two distinct doublets, each integrating to 2H.

    • Benzoic Acid Ring: This ortho-substituted ring will produce a more complex pattern of four protons, likely appearing as overlapping multiplets (doublets and triplets).[9]

Protocol 2.3: ¹³C & DEPT NMR Acquisition and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.

Recommended Acquisition Parameters (100 MHz for ¹³C):

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30). For DEPT-135, a standard DEPT-135 pulse program.

  • Spectral Width (SW): ~200 ppm, centered at ~100 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 256 or higher to achieve adequate signal-to-noise, especially for quaternary carbons.

Interpreting the Spectra:

  • ¹³C Spectrum: Due to symmetry, fewer than 15 carbon signals are expected. Key signals include the two carbonyl carbons (amide and carboxylic acid) between 165-175 ppm, and the aromatic carbons between 115-145 ppm.[10][11]

  • DEPT-135 Spectrum: This experiment is crucial for confirming assignments in the crowded aromatic region. It will show all protonated carbons (CH groups) as positive signals, while CH₂ signals would be negative and quaternary carbons are absent.[12][13] This allows for the definitive identification of all CH carbons in the two aromatic rings.

Advanced 2D NMR for Unambiguous Assignment

For a molecule with significant signal overlap, 2D NMR is not optional; it is essential for a validated structural assignment.[14] It works by spreading the NMR information across a second frequency dimension, resolving ambiguities.

G cluster_0 Experimental Workflow Sample Sample Preparation (Protocol 2.1) OneD 1D NMR Acquisition (¹H, ¹³C, DEPT) Sample->OneD Initial Overview TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Resolve Ambiguity Analysis Integrated Data Analysis & Structural Elucidation TwoD->Analysis Unambiguous Assignment

Caption: NMR workflow for structural elucidation.

Protocol 3.1: COSY (COrrelation SpectroscopY)

Causality: COSY identifies protons that are coupled to each other, typically through 2-3 bonds.[15] This is invaluable for tracing the connectivity of protons within each isolated aromatic ring, known as a "spin system."[14]

Step-by-Step Methodology:

  • Use a standard gradient-enhanced COSY pulse program (e.g., cosygpqf).

  • Acquire data with sufficient scans (e.g., 4-8) to clearly define cross-peaks.

  • Process the data and plot the 2D spectrum.

  • Analysis: Identify diagonal peaks, which correspond to the 1D ¹H spectrum. Off-diagonal cross-peaks connect protons that are coupled. For example, a cross-peak between a signal at 8.1 ppm and 7.6 ppm indicates these two protons are adjacent on an aromatic ring.

Protocol 3.2: HSQC (Heteronuclear Single Quantum Coherence)

Causality: HSQC creates a 2D map correlating each proton directly to the carbon it is attached to (a one-bond correlation).[16][17] This provides definitive C-H assignments, linking the proton and carbon data sets.

Step-by-Step Methodology:

  • Use a standard gradient-enhanced, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.2).

  • Acquire data for 1-2 hours, depending on concentration.

  • Analysis: Each cross-peak in the spectrum has coordinates corresponding to a proton chemical shift (F2 axis) and a carbon chemical shift (F1 axis), unambiguously linking them. For example, a cross-peak at (δH 7.8, δC 129) proves that the proton at 7.8 ppm is directly bonded to the carbon at 129 ppm.

Protocol 3.3: HMBC (Heteronuclear Multiple Bond Correlation)

Causality: HMBC is arguably the most powerful experiment for elucidating the complete molecular skeleton. It detects correlations between protons and carbons that are 2-3 bonds away (and sometimes 4).[18] This allows us to "walk" across the molecule, connecting the individual spin systems and identifying the positions of non-protonated (quaternary) carbons.

Step-by-Step Methodology:

  • Use a standard gradient-enhanced HMBC pulse program (e.g., hmbcgplpndqf).

  • Set the long-range coupling delay to optimize for typical aromatic couplings (e.g., 8-10 Hz).[16]

  • Acquire data for 2-4 hours.

  • Analysis: Look for key long-range correlations. For instance, the central amide N-H proton should show a correlation to the carbonyl carbon of the benzoic acid moiety (3 bonds) and to the quaternary carbon of the carbamoylphenyl ring (3 bonds). These two correlations definitively link the two halves of the molecule.

Caption: Key 2- and 3-bond HMBC correlations.

Data Summary and Integrated Analysis

The final step is to consolidate all data into a single, self-consistent assignment table. The combination of 1D and 2D NMR experiments provides a cross-validation system that ensures high confidence in the final structure.

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound in DMSO-d₆

PositionAtom TypePredicted δ (ppm)MultiplicityKey 2D Correlations (COSY, HMBC)
COOH¹H~13.1br sHMBC to C1, C2, C=O (Carboxyl)
NH (linker)¹H~10.5sHMBC to C1', C2, C=O (Amide)
CONH₂¹H~8.1, ~7.6br sHMBC to C=O (Carbamoyl)
H-3¹H~7.7mCOSY with H-4, H-5
H-4¹H~7.6mCOSY with H-3, H-5
H-5¹H~7.8mCOSY with H-4, H-6
H-6¹H~8.2dCOSY with H-5
H-2', H-6'¹H~7.9dCOSY with H-3', H-5'
H-3', H-5'¹H~7.8dCOSY with H-2', H-6'
C=O (Carboxyl)¹³C~169QuaternaryHMBC from COOH, H-6
C=O (Amide)¹³C~167QuaternaryHMBC from NH (linker), H-3
C=O (Carbamoyl)¹³C~168QuaternaryHMBC from CONH₂, H-3', H-5'
C-1¹³C~132QuaternaryHMBC from H-3, H-5
C-2¹³C~139QuaternaryHMBC from H-4, H-6, NH (linker)
C-3¹³C~129CHHSQC with H-3
C-4¹³C~133CHHSQC with H-4
C-5¹³C~130CHHSQC with H-5
C-6¹³C~128CHHSQC with H-6
C-1'¹³C~142QuaternaryHMBC from H-3', H-5', NH (linker)
C-2', C-6'¹³C~120CHHSQC with H-2', H-6'
C-3', C-5'¹³C~129CHHSQC with H-3', H-5'
C-4'¹³C~135QuaternaryHMBC from H-2', H-6'

Conclusion

The systematic application of the protocols described herein enables the complete and unambiguous structural characterization of this compound. By layering information from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, a robust, self-validating dataset is generated. This integrated approach overcomes the inherent challenges of signal overlap in complex aromatic molecules, providing the high-fidelity analytical data required for confident decision-making in research, development, and quality control settings.

References

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. (2023-02-11). [Link]

  • University of Regensburg. DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017-05-01). [Link]

  • Massachusetts Institute of Technology. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Nanalysis. DEPT: A tool for 13C peak assignments. (2015-11-19). [Link]

  • Reddit. NMR question: Why is d6-DMSO generally used instead of deuterated chloroform for NMR?. (2017-10-10). [Link]

  • Giraudeau, P., et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2021). PubMed Central. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11). [Link]

  • Magritek. Observing Spin Systems using COSY. (2015-01-13). [Link]

  • Chemistry LibreTexts. 19: HMBC. (2024-11-12). [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. [Link]

  • University of Bristol. Application Note 7: Observing Spin Systems using COSY. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • University of Rochester. COSY. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Royal Society of Chemistry Publishing. Chapter 5: Acquiring 1 H and 13 C Spectra. (2018-09-28). [Link]

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023-03-27). [Link]

  • Magritek. Observing Spin Systems using COSY. [Link]

  • Boston University. Basic NMR Concepts. [Link]

  • University of Wisconsin-Madison. Optimized Default 1H Parameters. (2020-04-13). [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. (2021-06-21). [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • University of Maryland. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • ResearchGate. What cause dmso-d6 peak to appear at 3.33 on proton spectra?. (2016-06-14). [Link]

  • George Mason University. NMR Samples Experimental 1H-NMR spectrum interpretation. (2020-02-06). [Link]

  • NIH National Library of Medicine. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2022-11-23). [Link]

  • NIH National Library of Medicine. Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy. (2013-09-06). [Link]

  • NIH National Library of Medicine. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. (2023-04-03). [Link]

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Using "2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid" in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solid-Phase Synthesis Applications of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid

Authored by: Your Senior Application Scientist

Introduction

In the landscape of modern drug discovery and combinatorial chemistry, the efficiency and versatility of solid-phase synthesis (SPS) are paramount.[1][2] The strategic choice of linkers and building blocks is a critical determinant of the success of any solid-phase synthetic campaign. This application note introduces This compound , a versatile bifunctional molecule, and elucidates its application as a novel scaffold and linker in solid-phase organic synthesis (SPOS).

The unique architecture of this molecule, featuring two carboxylic acid moieties with different steric and electronic environments, alongside a stable amide and a carbamoyl group, presents intriguing possibilities for the spatially segregated synthesis of diverse small molecule libraries. One carboxylic acid can serve as the attachment point to a solid support, while the other remains available for the systematic elaboration of chemical entities. This guide provides a comprehensive overview, detailed protocols, and expert insights for leveraging this compound in your research endeavors.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe utilization.

PropertyValueSource
IUPAC Name This compoundAK Scientific, Inc.[3]
Synonyms 2-{[4-(aminocarbonyl)anilino]carbonyl}benzoic acidAK Scientific, Inc.[3]
CAS Number 307339-36-2AK Scientific, Inc.[3]
Molecular Formula C15H12N2O4Derived from structure
Molecular Weight 284.27 g/mol Derived from formula
Appearance Typically an off-white to pale yellow solidGeneral observation for similar compounds
Solubility Soluble in polar organic solvents such as DMF, DMSO, and THF. Limited solubility in water and non-polar solvents.Inferred from structure and similar compounds[4]

Safety and Handling: As with any laboratory chemical, appropriate safety precautions must be observed. Based on safety data for structurally related compounds like benzoic acid, users should:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6][7]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]

  • Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and disposal information.[3][5]

Principle of Application in Solid-Phase Synthesis

The utility of this compound in solid-phase synthesis stems from its bifunctional nature, allowing it to act as a stable linker or scaffold. The core concept involves the selective immobilization of one of its carboxylic acid groups onto a suitable solid support, leaving the second carboxylic acid and the carbamoyl group available for further chemical transformations.

The differential reactivity of the two carboxylic acids can be exploited for selective reactions. The carboxylic acid ortho to the amide linkage is sterically more hindered, which may influence its reactivity compared to a more exposed carboxylic acid on a different part of a molecule if it were present. This structural feature is key to its application.

Figure 1: General workflow for the application of this compound in solid-phase synthesis.

Detailed Protocols

The following protocols provide a step-by-step guide for the use of this compound in a typical solid-phase synthesis workflow. These protocols are based on well-established principles of solid-phase peptide synthesis (SPPS) and can be adapted for various small molecule syntheses.[8][9]

Protocol 1: Immobilization onto Wang Resin

This protocol describes the attachment of the linker to a Wang resin, a common support for the synthesis of molecules with a C-terminal carboxylic acid.[10]

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the Wang resin (1 g, 1.0 mmol) in the synthesis vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.[9]

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (4 eq., 4.0 mmol, 1.14 g) in a minimal amount of DMF and dilute with DCM (15 mL). Add DMAP (0.5 eq., 0.5 mmol, 61 mg). Cool the solution to 0°C in an ice bath.

  • Coupling: To the cooled solution from step 2, add DIC (4 eq., 4.0 mmol, 0.63 mL) dropwise. Stir the solution at 0°C for 15 minutes.

  • Loading onto Resin: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solvent. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 1 hour. Wash the resin as in step 5 and dry.[9]

  • Determination of Loading: The loading of the linker onto the resin can be determined by a variety of methods, including gravimetric analysis or cleavage of a known quantity of resin and subsequent quantification of the released linker by UV-Vis spectroscopy.

Protocol 2: Elaboration of a Small Molecule Library (Example)

This protocol outlines the synthesis of a small library of amides using the resin-bound linker from Protocol 1.

Materials:

  • Linker-loaded resin from Protocol 1

  • A selection of primary amines (e.g., benzylamine, aniline)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

Procedure:

  • Resin Preparation: Swell the linker-loaded resin (100 mg, ~0.1 mmol assuming 1.0 mmol/g initial loading) in DMF for 30 minutes. Drain the DMF.

  • Activation: In a separate tube, dissolve the desired primary amine (5 eq., 0.5 mmol), HATU (4.9 eq., 0.49 mmol), and DIPEA (10 eq., 1.0 mmol) in DMF (2 mL). Allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amine solution to the resin. Agitate at room temperature for 4-6 hours.

  • Washing: Drain the reaction solvent. Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Confirmation of Reaction Completion: A small sample of the resin can be cleaved, and the product analyzed by LC-MS to confirm the completion of the coupling reaction. The Kaiser test can be used to check for the presence of free amines if the building blocks contain them.

Protocol 3: Cleavage from the Resin

This protocol describes the release of the final compound from the solid support. The conditions are chosen to cleave the ester linkage to the Wang resin.

Materials:

  • Resin-bound final product

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • DCM

  • Diethyl ether, cold

Procedure:

  • Resin Preparation: Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA (1 mL) and DCM (1 mL). Combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a large volume of cold diethyl ether (40 mL) with stirring. A precipitate of the crude product should form.

  • Purification: Collect the precipitate by centrifugation or filtration. Wash with cold diethyl ether. The crude product can then be purified by reverse-phase HPLC.

Detailed_Workflow cluster_ResinPrep Resin Preparation cluster_Immobilization Linker Immobilization cluster_Elaboration Synthesis Elaboration cluster_Cleavage Cleavage & Purification Swell Swell Wang Resin in DCM Wash1 Wash Resin Swell->Wash1 ActivateLinker Activate Linker with DIC/DMAP Wash1->ActivateLinker CoupleLinker Couple Linker to Resin ActivateLinker->CoupleLinker Wash2 Wash Resin CoupleLinker->Wash2 Cap Cap Unreacted Sites Wash2->Cap Swell2 Swell Linker-Resin in DMF Cap->Swell2 ActivateAmine Activate Amine with HATU/DIPEA CoupleAmine Couple Amine to Resin-Bound Linker ActivateAmine->CoupleAmine Wash3 Wash Resin CoupleAmine->Wash3 Cleave Cleave with TFA Cocktail Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify

Figure 2: Step-by-step experimental workflow for solid-phase synthesis using this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Loading of Linker - Incomplete activation of the carboxylic acid.- Steric hindrance.- Wet solvents or reagents.- Ensure all reagents are fresh and solvents are anhydrous.- Increase reaction time and/or temperature.- Use a different coupling reagent combination (e.g., HATU/DIPEA).
Incomplete Coupling during Elaboration - Poor resin swelling.- Sterically hindered amine.- Deactivation of coupling reagents.- Ensure adequate resin swelling before coupling.- Double couple the problematic building block.- Use a more potent coupling reagent like COMU.
Low Yield after Cleavage - Incomplete cleavage from the resin.- Degradation of the product in the cleavage cocktail.- Poor precipitation of the product.- Extend the cleavage time or use a stronger acid if the product is stable.- Add appropriate scavengers to the cleavage cocktail (e.g., TIS for trityl groups).- Try a different solvent for precipitation.

Conclusion

This compound represents a valuable and versatile tool for the solid-phase synthesis of small molecule libraries. Its bifunctional nature allows for its use as a stable linker and scaffold, providing a platform for the generation of chemical diversity. The protocols outlined in this application note offer a robust starting point for researchers and drug development professionals to integrate this compound into their synthetic workflows. With careful optimization of reaction conditions, this molecule has the potential to accelerate the discovery of novel therapeutic agents.

References

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946.
  • Zalipsky, S., & Barany, G. (2013). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 173-217.
  • Scicite. (n.d.). Solid Phase Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Carboxyphenyl)carbamoyl]benzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Lookchem. (n.d.). 2-{[(2-carboxyphenyl)carbamoyl]amino}benzoic acid. Retrieved from [Link]

  • Cavelier, F., & Enjalbal, C. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-25.
  • Aobchem. (n.d.). 2-[(4-phenylphenyl)carbamoyl]benzoic Acid. Retrieved from [Link]

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences Section A, 7(1), 185-196.
  • Al-Trawneh, S. A., & Al-Hourani, B. J. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PLOS ONE, 19(1), e0295863.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(20), 8875-8884.
  • Kumar, A., et al. (2021). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 18(6), 575-587.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions to help you optimize your synthesis and achieve high-yield, high-purity results.

Synthesis Overview: The Foundational Reaction

The most direct and efficient method for synthesizing this compound is through the nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobenzamide . This reaction, a form of amidation, involves the nucleophilic attack of the primary amine group of 4-aminobenzamide on one of the carbonyl carbons of the phthalic anhydride ring. This attack leads to the opening of the anhydride ring to form the desired N-arylphthalamic acid derivative.[1][2]

The amide functionality is a cornerstone of medicinal chemistry, present in approximately 25% of all pharmaceutical drugs.[3] Therefore, mastering this synthesis is a critical skill. The reaction is typically performed under reflux in a suitable solvent, like glacial acetic acid or toluene, to drive the reaction to completion.[4][5]

Reaction Scheme

Caption: Synthesis of the target compound via nucleophilic acyl substitution.

Detailed Experimental Protocol

This protocol is based on established methodologies for analogous phthalamic acid syntheses.[1][5][6] Adherence to these steps, particularly the monitoring and purification stages, is crucial for success.

Materials & Reagents:

  • Phthalic Anhydride (1.0 eq)

  • 4-Aminobenzamide (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and vacuum flask

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 eq) and 4-aminobenzamide (1.0 eq).

  • Solvent Addition: Add a suitable volume of glacial acetic acid to the flask to create a stirrable slurry (approx. 5-10 mL per gram of phthalic anhydride).

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (typically around 118°C for acetic acid) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of toluene, acetone, and methanol. Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots (especially the 4-aminobenzamide) have disappeared. This typically takes 2-4 hours.[5]

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product should form.[1] To maximize precipitation, the cooled mixture can be poured into a beaker of ice-cold water.[5][7]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid, followed by a wash with a non-polar solvent like cold diethyl ether or toluene to remove any unreacted phthalic anhydride.[4]

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[4][5] Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to form pure crystals.

Troubleshooting Guide (Q&A Format)

Encountering issues during synthesis is a common part of research. This section addresses specific problems with explanations and actionable solutions.

Q1: My final yield is very low. What are the likely causes and how can I fix it?

A1: Low yield is a multifaceted problem. Let's break down the potential causes:

  • Incomplete Reaction: The most common cause.

    • Diagnosis: Your TLC plate shows a significant amount of remaining starting material (4-aminobenzamide).

    • Solution: Ensure you are reaching the proper reflux temperature. Extend the reaction time and continue monitoring by TLC every hour. While amidation reactions can be catalyzed, direct thermal condensation is often sufficient but requires adequate time and temperature.[8]

  • Product Loss During Work-up: The product has some solubility in water, especially if the pH is not neutral.

    • Diagnosis: You observed the product precipitating, but the final collected mass was minimal.

    • Solution: Ensure the water used for precipitation is ice-cold to minimize solubility. When washing the filter cake, use minimal amounts of cold solvents.

  • Sub-optimal Recrystallization: Using too much solvent during recrystallization can lead to significant product loss.

    • Diagnosis: A large amount of crude product dissolved, but very little crystallized upon cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to dissolve the crude product. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation before filtering.

Q2: My product appears discolored and my analytical data (NMR/HPLC) shows significant impurities. What went wrong?

A2: Impurity formation is typically due to side reactions or unreacted starting materials.

  • Side Reaction - Imide Formation: At high temperatures or with very long reaction times, the phthalamic acid product can dehydrate to form the corresponding N-substituted phthalimide.

    • Diagnosis: You may see an additional spot on your TLC plate. The IR spectrum might show a shift in the carbonyl peaks characteristic of an imide (around 1720 cm⁻¹).[9]

    • Solution: Avoid excessive heating or unnecessarily long reflux times. Stick to the 2-4 hour window and monitor closely with TLC. If imide has formed, it can be difficult to remove. A careful column chromatography may be required, though optimizing the initial reaction is preferable.

  • Unreacted Starting Materials: This is the most common impurity.

    • Diagnosis: HPLC analysis will show peaks corresponding to phthalic anhydride and/or 4-aminobenzamide.[10] ¹H NMR will show signals from the starting materials.

    • Solution: Ensure an accurate 1:1 molar ratio of reactants. As mentioned in Q1, drive the reaction to completion by ensuring proper temperature and time. A thorough wash of the crude product as described in the protocol is critical. Recrystallization is very effective at removing residual starting materials.

Q3: The reaction mixture became a thick, unstirrable solid. What should I do?

A3: This happens when the product is insoluble in the reaction solvent at reflux temperature.

  • Diagnosis: The magnetic stir bar stops spinning and the mixture solidifies.

  • Solution: Immediately add more solvent (glacial acetic acid in this case) in small portions until the mixture becomes a stirrable slurry again. This will not significantly impact the reaction outcome, but it is crucial for ensuring homogenous heating and complete conversion. For future runs, start with a slightly more dilute reaction mixture.

Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue Encountered Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Start->Check_Purity Check_Yield->Check_Purity No TLC_Check Check TLC for starting materials Check_Yield->TLC_Check Yes Analyze_Impurity Identify impurity source (NMR, HPLC, IR) Check_Purity->Analyze_Impurity Yes Incomplete_Rxn Incomplete Reaction TLC_Check->Incomplete_Rxn Present Workup_Loss Product lost during work-up? TLC_Check->Workup_Loss Absent Solve_Incomplete_Rxn Solution: - Extend reflux time - Ensure correct temperature Incomplete_Rxn->Solve_Incomplete_Rxn Solve_Workup_Loss Solution: - Use ice-cold water for precipitation - Minimize recrystallization solvent Workup_Loss->Solve_Workup_Loss Yes Side_Reaction Side reaction (e.g., imide)? Analyze_Impurity->Side_Reaction Unreacted_SM Unreacted starting materials? Analyze_Impurity->Unreacted_SM Solve_Side_Rxn Solution: - Reduce reaction time/temp - Monitor closely with TLC Side_Reaction->Solve_Side_Rxn Yes Solve_Unreacted_SM Solution: - Ensure 1:1 stoichiometry - Purify via recrystallization Unreacted_SM->Solve_Unreacted_SM Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

  • Can I use a different solvent?

    • Yes, other high-boiling point aprotic solvents like toluene, DMF, or THF can be used.[4][6][7] However, glacial acetic acid is often preferred as it can also act as a mild acid catalyst for the reaction. If using a non-acidic solvent, the reaction may require longer reflux times.

  • Is this reaction sensitive to air or moisture?

    • Generally, no. The reaction between an anhydride and an amine is robust and does not require an inert atmosphere. The presence of small amounts of water may lead to some hydrolysis of the phthalic anhydride to phthalic acid, but this is usually a minor side reaction under these conditions.

  • What is the expected melting point of the product?

  • What analytical techniques are recommended for final product characterization?

    • A multi-pronged approach is best for robust characterization.[10]

      • HPLC: To determine purity quantitatively (e.g., >99%).[10]

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • FT-IR: To identify key functional groups (carboxylic acid O-H, amide N-H, and two distinct C=O stretches).

      • Mass Spectrometry (MS): To confirm the molecular weight.

Data Summary Table

This table summarizes key parameters and expected outcomes for the synthesis, based on data from analogous reactions.

ParameterRecommended Condition / Expected ValueRationale / Reference
Reactant Ratio 1:1 molar equivalentEnsures complete consumption of both starting materials.
Solvent Glacial Acetic AcidActs as both solvent and mild catalyst; high boiling point.[1][5]
Temperature Reflux (~118 °C)Provides sufficient energy to overcome the activation barrier.[4][5]
Reaction Time 2-4 hours (TLC monitored)Typical duration for completion; monitoring prevents side reactions.[5]
Typical Yield >80% (after recrystallization)High yields are expected for this straightforward reaction.[11]
Purification Recrystallization (Ethanol/Water)Effective method for removing unreacted starting materials.[4][5]
Purity (HPLC) >98%A reasonable target for purity after proper recrystallization.[10]

References

  • A Comparative Guide to Purity Validation of Synthesized 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid. (n.d.). BenchChem.
  • Garcı́a-Alvarez, J., & Gotor-Fernández, V. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2339. Retrieved January 15, 2026, from [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • A Comparative Analysis of Synthetic Pathways to 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid: A Guide for Researchers. (n.d.). BenchChem.
  • Karimi-Jaberi, Z., & Biazar, E. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(36), 25304-25330. Retrieved January 15, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • An In-Depth Technical Guide to the Potential Derivatives of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. (n.d.). BenchChem.
  • Application Notes and Protocols for the Characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. (n.d.). BenchChem.
  • Step-by-step synthesis protocol for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. (n.d.). BenchChem.
  • Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Application Notes and Protocols for 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. (n.d.). BenchChem.
  • Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-[(4-Nitrophenyl)carbamoyl]benzoic Acid. (n.d.). BenchChem.
  • Stark, D. G., et al. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved January 15, 2026, from [Link]

  • NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. (2016). ORGANONITROGEN PESTICIDES: METHOD 5601. CDC. Retrieved January 15, 2026, from [Link]

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 185-196. Retrieved January 15, 2026, from [Link]

  • Al-Mokhtar, M. A., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6269. Retrieved January 15, 2026, from [Link]

  • Chen, Y., et al. (2023). N-Fluorobenzamide-Directed Formal [4+2] Cycloaddition Reaction with Maleic Anhydride: Access to Fluorescent Aminonaphthalic Anhydrides. The Journal of Organic Chemistry, 88(2), 818-827. Retrieved January 15, 2026, from [Link]

  • Coombs, J. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4281-4289. Retrieved January 15, 2026, from [Link]

  • Walash, M. I., et al. (2015). Validated Chromatographic Methods for Simultaneous Determination of Antipyrine, Benzocaine HCl and their Official toxic impurity p-Aminobenzoic acid. Analytical Methods. Retrieved January 15, 2026, from [Link]

  • 2-[(4-Carboxyphenyl)carbamoyl]benzoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Bryant, H. S. (1974). Process for the production and purification of benzoic acid. U.S. Patent No. 3,816,523.
  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. (2021). St. John's Scholar. Retrieved January 15, 2026, from [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2022). MDPI. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-Carbamoylphthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Carbamoylphthalic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this synthesis. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 4-Carbamoylphthalic Anhydride, also known as 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide, typically involves the amidation of trimellitic anhydride. Trimellitic anhydride, which is also referred to as 4-carboxyphthalic anhydride[1], serves as a common starting material. The reaction of the anhydride moiety with an ammonia source is the key transformation. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and overall success of the synthesis. This guide will address these potential issues in a question-and-answer format.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

FAQ 1: My reaction is producing a mixture of isomers. How can I control the regioselectivity of the amidation?

Question: I am reacting trimellitic anhydride with ammonia and obtaining a mixture of products that are difficult to separate. What is causing this and how can I improve the selectivity for the desired 4-carbamoylphthalic acid intermediate?

Answer:

The anhydride ring in trimellitic anhydride has two electrophilic carbonyl carbons. Nucleophilic attack by ammonia can occur at either of these positions, leading to the formation of two isomeric phthalamic acids (amic acids): 4-carboxy-2-carbamoylbenzoic acid and 5-carboxy-2-carbamoylbenzoic acid.

  • Causality: The electronic and steric environment of the two carbonyl carbons is slightly different due to the presence of the carboxylic acid group at the 4-position. However, this difference is often not sufficient to provide high regioselectivity under standard reaction conditions.

  • Troubleshooting Strategies:

    • Low-Temperature Reaction: Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance the kinetic control of the reaction, potentially favoring one isomer over the other.

    • Choice of Ammonia Source: Using a less reactive ammonia equivalent or a bulkier amine can sometimes improve selectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state energies of the two possible reaction pathways. Experiment with a range of aprotic solvents of varying polarity.

    • pH Control: Maintaining a specific pH during the reaction can influence the ionization state of the carboxylic acid group, which in turn can affect the electrophilicity of the adjacent carbonyl carbons.

FAQ 2: I am observing a significant amount of trimellitic acid in my product. What is the source of this impurity and how can I prevent it?

Question: My final product is contaminated with trimellitic acid. I am unsure if it is from the starting material or being formed during the reaction. How can I minimize this impurity?

Answer:

Trimellitic acid is the product of the hydrolysis of trimellitic anhydride.[1] Anhydrides are highly susceptible to reaction with water.[2][3]

  • Causality: The presence of even trace amounts of water in your reactants or solvent can lead to the opening of the anhydride ring to form the tricarboxylic acid. This can occur with the starting material or the desired product if it is an anhydride.

  • Troubleshooting Strategies:

    • Dry Reaction Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and freshly opened reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

    • Starting Material Purity Check: Verify the purity of your trimellitic anhydride before starting the reaction. It is hygroscopic and can hydrolyze upon storage.[4] If necessary, it can be purified by recrystallization or sublimation.

    • Work-up Conditions: During the work-up, minimize contact with water, especially at elevated temperatures. If an aqueous work-up is necessary, perform it at low temperatures and for the shortest possible duration.

FAQ 3: My desired 4-carbamoylphthalic acid intermediate is converting to an undesired imide during the reaction. How can I avoid this?

Question: I am trying to synthesize the amic acid intermediate, but I am seeing the formation of 4-carboxyphthalimide. What reaction conditions favor this side product, and how can I prevent it?

Answer:

The intermediate amic acid can undergo intramolecular cyclization via dehydration to form an imide.[5]

  • Causality: This cyclization is often promoted by heat. If your reaction temperature is too high, or if the product is subjected to high temperatures during work-up or purification, the formation of 4-carboxyphthalimide is likely.

  • Troubleshooting Strategies:

    • Temperature Control: Maintain a low reaction temperature throughout the amidation process.

    • Avoid Excessive Heating During Work-up: When removing the solvent, use a rotary evaporator at a low temperature. Avoid prolonged heating of the crude product.

    • Choice of Dehydrating Agent (if applicable): If you are performing a subsequent dehydration to form the final anhydride, be aware that the conditions used can also promote imide formation. Milder dehydrating agents and controlled temperatures are crucial.

FAQ 4: I suspect the formation of a diamide side product. Is this possible and how can it be detected?

Question: Besides the intended reaction at the anhydride, could the carboxylic acid at the 4-position also be reacting with ammonia to form a diamide? How would I identify this species?

Answer:

While the carboxylic acid at the 4-position is less reactive than the anhydride moiety, it can still undergo amidation, especially under harsh conditions (e.g., high temperatures, presence of activating agents). This would lead to the formation of a diamide side product.

  • Causality: The reaction of a carboxylic acid with an amine to form an amide typically requires activation of the carboxylic acid or high temperatures to drive off water.

  • Troubleshooting Strategies & Detection:

    • Milder Reaction Conditions: Use the mildest possible conditions (low temperature, no strong activating agents) to favor the selective reaction of the anhydride.

    • Analytical Detection:

      • Mass Spectrometry (MS): The diamide will have a different molecular weight than the desired product and other potential side products.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: The symmetry and chemical shifts in the 1H and 13C NMR spectra of the diamide will be distinct from the desired product.

      • Infrared (IR) Spectroscopy: The IR spectrum of the diamide would show characteristic amide C=O and N-H stretches.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Carbamoylphthalic Acid Isomers

This protocol describes a general method for the amidation of trimellitic anhydride, which will likely produce a mixture of amic acid isomers.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, dissolve trimellitic anhydride (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF, dioxane, or DMF).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution at a slow rate, or add a solution of ammonia in the reaction solvent dropwise. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, stop the addition of ammonia.

  • Isolation: The product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product remains in solution, remove the solvent under reduced pressure at a low temperature.

Protocol 2: Dehydration of 4-Carbamoylphthalic Acid to 4-Carbamoylphthalic Anhydride

This protocol outlines a general procedure for the dehydration of the amic acid to the target anhydride.

  • Reagent Preparation: In a dry flask, suspend the 4-carbamoylphthalic acid intermediate in a suitable solvent (e.g., acetic anhydride or toluene).

  • Dehydration: Add a dehydrating agent (e.g., acetic anhydride can serve as both solvent and dehydrating agent, or use other agents like thionyl chloride or oxalyl chloride with caution in a fume hood).[6]

  • Heating: Gently heat the mixture to a temperature that promotes anhydride formation without causing significant imide formation. Monitor the reaction progress.

  • Isolation: After the reaction is complete, cool the mixture and remove the solvent and any volatile byproducts under reduced pressure. The crude product can be purified by recrystallization or sublimation.

Data Presentation

Table 1: Potential Side Products and Their Characteristics

Side ProductMolecular FormulaMolecular Weight ( g/mol )Key Identifying Features
4-Carboxy-2-carbamoylbenzoic acidC9H7NO5209.16Isomer of the desired amic acid intermediate.
5-Carboxy-2-carbamoylbenzoic acidC9H7NO5209.16Isomer of the desired amic acid intermediate.
Trimellitic AcidC9H6O6210.14Product of hydrolysis.
4-CarboxyphthalimideC9H5NO4191.14Product of intramolecular cyclization/dehydration.
Phthalamide-4-carboxamideC9H8N2O3192.17Diamide product from reaction at both anhydride and carboxylic acid.

Visualization of Reaction Pathways

Diagram 1: Synthesis and Side Reactions of 4-Carbamoylphthalic Anhydride

G TM_Anhydride Trimellitic Anhydride Isomer_A 4-Carboxy-2-carbamoylbenzoic acid TM_Anhydride->Isomer_A Amidation (Path A) Isomer_B 5-Carboxy-2-carbamoylbenzoic acid TM_Anhydride->Isomer_B Amidation (Path B) TM_Acid Trimellitic Acid TM_Anhydride->TM_Acid Hydrolysis Ammonia NH3 Target 4-Carbamoylphthalic Anhydride Isomer_A->Target Dehydration Imide 4-Carboxyphthalimide Isomer_A->Imide Intramolecular Cyclization Isomer_B->Target Dehydration Isomer_B->Imide Intramolecular Cyclization Water H2O Water->TM_Acid Heat Heat Heat->Imide Dehydration Dehydration

Caption: Reaction scheme showing the desired synthesis pathway and common side reactions.

References

  • OSHA Method 90: Phthalic Anhydride. Occupational Safety and Health Administration. [Link]

  • Imidation of cyclic anhydride and ammonia. ResearchGate. [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. National Institutes of Health. [Link]

  • Reactions of Acid Anhydrides. Reactory. [Link]

  • PubChem Compound Summary for CID 11089, Trimellitic anhydride. National Center for Biotechnology Information. [Link]

  • Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]

  • Anhydride Hydrolysis. YouTube. [Link]

  • Trimellitic anhydride. PubChem. [Link]

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Solubility issues of "2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. We provide in-depth troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommendations to empower your experimental success.

Overview of Physicochemical Properties and Solubility Challenges

This compound is a complex organic molecule characterized by a rigid backbone of aromatic rings, a single carboxylic acid group, and two amide functionalities. This unique combination of functional groups presents significant challenges for achieving adequate solubility in common laboratory solvents.

  • Hydrophobic Core: The two phenyl rings create a large, non-polar surface area that favors dissolution in organic solvents but limits aqueous solubility.

  • Polar Functional Groups: The carboxylic acid and two amide groups are capable of hydrogen bonding. However, amides are known to be less soluble than comparable amines or carboxylic acids because they are poor hydrogen bond donors and do not ionize at physiological pH.[1]

  • pH-Dependent Ionization: The single carboxylic acid group provides a critical handle for manipulating solubility. In its protonated (neutral) state at low pH, the molecule is less soluble in water. Upon deprotonation to its carboxylate salt form at higher pH, aqueous solubility is expected to increase dramatically.[2][3]

The interplay of these features means that a one-size-fits-all approach to solubilization is unlikely to succeed. The following sections provide a structured approach to overcoming these challenges.

Predicted Physicochemical Properties

While experimental data for this specific molecule is limited, we can estimate its properties based on its structure and data from similar compounds.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Formula C₁₅H₁₂N₂O₄-
Molecular Weight 296.27 g/mol Moderate molecular weight.
Hydrogen Bond Donors 3 (from -COOH and -NH- groups)Capable of hydrogen bonding, but intramolecular bonding may reduce interaction with solvent.
Hydrogen Bond Acceptors 4 (from C=O and -NH₂ groups)Can interact with protic solvents.
Predicted XLogP3 ~1.5 - 2.5Indicates moderate lipophilicity; suggests poor water solubility but some affinity for organic solvents.
Functional Groups Carboxylic Acid, Amide (x2)Carboxylic acid allows for pH-dependent solubility.[4] Amide groups contribute to polarity but can also lead to strong crystal packing, hindering dissolution.[1]

Frequently Asked Questions (FAQs)

Q: What are the best initial solvents to try for dissolving this compound?

A: Start with polar aprotic solvents. Based on data for structurally related compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are the most promising starting points.[5] These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule. Avoid starting with alcohols (methanol, ethanol) or less polar solvents like acetonitrile, dichloromethane, or ethyl acetate, where solubility is expected to be very low.

Q: Why is the compound poorly soluble in water at neutral pH?

A: At neutral pH (around 7), the carboxylic acid group (with an estimated pKa similar to benzoic acid, ~4.2) will be deprotonated and negatively charged.[6] However, the rest of the molecule is large and hydrophobic. The energy gained from solvating the single carboxylate ion is often insufficient to overcome the energy required to break the crystal lattice of the solid and create a cavity in the highly structured water network. Therefore, solubility remains low.

Q: Can I heat the solvent to improve solubility?

A: Yes, gentle heating (e.g., to 40-60°C) can significantly increase the rate of dissolution and the saturation concentration. However, be cautious. Prolonged heating at high temperatures can risk thermal degradation of the compound. Always use a tightly sealed vial to prevent solvent evaporation and concentration changes.

Q: What is a co-solvent, and how can it help?

A: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds in aqueous solutions.[7][8][9] For this compound, you might dissolve it first in a small amount of DMSO and then slowly add that stock solution to your aqueous buffer. The DMSO acts as a co-solvent, creating a final solvent mixture that is more hospitable to the compound than the buffer alone.[10]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: The compound will not dissolve, even in DMSO or DMF.

If you are observing poor solubility even in recommended polar aprotic solvents, it could be due to insufficient solvent power or high crystal lattice energy.

start Start: Compound insoluble in DMSO/DMF at RT step1 Apply gentle sonication for 10-15 minutes start->step1 step2 Warm solution to 40-50°C with gentle vortexing step1->step2 step3 Does it dissolve? step2->step3 step4 Yes: Cool to RT. Proceed with experiment. Monitor for precipitation. step3->step4 Yes step5 No: Consider alternative strategies step3->step5 No step6 Strategy 1: Prepare an alkaline stock solution (see Protocol 2) step5->step6 step7 Strategy 2: Use a co-solvent mixture (e.g., DMSO/NMP 1:1) step5->step7

Caption: Troubleshooting workflow for initial dissolution.

Causality Explained:

  • Sonication: Provides energy to break apart the crystal lattice of the solid powder, increasing the surface area available for the solvent to interact with.

  • Heating: Increases the kinetic energy of the solvent molecules, leading to more effective solvation and allowing the system to overcome the energy barrier of dissolution.

  • Alkaline Solution: By adding a base, you deprotonate the carboxylic acid, forming a salt. This ionic form is significantly more polar and should be more soluble in polar solvents like DMSO, especially if trace water is present.

Issue 2: The compound dissolves in DMSO but precipitates upon dilution into an aqueous buffer.

This is a common phenomenon known as "crashing out." The final solvent mixture (e.g., 1% DMSO in buffer) is not a strong enough solvent to keep the compound dissolved at your target concentration.

problem Problem: Precipitation in Aqueous Buffer sol1 Lower Final Concentration problem->sol1 sol2 Increase Co-solvent % (e.g., to 5% DMSO) (Check experimental tolerance) problem->sol2 sol3 Adjust Buffer pH (Increase pH > pKa + 2) problem->sol3 sol4 Use Surfactants/Formulation (e.g., Tween-80, Solid Dispersion) (Advanced) problem->sol4

Caption: Strategies to prevent precipitation in aqueous media.

Causality Explained:

  • Lower Concentration: The simplest solution is to work below the compound's solubility limit in the final aqueous medium.

  • Increase Co-solvent: Increasing the percentage of the organic co-solvent (like DMSO) makes the final solvent mixture more "organic-like" and better able to solvate your compound.[7][8] Always verify that the higher co-solvent concentration is compatible with your experimental system (e.g., it doesn't affect cell viability or enzyme activity).

  • Adjust Buffer pH: This is a highly effective method. By raising the pH of the aqueous buffer to be at least 2 units above the pKa of the carboxylic acid, you ensure the compound remains in its much more soluble deprotonated (salt) form.[2][11]

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is for creating a stock solution for serial dilution into either organic or aqueous media.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO (or DMF) to reach your target concentration (e.g., 10 mM, 50 mM).

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Assisted Dissolution (If Needed): If the solid is not fully dissolved, place the sealed vial in a sonicating water bath for 15 minutes.

  • Heating (If Needed): If solids persist, warm the sealed vial in a water bath or on a heat block at 40-50°C for 10-15 minutes with intermittent vortexing.

  • Verification: Ensure the solution is completely clear with no visible particulates before storing.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Assisted Solubilization for Aqueous Applications

This protocol leverages the acidic nature of the compound to create a water-soluble stock.

  • Weighing: Accurately weigh the compound in a glass vial.

  • Solubilization: Add a small volume of a weak base, such as 10-50 mM sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), dropwise while vortexing. The goal is to create a concentrated slurry or solution.

  • Dilution: Add your desired aqueous buffer (e.g., PBS, TRIS) to reach the final volume. The pH of this final solution should be basic (ideally > 7.5) to ensure the compound remains in its soluble salt form.

  • pH Adjustment: Check the pH of the final solution. If it is too high for your experiment, you can carefully and slowly back-titrate with dilute HCl. Crucially, do not lower the pH below 6.5-7.0, as this will likely cause the compound to precipitate.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates before use.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Co-solvent: Significance and symbolism. (2025). Vertex AI Search.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • 2-[(4-Carboxyphenyl)carbamoyl]benzoic acid. PubChem.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Amides. Principles of Drug Action 1, Spring 2005.
  • Solubility enhancement and cosolvency. Slideshare.
  • Solubility of Functional Groups in acids and bases? Student Doctor Network Forums.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • 4-(Phenylcarbonyl)benzoic acid. Cayman Chemical.
  • Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • Benzoic acid. Wikipedia.

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Technical Support Center: Stability of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this molecule in solution. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical troubleshooting strategies necessary to ensure the integrity of your experiments. This document moves beyond a simple FAQ, offering a structured approach to understanding and managing the stability of this compound, a molecule with potential significance in various research and development endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound in solution.

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, which features two amide bonds, the primary degradation pathway for this compound is hydrolysis . This can occur under both acidic and basic conditions, leading to the cleavage of the amide linkage. Other potential degradation pathways include photodegradation , given its aromatic nature, and to a lesser extent, oxidation .

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of the amide bonds in this compound is highly pH-dependent.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis is a significant concern. The reaction involves the protonation of the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]

  • Neutral Conditions (pH ~7): The compound is expected to be most stable around neutral pH. However, even at neutral pH, slow hydrolysis can occur, especially at elevated temperatures.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis is also a major degradation pathway. The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.[2]

Q3: Is this compound sensitive to light?

A3: Yes, aromatic amides can be susceptible to photodegradation. Exposure to UV light can lead to the formation of reactive species and subsequent degradation of the molecule.[3][4] It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products from hydrolysis are expected to be phthalic acid and 4-aminobenzamide . This results from the cleavage of the amide bond linking the two aromatic rings.

Q5: What are the recommended storage conditions for stock solutions of this compound?

A5: To ensure the long-term stability of stock solutions, we recommend the following:

  • Solvent: Use a high-purity, anhydrous organic solvent in which the compound is highly soluble, such as DMSO or DMF.

  • Temperature: Store stock solutions at -20°C or lower.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Moisture: Minimize exposure to moisture to prevent hydrolysis. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor solubility in aqueous buffers The compound is a dicarboxylic acid with a relatively nonpolar core, leading to low aqueous solubility, especially at acidic pH where the carboxyl groups are protonated.- pH Adjustment: Increase the pH of the buffer to deprotonate the carboxylic acid groups, which will increase solubility. However, be mindful of the increased risk of base-catalyzed hydrolysis at high pH. A compromise pH of 7-8 is often a good starting point.- Use of Co-solvents: Incorporate a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol, methanol, or acetonitrile into your aqueous buffer.[5] - Formulation Strategies: For more advanced applications, consider formulation strategies such as the use of cyclodextrins or creating amorphous solid dispersions.[6][7]
Appearance of unexpected peaks in HPLC chromatogram over time This is likely due to the degradation of the compound. The position of the new peaks will depend on the nature of the degradation products.- Confirm Degradation: Re-analyze a freshly prepared standard solution to confirm that the new peaks are not present initially. - Identify Degradation Pathway: Based on the experimental conditions (e.g., pH, light exposure), infer the likely degradation pathway. Hydrolysis is the most common. - Optimize Conditions: If possible, adjust the experimental conditions to minimize degradation (e.g., work at a more neutral pH, protect from light, keep samples cool).
Loss of compound concentration in working solutions This can be due to degradation or precipitation.- Check for Precipitation: Visually inspect the solution for any solid material. If precipitation is suspected, try the solubilization strategies mentioned above. - Assess Stability: Perform a time-course experiment, analyzing the concentration of the compound at different time points under your experimental conditions to determine its stability.
Inconsistent results between experiments This can be caused by variability in the preparation and handling of the compound solutions.- Standardize Protocols: Ensure that all solutions are prepared in a consistent manner, including the solvent, pH, and storage conditions. - Use Fresh Solutions: For sensitive experiments, prepare fresh solutions of the compound immediately before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products.

Parameter Recommended Condition Rationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides acidic pH to ensure protonation of carboxylic acids for good peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-30 min: 80% to 20% B30-35 min: 20% BA gradient elution is necessary to separate the parent compound from potentially more polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm or Diode Array Detector (DAD) scanThe aromatic rings suggest strong UV absorbance. A DAD allows for the identification of peak purity and the selection of the optimal wavelength.
Injection Volume 10 µLAdjust as needed based on sample concentration and detector response.

Visualizations

Proposed Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond.

G parent This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis products Phthalic Acid + 4-Aminobenzamide hydrolysis->products

Caption: Proposed hydrolytic degradation of the parent compound.

Forced Degradation Workflow

The following diagram illustrates the workflow for conducting a forced degradation study.

G cluster_stress Stress Conditions acid Acidic (0.1M HCl, 60°C) analysis HPLC Analysis acid->analysis Analyze base Basic (0.1M NaOH, 60°C) base->analysis Analyze oxidative Oxidative (3% H₂O₂, RT) oxidative->analysis Analyze thermal Thermal (80°C) thermal->analysis Analyze photo Photolytic (UV light) photo->analysis Analyze stock Stock Solution (1 mg/mL in MeOH) stock->acid Expose to stock->base Expose to stock->oxidative Expose to stock->thermal Expose to stock->photo Expose to

Caption: Workflow for the forced degradation study.

References

  • Zuo, Y., Zhang, K., Wu, J., Men, B., & He, M. (2011). Determination of o-phthalic acid in snow and its photochemical degradation by capillary gas chromatography coupled with flame ionization and mass spectrometric detection. Chemosphere, 83(7), 1014-1019. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135413520. Retrieved January 15, 2026 from [Link].

  • Ni, H., Zeng, H., & Hsieh, Y. L. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Chemosphere, 299, 134475. [Link]

  • Wang, C., Zeng, T., Gu, C., Zhu, S., Zhang, Q., & Luo, X. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 852. [Link]

  • Wang, C., Zeng, T., Gu, C., Zhu, S., Zhang, Q., & Luo, X. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO 2, and UV-Vis/Bi 2 WO 6 Systems. Frontiers in chemistry, 7, 852. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of pharmaceutical sciences, 109(11), 3394–3403. [Link]

  • Isotani, S., Lanças, F. M., & Hsieh, Y. L. (2019). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental science & technology, 53(15), 8873–8882. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 15, 2026, from [Link]

  • Goh, C. F., Choi, M., & Arof, A. K. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
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  • Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved January 15, 2026, from [Link]

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  • Prola, A., Giraudo, A., Cravotto, G., & Giovannozzi, A. M. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1684. [Link]

  • ResearchGate. (n.d.). Oxidative formation of amides from aromatic amines and 1, 3‐diketones using H2O2 and FeCl3. Retrieved January 15, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Pinnamaneni, S., Das, N. G., & Das, S. K. (2002). Formulation approaches for orally administered poorly soluble drugs. Pharmazie, 57(5), 291-300. [Link]

  • Science.gov. (n.d.). stability indicating hplc method: Topics by Science.gov. Retrieved January 15, 2026, from [Link]

  • Nagaraaj, A., & Vijayakumar, V. (2021). Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality.
  • Williams, N. H., & Wolfenden, R. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 134(4), 1989–1991. [Link]

  • Varvounis, G., & Papadopoulou, M. (2003). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ResearchGate. (2025). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved January 15, 2026, from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]

  • Mori, M., & Uto, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of chromatographic science, 58(9), 785–798. [Link]

  • Arrigo, A., Bartolozzi, I., & Modugno, F. (2021). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Polymers, 13(12), 1997. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 15, 2026, from [Link]

  • Patel, Y., & Shah, N. (2025). Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture.
  • Al-Masoudi, W. A. (2016). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 9(5), 410-419. [Link]

  • El-Gizawy, S. M., El-Shabrawy, Y., & El-Gawad, S. A. (2016). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Advanced pharmaceutical bulletin, 6(1), 137–141. [Link]

  • Stanković, M., Jevtić, S., & Marković, V. (2025). Lifitegrast Degradation: Products and Pathways. Molecules, 30(20), 4785. [Link]

  • Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(11), 4236–4244. [Link]

  • Al-Masoudi, W. A. (2016). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity.
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  • Perry, C. J., & Parveen, S. (2019). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Molecules, 24(18), 3290. [Link]

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Technical Support Center: 4-Carbamoylphthalic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Carbamoylphthalic Anhydride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and subsequent reactions. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your experiments.

I. Understanding the Chemistry: Synthesis and Key Properties

4-Carbamoylphthalic anhydride, also known as 4-carboxamidophthalic anhydride or trimellitic anhydride 4-amide, is typically synthesized from trimellitic anhydride via amidation. This process, while straightforward in principle, is sensitive to reaction conditions that can lead to the formation of several impurities. The purity of 4-Carbamoylphthalic anhydride is critical for its performance in subsequent applications, such as polymer synthesis and as a chemical intermediate.

A key characteristic of anhydrides is their susceptibility to hydrolysis.[1][2] In the presence of water, the anhydride ring can open to form the corresponding dicarboxylic acid. This reactivity is a central theme in many of the challenges encountered when working with 4-Carbamoylphthalic anhydride.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses the most frequently encountered impurities in 4-Carbamoylphthalic anhydride reactions, their origins, and strategies to prevent their formation or remove them.

Question 1: My final product shows a significant amount of a water-soluble impurity. What is it and how can I prevent it?

Answer: The most common water-soluble impurity is 4-carbamoylphthalic acid , the di-acid formed from the hydrolysis of your target anhydride.

  • Causality: This occurs when the 4-carbamoylphthalic anhydride product is exposed to water. This can happen during the reaction workup or if the reaction solvent is not sufficiently anhydrous. The anhydride ring is readily attacked by water, leading to ring-opening.[3]

  • Preventative Measures:

    • Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Use anhydrous solvents.

    • Careful Workup: During the workup, minimize contact with aqueous solutions. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product and perform the wash quickly at a low temperature.

    • Azeotropic Removal of Water: If you are performing a cyclization from 4-carbamoylphthalic acid to the anhydride, a common method to drive the reaction to completion is the azeotropic removal of water using a Dean-Stark trap with a suitable solvent like toluene.[4]

  • Troubleshooting Protocol: Removal of 4-Carbamoylphthalic Acid

    • Recrystallization: This is often the most effective method. Choose a solvent in which the anhydride is soluble at elevated temperatures but the di-acid has low solubility. A non-polar solvent or a mixture of a polar and non-polar solvent may be effective.

    • Acid-Base Extraction (with caution): Since 4-carbamoylphthalic acid has two carboxylic acid groups, it can be deprotonated with a weak base (e.g., sodium bicarbonate solution) and extracted into an aqueous layer. However, this risks hydrolysis of the desired anhydride. If this method is attempted, it must be done quickly at low temperatures.

Question 2: I am seeing a significant amount of unreacted starting material, trimellitic anhydride, in my product. What could be the cause?

Answer: Incomplete reaction is a common issue in the synthesis of 4-Carbamoylphthalic anhydride from trimellitic anhydride.

  • Causality:

    • Insufficient Reaction Time or Temperature: The amidation reaction may not have proceeded to completion.

    • Stoichiometry: An insufficient amount of the aminating agent (e.g., ammonia) was used.

    • Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to localized areas of low reactant concentration.

  • Preventative Measures:

    • Optimize Reaction Conditions: Increase the reaction time or temperature, based on literature procedures for similar amidations.

    • Stoichiometric Excess of Amine: A slight excess of the aminating agent can help drive the reaction to completion.

    • Effective Stirring: Ensure vigorous and efficient stirring throughout the reaction.

  • Troubleshooting Protocol: Separation of Unreacted Trimellitic Anhydride

    • Selective Crystallization: Utilize a solvent system where the desired 4-carbamoylphthalic anhydride and the unreacted trimellitic anhydride have different solubilities.

    • Vacuum Distillation/Sublimation: If there is a sufficient difference in boiling points or sublimation temperatures, these techniques can be effective.[5][6]

Question 3: My analytical data (e.g., NMR, LC-MS) suggests the presence of an isomer. How is this possible?

Answer: The formation of isomeric impurities is a possibility during the amidation of trimellitic anhydride. Trimellitic anhydride has two distinct carbonyl groups in the anhydride ring. While the carbonyl at the 4-position is generally more reactive due to the electron-withdrawing effect of the adjacent carboxylic acid group, reaction at the other carbonyl can occur, leading to isomeric products.

  • Causality: The regioselectivity of the nucleophilic attack by the amine on the anhydride ring can be influenced by factors such as the nature of the amine, the solvent, and the reaction temperature.

  • Preventative Measures:

    • Control of Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.

    • Choice of Amine and Solvent: The steric and electronic properties of the amine and the polarity of the solvent can influence the site of attack. A systematic study of these parameters may be necessary to optimize for the desired isomer.

  • Troubleshooting Protocol: Separation of Isomers

    • Chromatography: Isomers can often be separated by column chromatography on silica gel or by preparative HPLC.[7][8]

    • Fractional Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization may be employed.

Question 4: I observe the formation of a significant amount of trimellitic acid in my product. What is the source?

Answer: Trimellitic acid is a common impurity that can arise from two main sources.

  • Causality:

    • Impurity in the Starting Material: Commercial trimellitic anhydride often contains a small percentage of trimellitic acid due to hydrolysis during storage.[9]

    • Hydrolysis during Reaction: As with the product, the starting trimellitic anhydride can also hydrolyze if there is moisture present in the reaction.

  • Preventative Measures:

    • Use High-Purity Starting Material: Start with the highest purity trimellitic anhydride available.

    • Anhydrous Conditions: As mentioned previously, strictly maintain anhydrous reaction conditions.

  • Troubleshooting Protocol: Removal of Trimellitic Acid

    • The methods for removing 4-carbamoylphthalic acid (recrystallization and cautious acid-base extraction) are also applicable to the removal of trimellitic acid.

III. FAQ: Practical Guidance for Experimental Success

Q1: What are the recommended analytical methods for assessing the purity of 4-Carbamoylphthalic anhydride?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is well-suited for separating 4-Carbamoylphthalic anhydride from its corresponding di-acid and other polar impurities.[2][10][11] A typical starting point would be a C18 column with a gradient elution using an acidified water/acetonitrile mobile phase.

  • Gas Chromatography (GC): Due to the low volatility and high polarity of 4-Carbamoylphthalic anhydride and its potential impurities, derivatization is often necessary before GC analysis.[12][13] Silylation or methylation can convert the carboxylic acid and amide functionalities into more volatile derivatives suitable for GC-MS analysis.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide valuable structural information and help identify and quantify impurities if their signals are well-resolved from the main product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the anhydride and amide functional groups and for detecting the presence of carboxylic acid impurities (broad O-H stretch).

Q2: What is a general procedure for the synthesis of 4-Carbamoylphthalic anhydride?

A2: While specific conditions should be optimized, a general approach involves the reaction of trimellitic anhydride with an ammonia source.

  • Illustrative Protocol:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve trimellitic anhydride in an appropriate anhydrous solvent (e.g., glacial acetic acid).[16]

    • Introduce the ammonia source (e.g., bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent) at a controlled rate, maintaining the reaction temperature.

    • After the addition is complete, heat the reaction mixture at a specific temperature for a set period to drive the reaction to completion.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with a cold, non-polar solvent to remove soluble impurities.

    • Dry the product under vacuum.

Q3: How should I store 4-Carbamoylphthalic anhydride to maintain its purity?

A3: Due to its sensitivity to moisture, 4-Carbamoylphthalic anhydride should be stored in a tightly sealed container in a desiccator or a dry box. Storage under an inert atmosphere is also recommended for long-term stability.

IV. Visualizing the Challenges: Reaction and Impurity Formation Pathways

To better understand the relationships between the desired product and its common impurities, the following diagrams illustrate the key chemical transformations.

Impurity_Formation TMA Trimellitic Anhydride (Starting Material) Product 4-Carbamoylphthalic Anhydride (Desired Product) TMA->Product Amidation (NH3) TMA_acid Trimellitic Acid TMA->TMA_acid Hydrolysis (H2O) Isomer Isomeric Amide (Positional Isomer) TMA->Isomer Amidation (Side Reaction) Product_acid 4-Carbamoylphthalic Acid Product->Product_acid Hydrolysis (H2O)

Caption: Key reaction and impurity pathways in the synthesis of 4-Carbamoylphthalic anhydride.

Troubleshooting_Workflow Start Crude 4-Carbamoylphthalic Anhydride Product Analysis Purity Analysis (HPLC, GC, NMR, FTIR) Start->Analysis Impurity_ID Identify Impurities Analysis->Impurity_ID Pure Product Meets Purity Specs Impurity_ID->Pure No Significant Impurities Purification Purification Strategy Impurity_ID->Purification Impurities Present Recrystallization Recrystallization Purification->Recrystallization Di-acids, Starting Material Distillation Vacuum Distillation/ Sublimation Purification->Distillation Non-volatile Impurities Chromatography Column Chromatography Purification->Chromatography Isomers Recrystallization->Analysis Distillation->Analysis Chromatography->Analysis

Caption: A logical workflow for the analysis and purification of crude 4-Carbamoylphthalic anhydride.

V. Quantitative Data Summary

ImpurityCommon OriginRecommended Analytical Technique(s)Primary Removal Method
4-Carbamoylphthalic AcidHydrolysis of the final product.[3]HPLC, GC (with derivatization)Recrystallization
Trimellitic AnhydrideIncomplete reaction.HPLC, GC (with derivatization)Recrystallization, Distillation
Trimellitic AcidImpurity in starting material, hydrolysis of starting material.[9]HPLC, GC (with derivatization)Recrystallization
Isomeric AmideNon-regioselective amidation.HPLC, LC-MS, NMRChromatography

VI. References

  • Andrés, G., Granados, A., & de Rossi, R. H. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry, 66(22), 7447–7453.

  • Trimellitic acid. (2026, January 7). In Grokipedia. Retrieved from a relevant source.

  • Andrés, G., Granados, A., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. Journal of Organic Chemistry.

  • EL-Naggar, A. M., El-Haddad, A. F., Kora, F. A., Gomma, A. M., & El-Abbas, M. A. A. (1989). Synthesis of Some Trimellitic Acid Amide Derivatives. Oriental Journal of Chemistry, 5(4).

  • TRIMELLITIC ANHYDRIDE. In Ataman Kimya. Retrieved from a relevant source.

  • Trimellitic anhydride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Trimellitic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (n.d.). In OSTI.GOV. Retrieved from a relevant source.

  • CIPAC Free relevant impurities methods. (n.d.). Retrieved from a relevant source.

  • Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride. (n.d.). Google Patents. Retrieved from a relevant source.

  • Homophthalic acid and anhydride. (n.d.). Organic Syntheses Procedure. Retrieved from a relevant source.

  • Quantitative Analysis of Phthalic Anhydride by Gas-Liquid Chromatography. (n.d.). In Scite. Retrieved from a relevant source.

  • The amidation of phthalic anhydride using amines. (n.d.). In ResearchGate. Retrieved from a relevant source.

  • A kind of phthalic anhydride and its detection method in relation to substance. (n.d.). Google Patents. Retrieved from a relevant source.

  • DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU. (n.d.). Rasayan Journal of Chemistry. Retrieved from a relevant source.

  • Green Trimellitic Anhydride and Hemimellitic Anhydride from Malic Acid. (n.d.). Iowa State University Digital Repository. Retrieved from a relevant source.

  • cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. (n.d.). Organic Syntheses Procedure. Retrieved from a relevant source.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved from a relevant source.

  • GC×GC chromatograms and mass spectrums of phthalic anhydride (marked as...). (n.d.). In ResearchGate. Retrieved from a relevant source.

  • Phthalic anhydride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pilot study on synthesis of 4-chlorophthalic anhydride. (n.d.). In ResearchGate. Retrieved from a relevant source.

  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (n.d.). PubMed Central. Retrieved from a relevant source.

  • GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. (n.d.). CABI Digital Library. Retrieved from a relevant source.

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Retrieved from a relevant source.

  • Alcoholysis and Hydrolysis of Acid Anhydrides. (2021, May 3). YouTube. Retrieved from a relevant source.

  • HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019, July 25). In ResearchGate. Retrieved from a relevant source.

  • Phathalic anhydride as an impurity in industrial atmospheres: assay in air samples by gas chromatography with electron-capture detection. (n.d.). Analyst (RSC Publishing). Retrieved from a relevant source.

  • Methods for the preparation of 4-chlorophthalic anhydride. (n.d.). Google Patents. Retrieved from a relevant source.

  • Purification of phthalic anhydride. (n.d.). Google Patents. Retrieved from a relevant source.

  • Production of pure phthalic anhydride from o-xylene. (n.d.). Google Patents. Retrieved from a relevant source.

  • HPLC-UV METHOD APPROACH FOR THE ANALYSIS AND IMPURITY PROFILING OF CAPTOPRIL ANCA GABRIELA CÂRJEa, ALINA BALINTa*, VALENTIN IO. (2019, February 19). Retrieved from a relevant source.

  • A kind of preparation method of 4-chlorophthalic anhydride. (n.d.). Google Patents. Retrieved from a relevant source.

Sources

Technical Support Center: Phthalamic Acid Synthesis from Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phthalamic acid synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with the synthesis of phthalamic acid from phthalic anhydride.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of phthalamic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield of Phthalamic Acid

Question: My reaction is consistently producing a low yield of phthalamic acid. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of phthalamic acid from phthalic anhydride and an amine (or ammonia) can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Reaction Time & Temperature: Ensure that the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. The reaction of phthalic anhydride with amines is often rapid, but reaction times can be extended to ensure full conversion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[1]

    • Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired phthalamic acid.

    • Formation of Phthalimide: The primary side product in this synthesis is often the corresponding phthalimide, formed through the dehydration of phthalamic acid.[1] This is particularly favored at elevated temperatures.

      • Temperature Control: Carefully control the reaction temperature. Lower temperatures generally favor the formation of the phthalamic acid intermediate over the cyclized phthalimide.

      • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are often used to minimize the formation of phthalic acid through hydrolysis of the starting material.

  • Hydrolysis of Phthalic Anhydride: Phthalic anhydride can react with any water present in the reaction mixture to form phthalic acid, which will not react with the amine under these conditions to form the desired product.[2][3][4]

    • Dry Reaction Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The use of a drying tube or an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from entering the reaction vessel.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Accurate Measurements: Precisely measure the molar equivalents of phthalic anhydride and the amine. A slight excess of the amine is sometimes used to ensure complete consumption of the phthalic anhydride.

  • Improper Work-up and Purification: Product can be lost during the isolation and purification steps.

    • Precipitation and Filtration: Phthalamic acids are often isolated by precipitation from the reaction mixture by adjusting the pH or by adding a non-solvent. Ensure that the precipitation is complete before filtration. Washing the collected solid with a suitable solvent can help remove impurities without dissolving a significant amount of the product.

    • Recrystallization: If recrystallization is used for purification, carefully select the solvent system to maximize the recovery of the pure product. Phthalamic acid's solubility can vary significantly with the solvent.[5]

Experimental Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low phthalamic acid yield.

Issue 2: Presence of Phthalimide Impurity

Question: My final product is contaminated with phthalimide. How can I prevent its formation and remove it from my product?

Answer:

The formation of phthalimide is a common issue in phthalamic acid synthesis, as it is the product of an intramolecular cyclization and dehydration of the desired product.[6]

Prevention of Phthalimide Formation:

  • Temperature Control: As mentioned previously, high temperatures drive the dehydration of phthalamic acid to phthalimide.[6] Maintaining a lower reaction temperature is the most effective way to minimize this side reaction.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased phthalimide formation. It is crucial to monitor the reaction and stop it once the formation of phthalamic acid is complete.

Removal of Phthalimide Impurity:

  • Solvent Washing: Phthalimides are generally less polar than the corresponding phthalamic acids. Washing the crude product with a non-polar solvent in which the phthalimide is soluble but the phthalamic acid is not, can be an effective purification step.

  • Recrystallization: Careful selection of a recrystallization solvent can be used to separate the phthalamic acid from the less soluble phthalimide.

  • Base Extraction: Phthalamic acid, possessing a carboxylic acid group, is acidic and will dissolve in a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium carbonate). Phthalimide, being significantly less acidic, will not.[7] This allows for a liquid-liquid extraction to separate the two compounds. The phthalamic acid can then be re-precipitated by acidifying the aqueous layer.

Purification Workflow:

Caption: Purification workflow for removing phthalimide impurity.

Issue 3: Difficulty in Monitoring Reaction Progress

Question: I am finding it difficult to monitor the progress of my reaction. What are the recommended analytical techniques?

Answer:

Effective reaction monitoring is essential for determining the optimal reaction time and maximizing the yield of phthalamic acid while minimizing byproduct formation.

Recommended Analytical Techniques:

TechniquePrincipleAdvantagesDisadvantages
Thin Layer Chromatography (TLC) Separation based on polarity.Simple, fast, and inexpensive.Not quantitative.
High-Performance Liquid Chromatography (HPLC) High-resolution separation.Quantitative and highly sensitive.Requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization of molecular structure.Provides detailed structural information.Requires specialized equipment and expertise.
Fourier-Transform Infrared (FTIR) Spectroscopy Detection of functional groups.Quick identification of key functional groups (e.g., disappearance of anhydride C=O stretches, appearance of carboxylic acid and amide C=O and N-H stretches).Not ideal for complex mixtures.

Monitoring Strategy:

A combination of TLC for rapid, qualitative checks and HPLC for quantitative analysis is often the most effective approach.[8][9][10] Samples can be taken from the reaction mixture at regular intervals to track the disappearance of the starting materials and the appearance of the product and any byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of phthalamic acid synthesis from phthalic anhydride?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which then collapses to form the phthalamic acid.[6]

Reaction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Ring Opening Phthalic_Anhydride Phthalic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Phthalic_Anhydride->Tetrahedral_Intermediate + R-NH2 Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Phthalamic_Acid Phthalamic Acid Tetrahedral_Intermediate->Phthalamic_Acid Proton Transfer

Caption: Mechanism of phthalamic acid synthesis.

Q2: Can I use phthalic acid directly instead of phthalic anhydride?

While it is possible to synthesize phthalamic acids from phthalic acid, it is generally less efficient. The reaction of a carboxylic acid with an amine to form an amide typically requires higher temperatures and often the removal of water to drive the equilibrium towards the product. Using phthalic anhydride is a more direct and often higher-yielding route.[11][12]

Q3: What are the typical solvents used for this reaction?

A variety of solvents can be used, and the optimal choice depends on the specific amine and the desired reaction conditions. Common solvents include:

  • Aprotic solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are often used to minimize the hydrolysis of phthalic anhydride.

  • Acetic Acid: Glacial acetic acid can serve as both a solvent and a catalyst.[11][13]

  • Solvent-free: In some cases, the reaction can be carried out neat, especially if the amine is a liquid at the reaction temperature.

Q4: How can I purify the final phthalamic acid product?

The most common purification method is recrystallization. The choice of solvent is critical and depends on the solubility of the specific phthalamic acid. Common recrystallization solvents include ethanol, methanol, water, or mixtures thereof.[14][15][16][17] As mentioned in the troubleshooting section, a basic wash can be effective for removing unreacted phthalic anhydride (as phthalic acid) and any phthalimide byproduct.

References

  • Wikipedia. Phthalic anhydride. [Link]

  • News-Medical.net. (2023). Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry. [Link]

  • Sciencemadness Wiki. (2020). Phthalic anhydride. [Link]

  • BYJU'S. Preparation of Phthalimide. [Link]

  • ACS Publications. (2023). Solubilities of Phthalic Acid and o-Toluic Acid in Eight Alcohol Solvents: Experimental Measurement and Thermodynamic Modeling. Journal of Chemical & Engineering Data. [Link]

  • PubChem. Phthalic Acid. [Link]

  • ACS Publications. Solubility of o-Phthalic Acid in Methanol + Water and Methanol + Butyl Acetate from (295.87 to 359.75) K. Journal of Chemical & Engineering Data. [Link]

  • Wikipedia. Phthalimide. [Link]

  • ACS Publications. (2021). Solubility of Phthalic Acid and o-Toluic Acid in Seven Organic Solvents: Experimental Measurement and Thermodynamic Modeling. Journal of Chemical & Engineering Data. [Link]

  • ACS Publications. Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry. [Link]

  • PubMed. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. [Link]

  • ResearchGate. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. [Link]

  • Jetir.org. Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. [Link]

  • Turito. (2022). Phthalimide- Preparation, Chemical Reactions & Uses. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phthalic acid. [Link]

  • Quora. (2018). How will you convert phthalic acid into phthalimide?. [Link]

  • Quora. (2021). What is the theory related to the preparation of phthalimide from phthalic anhydride?. [Link]

  • PubMed. (2020). A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Syntheses. Phthalimide. [Link]

  • Quora. (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?. [Link]

  • Organic Syntheses. Phthalic anhydride. [Link]

  • YouTube. (2023). Making Phthalimide. [Link]

  • RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. [Link]

  • ResearchGate. (2021). Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Amines. [Link]

  • Organic Chemistry Tutor. Gabriel Synthesis. [Link]

  • ResearchGate. Reaction of Phthalic anhydride with different substituted amines. [Link]

  • PubMed. (2022). Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. [Link]

  • YouTube. (2024). Condensation Reaction of Anhydrides to Imides: Phthalic Anhydride to Phthalimide & Practice Question. [Link]

  • RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]

Sources

Technical Support Center: Stability and Handling of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during experimental workflows. Here, we address common stability challenges and offer troubleshooting solutions based on established principles of organic chemistry and pharmaceutical stability testing.

Introduction: Understanding the Stability of this compound

This compound is a molecule possessing two amide linkages and a carboxylic acid group. This combination of functional groups makes it susceptible to specific degradation pathways, primarily hydrolysis, photodegradation, and thermal decomposition. Understanding these vulnerabilities is the first step toward ensuring the integrity of your experimental results. This guide will walk you through the potential degradation mechanisms and provide actionable strategies for mitigation.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you may encounter during your experiments with this compound.

Q1: I'm seeing unexpected peaks in my HPLC analysis after storing my compound in an aqueous buffer. What could be happening?

A1: The most likely cause is hydrolysis of one or both amide bonds. Amide hydrolysis can occur under both acidic and basic conditions, and the rate is often accelerated by heat.[1][2] Your aqueous buffer, depending on its pH, can facilitate this degradation.

  • Under acidic conditions , the amide linkages can be cleaved to yield 2-aminobenzoic acid (anthranilic acid) and terephthalamic acid. Further hydrolysis of terephthalamic acid could yield terephthalic acid and ammonia.

  • Under basic conditions , you would expect to form the salt of the carboxylic acid and ammonia or an amine.[3] Specifically, you might see the carboxylate salts of 2-aminobenzoic acid and terephthalamic acid.

Troubleshooting Steps:

  • pH Control: If possible, prepare your solutions in a neutral pH buffer (pH 6-8) immediately before use. Avoid strongly acidic or basic conditions unless required by your experimental protocol.

  • Temperature Control: Store aqueous solutions of the compound at low temperatures (2-8 °C) and for the shortest duration possible. Avoid repeated freeze-thaw cycles.

  • Solvent Choice: If your experiment allows, consider using a non-aqueous solvent where the compound is soluble and stable.

Q2: My solid compound has started to show discoloration (e.g., yellowing) after being on the benchtop. Is it degrading?

A2: Discoloration can be a sign of photodegradation. Aromatic amides are known to be sensitive to light, particularly UV radiation.[4] Exposure to light can initiate a photo-Fries rearrangement, leading to the formation of colored impurities such as aminobenzophenone-type structures. Additionally, radical scission products can form, which may also be colored.[4][5]

Troubleshooting Steps:

  • Light Protection: Always store the solid compound and any solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage, consider storing the solid compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can sometimes be initiated by light.

Q3: I'm running a reaction at an elevated temperature and notice a loss of my starting material and the appearance of new, less polar byproducts. What is the likely cause?

A3: Thermal decomposition is a probable cause, especially at elevated temperatures. Benzoic acid and its derivatives are known to undergo decarboxylation (loss of CO2) at high temperatures.[6][7][8] The amide bonds could also be susceptible to thermal cleavage. You may be observing the formation of degradation products like benzene, aniline, and other derivatives resulting from the breakdown of the parent molecule.[6][7] Studies on benzoic acid derivatives have shown that severe degradation can occur at temperatures as low as 200°C.[6][7]

Troubleshooting Steps:

  • Temperature Optimization: If your experimental protocol allows, try running the reaction at a lower temperature for a longer duration.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere can sometimes mitigate thermal decomposition pathways that are initiated by oxidation.

  • Forced Degradation Study: To understand the thermal liability of your compound under your specific reaction conditions, consider running a small-scale forced degradation study by heating the compound to the reaction temperature for a set period and analyzing the products.

Visualizing Degradation: Potential Pathways

The following diagram illustrates the primary predicted degradation pathways for this compound based on the chemistry of its functional groups.

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid/Base (Hydrolysis) Acid/Base (Hydrolysis) This compound This compound Acid/Base (Hydrolysis)->this compound Light (Photodegradation) Light (Photodegradation) Light (Photodegradation)->this compound Heat (Thermal Degradation) Heat (Thermal Degradation) Heat (Thermal Degradation)->this compound 2-Aminobenzoic acid 2-Aminobenzoic acid This compound->2-Aminobenzoic acid Hydrolysis Terephthalamic acid Terephthalamic acid This compound->Terephthalamic acid Hydrolysis Photo-Fries Products Photo-Fries Products This compound->Photo-Fries Products Photolysis Decarboxylation Products Decarboxylation Products This compound->Decarboxylation Products High Heat Further Hydrolysis Products Further Hydrolysis Products Terephthalamic acid->Further Hydrolysis Products Hydrolysis

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

To ensure the stability and purity of your compound, it is crucial to have robust analytical methods. A forced degradation study is an essential tool for developing a stability-indicating analytical method.[9][10]

Protocol 1: Forced Degradation Study

This study will help you identify potential degradation products and develop an analytical method that can separate them from the parent compound.[11]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Amber vials

  • pH meter

  • Heating block or oven

  • UV lamp (e.g., 254 nm)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in an amber vial.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in an amber vial.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H2O2 in an amber vial.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an amber vial.

    • Heat in an oven at a temperature relevant to your experimental conditions (e.g., 80°C) for 24 hours.

    • Dissolve the solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of the compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Keep a control sample wrapped in foil.

    • Analyze both samples.

  • Analysis: Analyze all samples by a suitable HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized to separate the parent compound from its potential degradation products. A similar methodology has been used for a related compound, 2-[(4-Nitrophenyl)carbamoyl]benzoic acid.[12]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
0-520
5-2020 to 80
20-2580
25-3080 to 20
30-3520

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound) Injection Volume: 10 µL

Data Analysis:

  • Compare the chromatograms of the stressed samples with a control (unstressed) sample.

  • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak.

Visualizing the Workflow: Stability Testing

The following diagram outlines the logical workflow for conducting a forced degradation study and developing a stability-indicating method.

G cluster_0 Phase 1: Stress Sample Preparation cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Method Validation Prepare Stock Solution Prepare Stock Solution Acid Stress Acid Stress Prepare Stock Solution->Acid Stress Base Stress Base Stress Prepare Stock Solution->Base Stress Oxidative Stress Oxidative Stress Prepare Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Prepare Stock Solution->Thermal Stress Photo Stress Photo Stress Prepare Stock Solution->Photo Stress Analyze Stressed Samples Analyze Stressed Samples Acid Stress->Analyze Stressed Samples Base Stress->Analyze Stressed Samples Oxidative Stress->Analyze Stressed Samples Thermal Stress->Analyze Stressed Samples Photo Stress->Analyze Stressed Samples HPLC Method Development HPLC Method Development HPLC Method Development->Analyze Stressed Samples Peak Purity Analysis Peak Purity Analysis Analyze Stressed Samples->Peak Purity Analysis Specificity Specificity Peak Purity Analysis->Specificity Linearity Linearity Specificity->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Validated Method Validated Method Accuracy & Precision->Validated Method

Caption: Workflow for forced degradation and stability-indicating method development.

Summary of Recommendations

ParameterRecommendationRationale
Storage (Solid) Store at 2-8°C, protected from light, under an inert atmosphere for long-term storage.To minimize thermal, photo, and oxidative degradation.
Storage (Solution) Prepare fresh solutions in neutral pH buffers. Store at 2-8°C, protected from light, for short periods only.To prevent hydrolysis and photodegradation in solution.
Handling Avoid exposure to strong acids, bases, and high temperatures unless experimentally required.These conditions are known to promote the degradation of amides and benzoic acids.
Analysis Use a validated stability-indicating HPLC method to ensure the purity of the compound before use.To confirm the integrity of the compound and detect any degradation that may have occurred.

By following these guidelines, you can minimize the risk of degradation and ensure the reliability and accuracy of your experimental data when working with this compound.

References

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(23), 3535-3541. [Link]

  • ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Retrieved from [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(15), 2337-2343. [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Retrieved from [Link]

  • University of Maryland. (n.d.). The Photochemistry of Amides and Phthalimides. Retrieved from [Link]

  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanism of the Photoöxidation of Amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Retrieved from [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • American Chemical Society. (n.d.). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. Retrieved from [Link]

  • PubMed. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Retrieved from [Link]

  • PubMed. (2004). New method for a two-step hydrolysis and chromatographic analysis of pectin neutral sugar chains. Retrieved from [Link]

  • ResearchGate. (n.d.). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Carboxyphthalic Anhydride (Trimellitic Anhydride)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Carboxyphthalic Anhydride, also widely known as Trimellitic Anhydride (TMAN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the synthesis and handling of this important chemical intermediate. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.

Understanding the Chemistry: From Trimellitic Acid to Anhydride

The primary route to synthesizing 4-Carboxyphthalic Anhydride is through the dehydration of its parent compound, 1,2,4-benzenetricarboxylic acid (Trimellitic Acid). Unlike the simpler phthalic anhydride, the presence of the third carboxylic acid group in trimellitic acid introduces unique challenges and considerations in its conversion to the anhydride. The key to a successful synthesis lies in efficiently removing one molecule of water from the ortho-positioned carboxylic acid groups while preserving the third carboxylic acid functionality and preventing product degradation.

This process can be broadly categorized into two main approaches: thermal dehydration and chemical dehydration. The choice of method depends on the desired purity, scale of the reaction, and available equipment.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of 4-Carboxyphthalic Anhydride.

Issue 1: Low Yield of Anhydride After Thermal Dehydration

Possible Cause: Incomplete reaction due to the reversibility of the dehydration process. The accumulation of water vapor in the reaction vessel can inhibit the forward reaction. Simple thermal dehydration often does not proceed to completion.[1]

Solution:

  • Employ an Inert Gas Sweep: To drive the equilibrium towards the product, it is crucial to remove water as it is formed. This can be effectively achieved by passing a stream of a dry, inert gas, such as nitrogen or carbon dioxide, over or through the reaction mixture during heating.[1] This physically displaces the water vapor, preventing it from re-reacting with the anhydride.

  • Optimize Temperature: The dehydration can be carried out at temperatures between 170°C and 250°C.[1] Lower temperatures will result in a slower reaction rate, while exceeding 250°C can lead to discoloration and degradation of the product.[1] It is recommended to start at the lower end of this range and monitor the reaction progress.

  • Consider Vacuum: Although less common for the initial dehydration from the acid, applying a vacuum can also aid in the removal of water.

Issue 2: Product Discoloration (Off-white, Yellow, or Brown Product)

Possible Cause: Thermal degradation of the product at elevated temperatures. Temperatures exceeding 250°C are known to cause color degradation.[1] The presence of metallic impurities, often from the synthesis of the starting trimellitic acid (e.g., from oxidation catalysts), can also contribute to discoloration.[1]

Solution:

  • Strict Temperature Control: Maintain the reaction temperature below 250°C during dehydration and purification.[1]

  • Purification via Solvent Extraction and Carbon Treatment: If the crude product is discolored, it can be purified by dissolving it in a suitable hot aromatic solvent like xylene or pseudocumene.[1][2] The trimellitic anhydride is soluble, while the unreacted trimellitic acid and many impurities are not.[1] The hot solution can then be treated with activated charcoal to adsorb colored impurities before filtration and subsequent crystallization of the purified product upon cooling.[1]

  • Vacuum Distillation: For very high purity, vacuum distillation is an option, though it requires high temperatures (205-270°C) even under reduced pressure (3-30 mm Hg).[3] Careful control of the distillation parameters is essential to minimize thermal stress on the compound.

Issue 3: Difficulty in Purifying the Product from Unreacted Trimellitic Acid

Possible Cause: Incomplete dehydration and co-precipitation of the acid and anhydride during workup.

Solution:

  • Selective Solvent Extraction: This is a highly effective method for separating the anhydride from the unreacted acid. Trimellitic anhydride exhibits good solubility in hot aromatic hydrocarbons such as xylene, whereas trimellitic acid is largely insoluble.[1] By stirring the crude product in hot xylene, the anhydride will dissolve, and the unreacted acid can be removed by filtration. The pure anhydride can then be recovered by cooling the filtrate to induce crystallization.

    Experimental Protocol: Purification by Solvent Extraction

    • Place the crude trimellitic anhydride in a flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a suitable amount of xylene (or pseudocumene) to the flask.

    • Heat the mixture to reflux with stirring to dissolve the anhydride.

    • If necessary, perform a hot filtration to remove the insoluble trimellitic acid.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Issue 4: Product Hydrolyzes Back to Trimellitic Acid During Storage

Possible Cause: 4-Carboxyphthalic Anhydride is hygroscopic and reacts with atmospheric moisture to revert to trimellitic acid.[4][5][6]

Solution:

  • Proper Storage Conditions: Store the purified product in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). Avoid exposure to humid air.[4]

Frequently Asked Questions (FAQs)

Q1: What is the relationship between 4-Carbamoylphthalic anhydride and Trimellitic anhydride?

A1: "4-Carbamoylphthalic anhydride" is a less common and potentially misleading synonym for Trimellitic anhydride. The correct chemical name is 1,2,4-Benzenetricarboxylic anhydride or 4-Carboxyphthalic anhydride.[5][6][7][8] The term "carbamoyl" incorrectly suggests the presence of a -CONH2 group, whereas the actual functional group at the 4-position is a carboxylic acid (-COOH). This guide pertains to the synthesis and optimization of Trimellitic anhydride.

Q2: What are the recommended starting materials for the synthesis of Trimellitic anhydride?

A2: The most common laboratory and industrial starting material is trimellitic acid (1,2,4-benzenetricarboxylic acid).[1][5][9] Industrially, it can also be produced by the oxidation of pseudocumene (1,2,4-trimethylbenzene).[4][10][11]

Q3: Can I use chemical dehydrating agents to improve the yield?

A3: Yes, chemical dehydrating agents can be used. Acetic anhydride is a common and effective choice.[9][12] Using a small, catalytic amount of acetic anhydride (0.1-3 wt%) can facilitate the dehydration and allow for the product to be distilled under vacuum at a lower temperature.[12] Alternatively, using a stoichiometric amount of acetic anhydride in a solvent like an alkylbenzene at a moderate temperature (80-135°C) is also effective.[9] While other agents like phosphorus pentoxide and sulfuric acid can work, they are generally more hazardous and can introduce purification challenges.[9]

Q4: What are the key analytical techniques to confirm the purity of my product?

A4: The purity of Trimellitic anhydride can be assessed using several methods:

  • Acid Value Titration: This is a common quality control method. The theoretical acid number for pure trimellitic anhydride is 875 mgKOH/g.[1][7] A lower value may indicate the presence of unreacted trimellitic acid.

  • Melting Point: The reported melting point is in the range of 161-168°C.[7][11] A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopy: FT-IR spectroscopy can confirm the presence of the anhydride functional group (characteristic C=O stretching bands) and the carboxylic acid group.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often after derivatization to a more volatile ester, are powerful techniques for quantifying purity and identifying impurities.[5][13]

Q5: What are the main safety precautions to consider when working with Trimellitic anhydride?

A5: Trimellitic anhydride is a hazardous substance and should be handled with appropriate safety measures.

  • It is a severe irritant to the skin, eyes, and respiratory tract.[14]

  • Inhalation of dust can lead to asthma-like reactions and sensitization.[14][15]

  • The dust can form explosive mixtures with air.[14]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For handling powders, respiratory protection may be necessary.

Data Summary

PropertyValueReferences
Synonyms 4-Carboxyphthalic anhydride, TMAN, Anhydrotrimellitic acid[5][6][7][8]
Molecular Formula C₉H₄O₅[8][10][11]
Molecular Weight 192.12 g/mol [5][8]
Appearance White to off-white solid flakes[7][10]
Melting Point 161-168 °C[7][11]
Boiling Point 390 °C[11]
Solubility Soluble in acetone, ethyl acetate, DMF; sparingly in xylene[7][10]
Theoretical Acid Value 875 mgKOH/g[1][7]

Visualizing the Process

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start Trimellitic Acid Dehydration Dehydration (170-250°C) Start->Dehydration Heat + Inert Gas Sweep OR Acetic Anhydride Crude_Product Crude Trimellitic Anhydride (Mixture of anhydride and acid) Dehydration->Crude_Product Extraction Solvent Extraction (Hot Xylene) Crude_Product->Extraction Filtration Hot Filtration Extraction->Filtration Anhydride Dissolves Crystallization Crystallization (Cooling) Filtration->Crystallization Hot Filtrate Unreacted_Acid Unreacted Trimellitic Acid (Solid) Filtration->Unreacted_Acid Removed as solid Final_Product Pure Trimellitic Anhydride Crystallization->Final_Product G cluster_yield cluster_color cluster_purity Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Discoloration Discoloration Problem->Discoloration Impurity Impurity (Unreacted Acid) Problem->Impurity Solution_Yield Increase Temperature (up to 250°C) Use Inert Gas Sweep Add Acetic Anhydride Low_Yield->Solution_Yield Solution Solution_Color Check Temperature (<250°C) Purify via Recrystallization Use Activated Charcoal Discoloration->Solution_Color Solution Solution_Purity Perform Solvent Extraction (Hot Xylene) Impurity->Solution_Purity Solution

Caption: Troubleshooting guide for common issues in Trimellitic Anhydride synthesis.

References

  • Process of preparing trimellitic anhydride. (US2971011A)
  • Mastering the Synthesis of Trimellitic Anhydride Chloride: A Manufacturer's Guide. (URL not available)
  • Kraus, G., Ananin, A., & Bradley, W. (2022).
  • Purification techniques for 3,6-Dichlorotrimellitic anhydride. Benchchem.
  • Trimellitic anhydride (TMA). PENPET Petrochemical Trading.
  • Trimellitic anhydride purification process. (US4797497A)
  • Process for the purification of trimellitic anhydride. (US3651095A)
  • Trimellitic anhydride. PubChem.
  • Preparation of trimellitic anhydride. (US2887497A)
  • The preparation method of high-purity trimellitic anhydride acid chloride. (CN103626728A) PubChem.
  • Process for the preparation of trimellitic anhydride. (US2888465A)
  • The four production methods of Trimellitic Anhydride. Guidechem.
  • TRIMELLITIC ANHYDRIDE. (URL not available)
  • Trimellitic anhydride. Wikipedia.
  • TRIMELLITIC ANHYDRIDE. CAMEO Chemicals. NOAA.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy.
  • TRIMELLITIC ANHYDRIDE. Sanjay Chemicals (India) Pvt. Ltd.
  • Trimellitic acid anhydride. NIST WebBook. National Institute of Standards and Technology.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy.
  • Chemistry of Acid Anhydrides. Chemistry LibreTexts.
  • Trimellitic anhydride 5036. NIOSH. CDC.
  • ICSC 0345 - TRIMELLITIC ANHYDRIDE. Inchem.org.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Phthalic Acids and Other Benzenepolycarboxylic Acids. In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Chapter 4: Substitution by Nucleophilic Nitrogen at Unsatur
  • TRIMELLITIC ANHYDRIDE & TRIMELLITIC ACID CAS N°: 552-30-7; 528-44-9. OECD SIDS.
  • Methods for the Synthesis of Phthalic Acid Dichlorides.
  • Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens.
  • Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs. PubMed.
  • Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives.
  • Trimellitic acid. Wikipedia.
  • 4-Hydroxyphthalic acid synthesis. ChemicalBook.
  • Preparation method of 4-hydroxyphthalic acid. (CN104341293A)

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Technical Support Center: Identifying and Mitigating Artifacts in Assays with "2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of "2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid" and structurally similar compounds in various assay formats. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to identify and mitigate potential artifacts, ensuring the integrity of your experimental data.

Apparent activity of a test compound in a primary screen can sometimes be due to compound-dependent assay interference rather than a direct, specific interaction with the biological target.[1] It is therefore crucial to perform secondary and orthogonal assays to validate initial findings.[1] This guide will walk you through the common pitfalls and provide robust strategies for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My primary screen shows that this compound is active. How can I be sure this is a genuine hit and not an artifact?

A1: This is the most critical question in any screening campaign. A "hit" in a primary assay is only the starting point. The apparent activity could stem from various interference mechanisms rather than a true biological interaction.[1][2][3] To build confidence in your result, a systematic validation process is essential. This involves a series of counter-screens and orthogonal assays designed to rule out common artifacts. The subsequent sections of this guide will delve into the specific experimental protocols to achieve this.

Q2: What are the most common types of assay artifacts I should be aware of when working with this class of compounds?

A2: False positives in biochemical and cell-based assays can arise from multiple sources.[1][4] For compounds like this compound, which possess aromatic rings, a carboxylic acid, and a carbamoyl (amide) group, the primary concerns are:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[1][2][5] This is a major cause of false positives in high-throughput screening (HTS).[2][3]

  • Fluorescence Interference: If your assay utilizes a fluorescence-based readout, the compound itself might be fluorescent (autofluorescence) or it might absorb the excitation or emission light (quenching), leading to a false signal.[1][6][7][8]

  • Non-Specific Protein Binding: The structural motifs in your compound can lead to non-specific interactions with various proteins in your assay system, not just your intended target.[9][10][11][12]

  • Chemical Reactivity: Some compounds can be inherently reactive and covalently modify your target protein or other assay components.[1]

  • Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species (ROS), such as hydrogen peroxide, which can interfere with assay components.[1]

Q3: How can I specifically test for compound aggregation?

A3: Identifying aggregation is a critical step. Here are two widely accepted methods:

  • Detergent Counter-Screen: The most common method is to include a non-ionic detergent, like Triton X-100 (typically at 0.01-0.1%), in your assay buffer.[1] Aggregation-based inhibition is often significantly reduced or eliminated in the presence of detergents.[5]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution.[13] If your compound is forming aggregates, DLS will detect larger particle sizes than expected for a small molecule. This provides direct physical evidence of aggregation.[1]

Troubleshooting Workflows & Protocols

Workflow for Investigating a Potential Hit

This workflow provides a structured approach to validating a hit from a primary screen.

Hit Validation Workflow PrimaryScreen Primary Screen Hit (e.g., with this compound) AggregationTest Aggregation Test (Detergent Counter-Screen & DLS) PrimaryScreen->AggregationTest Confirm Activity FluorescenceTest Fluorescence Interference Test (Autofluorescence & Quenching) AggregationTest->FluorescenceTest No Aggregation FalsePositive False Positive (Artifact Identified) AggregationTest->FalsePositive Aggregation Detected OrthogonalAssay Orthogonal Assay (Different Detection Method) FluorescenceTest->OrthogonalAssay No Interference FluorescenceTest->FalsePositive Interference Detected DirectBinding Direct Binding Assay (e.g., SPR, ITC, MST) OrthogonalAssay->DirectBinding Activity Confirmed OrthogonalAssay->FalsePositive Activity Lost SAR Structure-Activity Relationship (SAR) (Test Analogs) DirectBinding->SAR Binding Confirmed DirectBinding->FalsePositive No Direct Binding ValidatedHit Validated Hit SAR->ValidatedHit SAR Established SAR->FalsePositive Flat SAR

Caption: A stepwise workflow for validating a primary screening hit.

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the observed activity of this compound is due to aggregation.

Materials:

  • Test compound: this compound

  • Assay components (enzyme, substrate, etc.)

  • Assay buffer

  • Assay buffer with 0.1% Triton X-100

  • Microplates

Procedure:

  • Prepare serial dilutions of the test compound in both the standard assay buffer and the assay buffer containing Triton X-100.

  • Set up your standard assay in parallel in both buffer conditions.

  • Add the compound dilutions to the appropriate wells.

  • Initiate the reaction and measure the readout at the appropriate time point.

  • Data Analysis: Compare the dose-response curves of the compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent strongly suggests that the compound is an aggregator.[5]

Data Presentation Example:

Compound Concentration (µM)% Inhibition (Standard Buffer)% Inhibition (Buffer + 0.1% Triton X-100)
1009515
50888
25755
12.5522
6.25200
IC50 (µM) ~15 >100

This hypothetical data indicates that the inhibitory activity is likely due to aggregation.[1]

Protocol 2: Assay for Compound Autofluorescence

Objective: To assess if this compound is fluorescent at the assay's excitation and emission wavelengths.[1]

Materials:

  • Test compound: this compound

  • Assay buffer

  • Fluorescent control compound (e.g., fluorescein)

  • Black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add the compound dilutions to the wells of the microplate. Also include wells with buffer only (blank) and the fluorescent control compound.[1]

  • Read the plate using a fluorescence plate reader at the excitation and emission wavelengths used in the primary assay.[1]

  • Data Analysis: Compare the fluorescence intensity of the test compound wells to the blank wells. A significant, concentration-dependent increase in fluorescence indicates auto-fluorescence.[1]

Mechanism of Aggregation-Based Inhibition

Small molecule aggregates are thought to function by partially denaturing and sequestering proteins on the surface of the colloid, leading to non-specific inhibition.

Aggregation Mechanism cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) Monomer Compound Monomers Aggregate Compound Aggregate Monomer->Aggregate [Compound] > CAC Enzyme_free Active Enzyme Enzyme_inhibited Inhibited Enzyme (Adsorbed on Aggregate) Aggregate->Enzyme_inhibited Non-specific Binding

Caption: Mechanism of enzyme inhibition by compound aggregation.

Addressing Other Potential Artifacts

Non-Specific Binding

Compounds with carboxylic acid and amide functionalities can participate in hydrogen bonding and electrostatic interactions, potentially leading to non-specific binding to various biological macromolecules.[10][11]

Mitigation Strategies:

  • Increase Bovine Serum Albumin (BSA) Concentration: Including a carrier protein like BSA in the assay buffer can help to sequester non-specifically binding compounds, reducing their interaction with your target. Be cautious, as high concentrations of BSA can also sequester your compound and reduce its effective concentration.[5]

  • Orthogonal Assays: Use an orthogonal assay with a different set of proteins or a completely different technology (e.g., a cell-based assay if your primary screen was biochemical) to confirm the activity.

Chemical Reactivity

While this compound is not a classic pan-assay interference compound (PAINS), the potential for reactivity should always be considered.

Assessment:

  • Incubation with Thiol-Containing Reagents: Incubate the compound with a thiol-containing molecule like glutathione and analyze the mixture by LC-MS to look for the formation of covalent adducts.

  • Assay with and without Pre-incubation: Run your assay with and without a pre-incubation step of your compound and target protein. If the inhibition increases with pre-incubation time, it may suggest a time-dependent covalent modification.

By systematically applying these troubleshooting principles and protocols, you can confidently distinguish true, specific activity from assay artifacts, ensuring the progression of only the most promising compounds in your drug discovery pipeline.

References
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2, 235–255. [Link]

  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (n.d.). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]

  • Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (2020). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. Drug Discovery Today, 25(4), 657-667. [Link]

  • Gao, C., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today, 25(4), 657-667. [Link]

  • Cheong, J., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 62(11), 2697-2710. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Interference by Aggregation. In Assay Guidance Manual. [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. In Assay Guidance Manual. [Link]

  • Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 24(1), 85-97. [Link]

  • Arús-Pous, J. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 118-127. [Link]

  • Jiyou Industries Co.Ltd. (n.d.). Mechanism of action of benzoic acid. [Link]

  • Di, L., & Smith, D. A. (2021). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID-19 Therapeutics. Clinical Pharmacology & Therapeutics, 110(1), 69-71. [Link]

  • Lount, B., et al. (2021). Carboxamide and N-alkylcarboxamide additives can greatly reduce non specific amplification in Loop-Mediated Isothermal Amplification for Foot-and-Mouth disease Virus (FMDV) using Bst 3.0 polymerase. Journal of Virological Methods, 298, 114284. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • PubChem. (n.d.). 2-[(4-Carboxyphenyl)carbamoyl]benzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Nuisance compounds in cellular assays. In Assay Guidance Manual. [Link]

  • Arús-Pous, J., et al. (2021). Combating small molecule aggregation with machine learning. Journal of Medicinal Chemistry, 64(15), 11495-11505. [Link]

  • Pineda, M., et al. (2015). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Laboratory Automation, 20(4), 447-456. [Link]

  • Dahlin, J. L., et al. (2017). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. ACS Chemical Biology, 12(6), 1546-1555. [Link]

  • National Center for Biotechnology Information. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. In Assay Guidance Manual. [Link]

  • Sciencemadness Wiki. (n.d.). Benzoic acid. [Link]

  • Clarke, N. J., & Rindgen, D. (2002). Interference of a carbamoyl glucuronide metabolite in quantitative liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(2), 142-146. [Link]

  • Dos Santos Stein, C., et al. (2023). Potential interference of in vitro carbamylation on C-reactive protein laboratory measurement. Scandinavian Journal of Clinical and Laboratory Investigation, 83(3), 183-186. [Link]

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Validation & Comparative

A Comparative Guide to 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid and Other Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of therapeutic agents.[1][2][3][4] Its synthetic tractability and the ability of its derivatives to engage with a wide array of biological targets make it a perennial focus of drug discovery programs.[2] This guide provides an in-depth comparative analysis of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid , a compound whose structural motifs are highly pertinent to the potent class of anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.

We will dissect the synthesis, mechanism of action, and structure-activity relationships (SAR) of this scaffold, comparing its potential performance with established PARP inhibitors and other classes of benzoic acid-based therapeutics. This analysis is supported by detailed experimental protocols and workflow visualizations to empower researchers in their own discovery efforts.

The PARP Inhibitor Connection: Mechanism and Rationale

The primary therapeutic relevance of the this compound scaffold lies in its structural similarity to PARP inhibitors. These drugs have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those with mutations in the BRCA1 or BRCA2 genes.[5][6]

The mechanism hinges on the concept of synthetic lethality .

  • PARP's Role: PARP enzymes, particularly PARP-1 and PARP-2, are crucial for repairing single-strand DNA breaks (SSBs).[7]

  • Inhibition: PARP inhibitors block this repair process. Consequently, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication.[7]

  • Synthetic Lethality: In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with defective HR (e.g., due to BRCA mutations), these DSBs cannot be fixed, leading to genomic instability and cell death.[7][8][9]

A key secondary mechanism for some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA at the site of damage.[10] This PARP-DNA complex is highly cytotoxic and prevents the recruitment of other repair proteins, contributing significantly to the drug's efficacy.[10] The potency of PARP trapping varies among different inhibitors and is a critical factor in their performance profiles.[10]

Synthetic Lethality Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP-mediated Repair (BER) ssb1->parp1 Repaired dsb1 Double-Strand Break (DSB) ssb1->dsb1 Replication dna1 DNA Integrity Maintained parp1->dna1 hr1 Homologous Recombination (HR) dsb1->hr1 Repaired hr1->dna1 ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor ssb2->parpi dsb2 Double-Strand Break (DSB) ssb2->dsb2 Replication parp_block PARP Repair Blocked parpi->parp_block parp_block->dsb2 leads to accumulation hr_def Defective HR (e.g., BRCA mutation) dsb2->hr_def death Cell Death (Apoptosis) hr_def->death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Synthesis and Physicochemical Profile

The synthesis of this compound is a straightforward nucleophilic acyl substitution. The reaction involves the ring-opening of phthalic anhydride by 4-aminobenzamide. This approach is efficient and serves as a template for generating a library of analogs for SAR studies.

Synthesis Workflow reagents Starting Materials: - Phthalic Anhydride - 4-Aminobenzamide - Glacial Acetic Acid (Solvent) reaction Reaction Setup: Combine reagents in a round-bottom flask. Attach reflux condenser. reagents->reaction reflux Reflux: Heat mixture to reflux with stirring for 2-4 hours. reaction->reflux precipitation Isolation: Cool mixture. Pour into cold water to precipitate product. reflux->precipitation filtration Purification: Collect solid by vacuum filtration. Wash with cold deionized water. precipitation->filtration product Final Product: This compound filtration->product

Caption: General workflow for the synthesis of the title compound.

Physicochemical Characteristics and SAR Implications: The structure of this compound possesses key features essential for interaction with the nicotinamide binding pocket of the PARP catalytic domain:

  • Carbamoylphenyl Moiety: The terminal benzamide group is a critical pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, forming key hydrogen bonds within the active site.

  • Phthalic Acid Core: The ortho-carboxybenzoyl group provides a rigid scaffold that orients the carbamoylphenyl moiety for optimal binding. The free carboxylic acid can form additional interactions and influences the compound's solubility and pharmacokinetic properties.[11]

  • Amide Linker: Provides rotational flexibility while maintaining the crucial spatial relationship between the two aromatic rings.

Modifications to this core structure can significantly impact performance. For instance, converting the terminal carbamoyl group to an ester or other functional groups can modulate cell permeability and metabolic stability.[1]

Comparative Performance Analysis

A. Against Approved PARP Inhibitors

While specific clinical data for this compound is unavailable, we can infer its potential by comparing its structure to FDA-approved PARP inhibitors and analyzing their established performance metrics.

Table 1: Comparative Efficacy of Approved PARP Inhibitors in Recurrent Ovarian Cancer (ROC)

PARP Inhibitor Patient Population Median Progression-Free Survival (PFS) Hazard Ratio (HR) vs. Placebo for PFS Reference
Olaparib gBRCA-mutated 19.1 months vs. 5.5 months 0.30 [12]
Niraparib gBRCA-mutated 21.0 months vs. 5.5 months 0.27 [13]
Rucaparib gBRCA-mutated 16.6 months vs. 5.4 months 0.23 [13]
Olaparib General Population Not statistically significant in all studies 0.32 [13]
Niraparib General Population 13.8 months vs. 8.2 months (HRD-positive) 0.35 [12][13]

| Rucaparib | General Population | 10.8 months vs. 5.4 months | 0.36 |[13] |

Data synthesized from multiple studies and meta-analyses. HR < 1.0 indicates a benefit for the inhibitor.

Table 2: Comparative Safety Profile (Grade 3-4 Adverse Events)

Adverse Event Olaparib Niraparib Rucaparib Placebo Reference
Anemia 19% 25% 19% ~2% [10][12]
Neutropenia 5% 20% 7% ~1% [10]
Thrombocytopenia 1% 34% 5% <1% [10][12]

| Any Grade 3-4 AE | ~37% | ~74% | ~55% | ~20% |[12][13] |

Frequencies are approximate and can vary by study and patient population.

Inference for this compound: The core scaffold of our topic compound is simpler than the approved drugs, which incorporate additional heterocyclic rings and functional groups to enhance potency and PARP trapping. It is plausible that this compound would exhibit PARP inhibitory activity, but likely with a lower potency (higher IC₅₀) than agents like Olaparib or Talazoparib. Its simpler structure might, however, lead to a different safety profile or pharmacokinetic properties, which would require empirical validation.

B. Against Other Benzoic Acid Derivatives

The versatility of the benzoic acid scaffold is evident in its application against diverse targets beyond PARP.[4][14]

  • Kinase Inhibitors: Many kinase inhibitors utilize a benzoic acid moiety to interact with the hinge region of the ATP-binding pocket. For example, 4-(thiazol-5-yl)benzoic acid derivatives have been developed as potent inhibitors of protein kinase CK2.[15] The SAR for these compounds focuses on substituents that can form specific hydrogen bonds and occupy hydrophobic pockets within the kinase domain.[15]

  • Antimicrobial Agents: Benzoic acid itself has antimicrobial properties, acting by disrupting cell membrane permeability and inhibiting cellular respiratory enzymes.[16] More complex derivatives have been developed as prodrugs to treat tuberculosis, where esterification of the carboxylic acid improves diffusion through the mycobacterial cell membrane before being hydrolyzed to the active acid form.[17]

  • Influenza Neuraminidase Inhibitors: Researchers have synthesized and tested numerous benzoic acid derivatives for their ability to inhibit influenza neuraminidase, a key enzyme for viral replication.[18] In this context, substituents are designed to mimic the binding of the natural substrate, sialic acid.[18]

This breadth of activity underscores a key principle for drug developers: subtle modifications to the substitution pattern on the benzoic acid ring can dramatically alter the biological target and therapeutic application.

Essential Experimental Protocols for Evaluation

To empirically validate the potential of this compound or its novel derivatives, a series of robust, self-validating experiments is required.

Protocol 1: In Vitro PARP-1 Enzyme Inhibition Assay (IC₅₀ Determination)

Causality: This assay directly measures the compound's ability to inhibit the catalytic activity of the PARP-1 enzyme. It is the foundational step for confirming the proposed mechanism of action. A chemiluminescent format is often used for high-throughput screening and sensitivity.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

    • Reconstitute recombinant human PARP-1 enzyme in Assay Buffer to a working concentration (e.g., 1 nM).

    • Prepare a solution of biotinylated NAD+ (e.g., 50 µM) and activated DNA (histone-free DNA with strand breaks) in Assay Buffer.

    • Serially dilute the test compound (and a positive control like Olaparib) in DMSO, followed by a final dilution in Assay Buffer.

  • Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound solution.

    • Add 20 µL of the PARP-1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the NAD+/DNA solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 50 µL of a streptavidin-HRP conjugate in a buffer containing a stabilizing agent. This will bind to the biotinylated PAR (poly(ADP-ribose)) product.

    • Incubate for 30 minutes.

    • Wash the plate multiple times to remove unbound reagents.

    • Add 50 µL of a chemiluminescent HRP substrate and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay in Isogenic Cell Lines

Causality: This experiment validates the principle of synthetic lethality. A compound that is a true PARP inhibitor should be significantly more cytotoxic to cells deficient in HR (e.g., BRCA1-mutant) compared to their genetically matched, HR-proficient counterparts.

Methodology:

  • Cell Culture:

    • Culture BRCA1-mutant (e.g., UWB1.289) and BRCA1-reconstituted (UWB1.289+BRCA1) ovarian cancer cell lines in their recommended media.[19]

  • Cell Plating:

    • Seed the cells into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the plates and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plates for 5-7 days to allow for multiple cell divisions, which are necessary for the cytotoxic effects of synthetic lethality to manifest.

  • Viability Measurement (e.g., using CellTiter-Glo®):

    • Equilibrate the plates to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

    • Plot the viability curves for both cell lines and determine the GI₅₀ (concentration for 50% growth inhibition) for each. A significantly lower GI₅₀ in the BRCA1-mutant line indicates selective, synthetic lethal activity.

Protocol 3: In Vivo Xenograft Efficacy Study Workflow

Causality: This protocol provides a framework to assess the compound's anti-tumor activity in a living organism, offering insights into its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

Xenograft Workflow start Select Model: HR-deficient cancer cell line (e.g., BRCA1-mutant MDA-MB-436) implant Tumor Implantation: Implant cells subcutaneously into immunocompromised mice. start->implant growth Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³). implant->growth randomize Randomization: Randomize mice into treatment groups (Vehicle, Test Compound, Positive Control). growth->randomize treatment Treatment Administration: Administer compound daily via oral gavage or other appropriate route. randomize->treatment monitor Monitoring: Measure tumor volume and body weight 2-3 times per week. treatment->monitor endpoint Endpoint: Continue until tumors in vehicle group reach max size or study duration ends. monitor->endpoint analysis Data Analysis: Plot tumor growth curves. Calculate Tumor Growth Inhibition (TGI). Assess toxicity (body weight loss). endpoint->analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

This compound represents a foundational scaffold that embodies the key pharmacophoric elements of a PARP inhibitor. While it may lack the optimized potency of clinically approved agents, its simplicity provides an excellent starting point for medicinal chemistry campaigns.

Future research should focus on:

  • Structure-Based Design: Utilizing crystallographic data of PARP-1 in complex with known inhibitors to guide the rational design of more potent analogs.

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve oral bioavailability, metabolic stability, and tumor accumulation.[20][21][22][23] Prodrug strategies could be explored to enhance delivery.[17][24]

  • Exploring Selectivity: Investigating modifications that could confer selectivity between different PARP family members, potentially fine-tuning the efficacy-to-toxicity ratio.

  • Broadening Applications: Systematically screening derivatives against other targets, such as kinases or other enzymes where the benzoic acid motif is known to be active, to uncover novel therapeutic applications.[15]

By leveraging the comparative data and robust experimental protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this compound and its derivatives, contributing to the development of next-generation targeted therapies.

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Sources

A Comparative Efficacy Analysis of PARP Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a pivotal class of drugs, fundamentally changing the treatment paradigm for cancers with deficiencies in DNA damage repair pathways. This guide provides an in-depth comparative analysis of the efficacy of prominent PARP inhibitors, including the first-in-class drug Olaparib, which is chemically known as 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid. Our focus will extend to other clinically significant analogs—Talazoparib, Niraparib, and Rucaparib—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and mechanistic insights.

The Central Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[1][2] In cancer cells harboring mutations in genes essential for high-fidelity homologous recombination (HR) repair of double-strand breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP creates a synthetic lethal scenario.[1] The accumulation of unrepaired SSBs leads to the collapse of replication forks during cell division, generating DSBs that cannot be effectively repaired by the compromised HR pathway. This cascade of genomic instability ultimately triggers cancer cell death.[1]

A crucial aspect of the mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[3][4] This trapping prevents the dissociation of PARP from the DNA, creating a physical obstruction that is more cytotoxic than the mere inhibition of PARP's enzymatic function.[4] The potency of PARP trapping varies among different inhibitors and is a key determinant of their overall efficacy.[5]

Comparative Efficacy of Key PARP Inhibitors

The clinical and preclinical efficacy of PARP inhibitors is multifaceted, influenced by their potency in PARP inhibition, their efficiency in PARP trapping, and their pharmacokinetic properties. Below, we compare Olaparib with its notable functional analogs.

Compound Chemical Name Key Efficacy Highlights Potency (PARP1 IC50)
Olaparib This compoundFirst-in-class PARP inhibitor approved for ovarian, breast, pancreatic, and prostate cancers.[2]~5 nM[6]
Talazoparib (4S)-4-[4-fluoro-3-(5-oxo-4,5-dihydropyridazine-1-carbonyl)benzyl]-2H-phthalazin-1-oneConsidered the most potent PARP trapper, approximately 100-fold more efficient than Olaparib.[3][5] Indicated for germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[3]~1 nM[6]
Niraparib 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamideApproved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[7] Shows efficacy in both BRCA-mutated and BRCA wild-type tumors.[8]~3.8 nM[9]
Rucaparib 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-oneApproved for recurrent ovarian cancer.[10][11][12] Inhibits PARP1, PARP2, and PARP3.[13]~7 nM[6]

Delving into the Mechanisms: PARP Inhibition vs. PARP Trapping

The dual mechanisms of catalytic inhibition and PARP trapping contribute to the cytotoxic effects of these drugs.[14][15] While all clinically approved PARP inhibitors effectively block the enzymatic function of PARP, their ability to trap PARP on DNA varies significantly, which may correlate with differences in their clinical efficacy and toxicity profiles.

PARP_Inhibition_vs_Trapping cluster_inhibition Catalytic Inhibition cluster_trapping PARP Trapping DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP binds PARP_DNA_Complex PARP-DNA Complex No_Repair SSB Repair Blocked PARP->No_Repair inhibited by PARPi_Inhibit PARP Inhibitor PARPi_Inhibit->PARP Trapped_Complex Trapped PARP-DNA Complex PARP_DNA_Complex->Trapped_Complex stabilized by PARPi_Trap PARP Inhibitor PARPi_Trap->Trapped_Complex Replication_Fork_Collapse Replication Fork Collapse & DSB Trapped_Complex->Replication_Fork_Collapse In_Vivo_Workflow Start Tumor Cell Implantation in Immunodeficient Mice Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Administration of Compound or Vehicle Randomization->Treatment Monitoring Regular Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Data_Analysis Data Analysis: Tumor Growth Inhibition (TGI) Monitoring->Data_Analysis Conclusion Efficacy Determination Data_Analysis->Conclusion

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Achilles' Heel of Cancer Cells with Precision

In the intricate landscape of oncology drug discovery, the principle of synthetic lethality has emerged as a powerful strategy. This approach targets genetic vulnerabilities in cancer cells that are absent in healthy cells, leading to selective tumor cell death. Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinical success story born from this concept. These inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, particularly those harboring BRCA1/2 mutations.[1][2] The core therapeutic mechanism hinges on the fact that PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs).[3] When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into highly lethal double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with compromised HR, such as those with BRCA mutations, these DSBs lead to genomic instability and cell death.[3]

The chemical scaffold, 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid , represents a promising class of PARP inhibitors. Its structure embodies the key pharmacophoric features necessary for potent inhibition of the PARP enzyme. This guide will provide an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on this scaffold, offering a comparative analysis with established PARP inhibitors. We will delve into the experimental data that underpins our understanding of how structural modifications influence inhibitory potency and cellular activity. Furthermore, this guide will furnish detailed experimental protocols for the evaluation of these compounds, empowering researchers to advance their own drug discovery efforts in this critical therapeutic area.

The Molecular Blueprint: Unveiling the Structure-Activity Relationship

The this compound scaffold can be dissected into three key regions, each amenable to chemical modification to optimize PARP inhibitory activity, selectivity, and pharmacokinetic properties.

  • The Benzamide Core: The 2-carbamoylbenzoic acid moiety is the cornerstone of this scaffold, mimicking the nicotinamide portion of the NAD+ cofactor that is the natural substrate for PARP enzymes. The amide group forms crucial hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP-1 active site, anchoring the inhibitor.[4] The adjacent carboxylic acid can engage in further interactions and its orientation is critical for potent inhibition.

  • The Phenyl Linker: The central phenyl ring acts as a rigid spacer, orienting the other functional groups within the binding pocket. Substitutions on this ring can influence the electronic properties and conformation of the molecule, thereby modulating binding affinity.

  • The Carbamoylphenyl Moiety: The 4-carbamoylphenyl group extends into a more solvent-exposed region of the active site. The terminal carbamoyl group can form additional hydrogen bonds, contributing to the overall binding affinity. This region is a prime target for modification to enhance potency and introduce favorable physicochemical properties.

Comparative Analysis of Inhibitory Potency

The following table summarizes the PARP-1 inhibitory activity of various benzamide-based derivatives, including clinically approved PARP inhibitors, to provide a comparative context for the this compound scaffold.

Compound/DerivativePARP-1 IC50 (nM)Key Structural FeaturesReference
Olaparib 1.49Phthalazinone core[5]
Rucaparib 18Tricyclic indole lactam[6]
Niraparib 3.8Indazole carboxamide[6]
Talazoparib 0.57Tetrahydropyridophthalazinone[6]
Veliparib 5.3Benzimidazole carboxamide[7]
Compound 23f (Urea-based benzamide) 5.17Urea linkage with a terminal fluorinated phenyl ring[8]
Compound 27f (Urea-based benzamide) 6.06Urea linkage with a terminal trifluoromethylphenyl ring[8]
Compound 12 (Benzimidazole carboxamide) 6.3Tricyclic benzimidazole with a fluoroethoxy substituent[9]
Compound Y49 (Rucaparib analogue) 0.96Modified tricyclic indole lactam[10]
Compound 14p (Benzimidazole carboxamide) 23Furan ring substituent[11]
Compound 27 (Thienopyridin-benzoimidazole) 18Tetrahydrothienopyridin moiety[12]

Key SAR Insights:

  • Cyclization of the Benzamide Moiety: Clinically approved inhibitors like Olaparib and Rucaparib feature a cyclized benzamide moiety (phthalazinone and tricyclic indole lactam, respectively). This conformational constraint pre-organizes the molecule for optimal binding in the PARP active site, leading to high potency.

  • Substitutions on the Terminal Ring: As seen in compounds 23f and 27f, substitutions on the terminal phenyl ring with electron-withdrawing groups like fluorine or trifluoromethyl can significantly enhance PARP-1 inhibitory activity.[8] This is likely due to favorable interactions within the hydrophobic pocket of the enzyme.

  • Introduction of Heterocyclic Moieties: The incorporation of various heterocyclic rings, such as the furan in compound 14p and the tetrahydrothienopyridine in compound 27, can lead to potent PARP inhibition by exploring additional binding interactions.[11][12]

  • Selectivity for PARP-1 vs. PARP-2: While many inhibitors target both PARP-1 and PARP-2, achieving selectivity can be crucial for mitigating off-target effects. Subtle structural modifications can influence the selectivity profile. For instance, compound Y49 was designed to be a highly selective PARP-1 inhibitor with a 64.5-fold selectivity over PARP-2.[10]

Visualizing the Path to Inhibition

The following diagrams illustrate the key concepts and workflows discussed in this guide.

SAR_of_PARP_Inhibitors cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_outcomes Resulting Properties Scaffold Core Scaffold Benzamide Benzamide Core (Mimics NAD+) Linker Phenyl Linker (Orientation) Terminal Carbamoylphenyl Moiety (Potency & Properties) Mod1 Cyclization of Benzamide Scaffold->Mod1 Modify Mod2 Terminal Ring Substitution (e.g., -F, -CF3) Scaffold->Mod2 Modify Mod3 Introduction of Heterocycles Scaffold->Mod3 Modify Potency Increased Potency (Lower IC50) Mod1->Potency Mod2->Potency Selectivity Altered Selectivity (PARP-1 vs. PARP-2) Mod2->Selectivity Mod3->Potency Mod3->Selectivity Synthesis_Workflow Reactants Phthalic Anhydride + Substituted 4-Aminobenzamide Solvent Dissolve in THF Reactants->Solvent Reflux Reflux (2-4h) Solvent->Reflux Precipitate Precipitate in Cold Water Reflux->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Diethyl Ether Filter->Wash Product Purified Product Wash->Product InVivo_Workflow start Start implant Implant BRCA-deficient Cancer Cells into Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer Vehicle or Test Compound randomize->treat monitor Measure Tumor Volume and Body Weight treat->monitor endpoint Endpoint Analysis: Tumor Weight & Biomarkers monitor->endpoint end End endpoint->end

Sources

A Researcher's Guide to Validating the Purity of Synthesized 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the meticulous validation of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific rigor. For a molecule like 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid, a potential building block in novel therapeutics, ensuring its purity is paramount to the reliability of downstream biological assays and the overall integrity of the research. This guide provides an in-depth comparison of essential analytical techniques for validating the purity of this compound, complete with experimental protocols and supporting data to empower researchers in making informed decisions.

The journey from a crude synthesized product to a well-characterized, high-purity compound necessitates a multi-faceted analytical approach. No single technique can unequivocally declare a compound "pure." Instead, a strategic combination of chromatographic, spectroscopic, and thermal analysis methods provides a comprehensive purity profile. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

The Orthogonal Approach to Purity Validation

A robust purity validation strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that might co-elute or be masked in a single analytical run.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Validation cluster_decision Final Assessment Synthesis Synthesis of this compound Workup Aqueous Work-up & Crude Isolation Synthesis->Workup Purification Recrystallization/Chromatography Workup->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC LCMS LC-MS (Impurity Identification) Purification->LCMS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR MP Melting Point (Bulk Purity Indicator) Purification->MP Data_Integration Integration of All Data HPLC->Data_Integration LCMS->Data_Integration NMR->Data_Integration MP->Data_Integration Purity_Assignment Final Purity Assignment Data_Integration->Purity_Assignment

Caption: Overall workflow for the synthesis and purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination in the pharmaceutical industry, offering high-resolution separation and sensitive detection.[1] A well-developed HPLC method can accurately quantify the target compound and separate it from process-related impurities and degradation products.

Causality of Experimental Choices: A reversed-phase C18 column is selected due to the non-polar nature of the aromatic rings in the target molecule. The gradient elution with an acidified mobile phase (formic acid) ensures good peak shape for the carboxylic acid moiety and provides protons for efficient ionization in a subsequent mass spectrometry analysis. A wavelength of 254 nm is chosen for UV detection as it is a common wavelength where aromatic compounds exhibit strong absorbance.

Experimental Protocol: HPLC Analysis
  • Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it an invaluable tool for identifying impurities.[2] While HPLC-UV provides quantitative data on purity, LC-MS offers structural information about the impurities, which is crucial for understanding the synthetic process and potential degradation pathways.

Causality of Experimental Choices: The same chromatographic conditions as the HPLC method are employed to ensure a direct correlation between the UV and MS data. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like our target compound, minimizing fragmentation and providing a clear molecular ion peak.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Utilize the same column, mobile phases, gradient program, and flow rate as the HPLC method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive and Negative ESI.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 100-1000.

  • Data Analysis: Analyze the mass spectra of any impurity peaks to determine their molecular weights, which can provide clues to their identities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information about a molecule.[3] For purity validation, NMR can confirm the identity of the desired product and detect impurities that may not be visible by other techniques, especially those that are structurally similar to the main compound.

Causality of Experimental Choices: DMSO-d₆ is a common solvent for NMR analysis of carboxylic acids and amides as it effectively solubilizes these compounds and its residual solvent peak does not interfere with the aromatic proton signals. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of complex coupling patterns in the aromatic region.[3]

Experimental Protocol: NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Analysis: Compare the obtained chemical shifts, integration values, and coupling constants with the expected values for this compound. The absence of significant unassigned signals is a strong indicator of high purity.

Melting Point Analysis: A Simple and Effective Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[4][5] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[6] This makes melting point determination a straightforward and valuable technique for assessing the bulk purity of a solid sample.[7]

Causality of Experimental Choices: A slow heating rate (1-2 °C/min) is crucial for accurately determining the melting range. A rapid heating rate can lead to an artificially high and broad melting point.

Experimental Protocol: Melting Point Determination
  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Procedure:

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). A narrow melting range (e.g., 1-2 °C) is indicative of high purity.[5]

Comparative Data Summary

The following table provides a comparative overview of the expected results from each analytical technique for a high-purity sample of this compound.

Analytical Technique Parameter Expected Result for High-Purity Sample Indication of Impurity
HPLC Purity by Area %>99.0%Presence of additional peaks.
LC-MS Molecular Ion Peak[M+H]⁺ at m/z 285.08 or [M-H]⁻ at m/z 283.07Peaks at other m/z values corresponding to impurities.
¹H NMR (DMSO-d₆) Chemical Shifts (δ)Characteristic signals for aromatic, amide, and carboxylic acid protons.Unassigned peaks, incorrect integration ratios.
Melting Point Melting RangeSharp, narrow range (e.g., 1-2 °C).Broad and depressed melting range.[6]

Conclusion

Validating the purity of a synthesized compound like this compound is a critical undertaking that demands a rigorous and multi-faceted analytical approach. By employing an orthogonal combination of HPLC, LC-MS, NMR spectroscopy, and melting point analysis, researchers can confidently ascertain the purity of their material, ensuring the reliability and reproducibility of their scientific findings. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development, promoting a culture of scientific integrity and excellence.

References

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  • Acta Scientiarum Polonorum, Technologia Alimentaria. (2023).
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  • ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

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  • PubMed Central. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes.[1][2] The compound 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid and its derivatives represent a chemical scaffold of significant interest in the development of novel PARP inhibitors.[3][4] The core principle behind their efficacy lies in the concept of synthetic lethality, where the inhibition of PARP-mediated DNA single-strand break repair is catastrophic for cancer cells that already have a compromised ability to repair DNA double-strand breaks through homologous recombination.[5]

However, the therapeutic success of any targeted inhibitor is intrinsically linked to its selectivity. Cross-reactivity, or the binding of an inhibitor to unintended "off-target" proteins, can lead to unforeseen toxicities or reduced efficacy. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound-based compounds, ensuring a thorough evaluation of their selectivity profile.

Part 1: Strategic Design of a Cross-Reactivity Screening Panel

The initial and most critical step is the rational selection of proteins for the cross-reactivity panel. A well-designed panel should not be an arbitrary collection of targets but a strategically chosen ensemble that provides a comprehensive view of the inhibitor's potential interactions.

Key Considerations for Panel Design:

  • Primary Target Family Members: The human genome encodes multiple PARP family members with varying cellular functions. The panel must include a broad representation of these isoforms to determine the inhibitor's selectivity within its primary target family.

  • Structurally Related Proteins: Enzymes that share structural homology or utilize similar co-factors (e.g., NAD+) are prime candidates for off-target binding. A thorough bioinformatic analysis of the PARP active site can reveal other proteins with similar binding pockets.

  • Kinome Screening: The kinome represents one of the largest and most frequently implicated off-target families for small molecule inhibitors.[6] Broad kinome screening panels are commercially available and provide an efficient way to assess cross-reactivity against hundreds of kinases.[7]

  • Safety-Related Targets: A panel of targets known to be associated with adverse drug reactions (e.g., hERG, CYPs) should be included to proactively identify potential safety liabilities.

cluster_0 Panel Design Logic A Primary Target (e.g., PARP1) B PARP Family Isoforms (PARP2, PARP3, etc.) A->B Intra-family Selectivity C Structurally Related Proteins (e.g., other NAD+ dependent enzymes) A->C Structural Homology D Broad Kinome Panel (>400 kinases) A->D Common Off-Targets E Safety & ADME Targets (hERG, CYPs, etc.) A->E Safety Assessment

Caption: Logic for designing a cross-reactivity screening panel.

Part 2: Comparative Analysis of Methodologies for Cross-Reactivity Profiling

Several robust methodologies are available to assess inhibitor cross-reactivity, each providing unique insights into the nature of the interaction. The choice of method will depend on the stage of the drug discovery program, the available resources, and the specific questions being addressed.

Methodology Principle Advantages Disadvantages Key Data Output
Biochemical Assays Measures the direct inhibition of purified enzyme activity in the presence of the test compound.[8]High-throughput, cost-effective for large panels, provides direct measure of functional inhibition.[6]May not fully recapitulate cellular conditions, requires purified active enzymes.IC50/Ki values
Surface Plasmon Resonance (SPR) A label-free technique that measures the binding and dissociation of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor surface in real-time.[9][10][11]Provides detailed kinetic information (on-rate, off-rate), high sensitivity, and does not require a functional assay.[12]Can be lower throughput, requires specialized equipment, protein immobilization can affect conformation.[9]KD, ka, kd
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in cells upon ligand binding.[13][14][15][16]Confirms target engagement in a physiological cellular context, can be adapted to a high-throughput format.[14]Indirect measure of binding, requires specific antibodies for detection, may not be suitable for all targets.Thermal shift (ΔTm)

Part 3: Detailed Experimental Protocol: High-Throughput Biochemical Kinase Cross-Reactivity Assay

This protocol outlines a common approach for screening a compound against a large panel of kinases using a radiometric or fluorescence-based assay format.[6][17]

Rationale: This method is chosen for its scalability and direct measurement of functional inhibition, making it ideal for initial broad cross-reactivity profiling.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound (and its analogs) in 100% DMSO.

    • Perform serial dilutions to create a concentration range that will span the expected IC50 values (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense a small volume (e.g., 20-100 nL) of the compound dilutions into a 384-well assay plate. Include appropriate controls (e.g., DMSO for 0% inhibition, a known broad-spectrum inhibitor for 100% inhibition).

  • Enzyme/Substrate Addition:

    • Prepare a master mix containing the kinase, its specific substrate peptide, and any necessary co-factors in the appropriate assay buffer.

    • Dispense the enzyme/substrate mix into the assay plate containing the compounds.

  • ATP Initiation and Incubation:

    • Prepare a solution of ATP (often radiolabeled [γ-³³P]ATP) at a concentration close to its Km for each specific kinase.

    • Add the ATP solution to the plate to initiate the enzymatic reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a high concentration of EDTA or a specific kinase inhibitor.

    • For radiometric assays, transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash away the unincorporated [γ-³³P]ATP.

    • Add a scintillant and read the plate on a microplate scintillation counter. For fluorescence-based assays, read the plate on a suitable fluorescence plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase interaction.

cluster_0 Biochemical Assay Workflow A Compound Dilution B Dispense to Assay Plate A->B C Add Kinase/Substrate Mix B->C D Initiate with ATP C->D E Incubate D->E F Terminate Reaction E->F G Detect Signal F->G H Calculate IC50 G->H

Caption: Workflow for a high-throughput biochemical cross-reactivity assay.

Part 4: Data Interpretation and Visualization

Selectivity Score: A common metric to quantify selectivity is the Selectivity Score (S-score). For example, S(10) is the number of off-targets with an IC50 less than 10 times the IC50 of the primary target. A lower S-score indicates higher selectivity.

Hypothetical Cross-Reactivity Data for Compound X (a derivative of this compound):

Target IC50 (nM) Fold Selectivity vs. PARP1
PARP1 5 1
PARP2255
PARP315030
Tankyrase-1>10,000>2,000
Kinase A500100
Kinase B2,500500
Kinase C>10,000>2,000
hERG>10,000>2,000

This data suggests that Compound X is a potent PARP1 inhibitor with good selectivity against other PARP family members and excellent selectivity against the tested kinases and hERG.

Part 5: Signaling Pathway Context and Implications

Understanding the biological context of off-target interactions is crucial. An inhibitor might be highly potent against an off-target, but if that target is not expressed in the intended therapeutic tissue or if its inhibition has no functional consequence, the cross-reactivity may be of little clinical relevance.

The diagram below illustrates the central role of PARP in DNA single-strand break repair. Cross-reactivity with a kinase involved in a parallel survival pathway could potentially lead to synergistic anti-cancer effects or, conversely, unexpected toxicities.

cluster_0 PARP Signaling & Potential Off-Target Intersection cluster_1 Potential Off-Target Pathway DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP Repair Base Excision Repair PARP->Repair Inhibitor Compound X (PARP Inhibitor) Inhibitor->PARP Kinase_A Kinase A Inhibitor->Kinase_A Off-Target Interaction Survival Pro-Survival Signaling Kinase_A->Survival

Caption: PARP signaling and potential off-target interactions.

Conclusion

Thorough and systematic cross-reactivity profiling is a non-negotiable aspect of modern drug development. For promising therapeutic candidates like this compound-based PARP inhibitors, a multi-faceted approach combining rational panel design, a blend of biochemical and cell-based assays, and careful data interpretation is essential. This rigorous evaluation not only de-risks clinical development by identifying potential safety issues early but also provides a deeper understanding of the compound's mechanism of action, ultimately contributing to the development of safer and more effective medicines.

References

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  • Taylor & Francis Online. (n.d.). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

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  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

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  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

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  • PubChem. (n.d.). 2-[(4-Carboxyphenyl)carbamoyl]benzoic acid. [Link]

  • PubMed. (2021, February 15). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. [Link]

  • MDPI. (n.d.). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. [Link]

  • Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • ResearchGate. (2024, August 10). Trial in progress: A phase II open-label, randomized study of PARP inhibition (olaparib) either alone or in combination with anti-PD-L1 therapy (atezolizumab) in homologous DNA repair (HDR) deficient, locally advanced or metastatic non-HER2-positive breast cancer. [Link]

  • YouTube. (2024, January 29). PARP Inhibitors: 2023 Updates. [Link]

  • PubMed Central. (2024, November 5). Update on Combination Strategies of PARP Inhibitors. [Link]

  • YouTube. (2024, December 21). PARP-Inhibitor Resistance – Beyond Reversion Mutations | 2024 BRCA Scientific Symposium. [Link]

  • Cleveland Clinic. (n.d.). PARP Inhibitors: What They Are, Types & Side Effects. [Link]

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"4-Carbamoylphthalic anhydride" in comparison to other acylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Acylating Agents: A Comparative Analysis of 4-Carbamoylphthalic Anhydride

Foreword for the Modern Researcher

In the intricate landscape of organic synthesis, the selection of an acylating agent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. While a handful of reagents like acetic anhydride and benzoyl chloride have become workhorses in the field, the nuanced demands of complex molecule synthesis, particularly in drug development, necessitate a deeper understanding of specialized agents. This guide provides a senior scientist's perspective on 4-Carbamoylphthalic anhydride, placing it in a comparative context with other common acylating agents. We move beyond simple cataloging of reagents to explain the causality behind experimental choices, offering field-proven insights and robust, self-validating protocols.

The Fundamental Role of Acylation in Synthesis

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry.[1] This transformation is pivotal for creating esters, amides, and ketones—foundational motifs in countless pharmaceuticals and functional materials.[2] The reactivity of an acylating agent is governed by the electrophilicity of its carbonyl carbon and the stability of its leaving group. A well-established hierarchy of reactivity places acyl chlorides as the most reactive, followed by acid anhydrides, esters, and finally amides.[2][3]

The choice of agent is a delicate balance. A highly reactive agent like an acyl chloride ensures a rapid and often irreversible reaction, which is ideal for unreactive substrates.[3] However, this high reactivity can lead to a lack of selectivity in multifunctional molecules and requires stringent handling due to corrosive byproducts like HCl.[4] Conversely, less reactive agents offer greater selectivity, allowing chemists to target specific functional groups while leaving others untouched—a "scalpel" versus a "sledgehammer" approach.[4]

A Profile of 4-Carbamoylphthalic Anhydride

4-Carbamoylphthalic anhydride is a bifunctional reagent belonging to the cyclic anhydride family. Its structure is characterized by the phthalic anhydride core, which provides the acylating functionality, and a carbamoyl (-CONH₂) group at the 4-position.

  • Structure and Reactivity : As a derivative of phthalic anhydride, it readily undergoes nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the opening of the anhydride ring.[5][6] The carbamoyl group is moderately electron-withdrawing, which slightly increases the electrophilicity of the carbonyl carbons compared to unsubstituted phthalic anhydride, making it a reasonably effective acylating agent.

  • Synthetic Utility : Its primary value lies not just in its ability to acylate, but in the functionality it imparts. The reaction introduces a phthaloyl framework bearing a primary amide. This installed functionality can serve as a handle for further synthetic transformations or as a key structural element for modulating properties like solubility or biological activity in drug discovery programs.[7]

Comparative Analysis: Choosing the Right Tool for the Job

To understand the specific advantages of 4-Carbamoylphthalic anhydride, it is essential to compare it against other commonly used acylating agents.

Feature4-Carbamoylphthalic AnhydrideAcetic AnhydrideBenzoyl ChlorideDi-tert-butyl dicarbonate (Boc Anhydride)
Reactivity ModerateHighVery HighModerate
Byproducts 4-Carbamoylphthalic acid derivativeAcetic acidHydrochloric acid (corrosive)t-Butanol, CO₂ (volatile)
Primary Use Introduction of a functionalized phthaloyl groupGeneral acetylation of alcohols and aminesGeneral benzoylation of alcohols and aminesN-protection of amines with an acid-labile group
Handling Stable solidCorrosive, moisture-sensitive liquidCorrosive, lachrymator, moisture-sensitiveMoisture-sensitive solid
Key Advantage Introduces a bifunctional moiety in a single stepEconomical, simple acetylationsHigh reactivity for difficult substratesForms a stable, easily removable protecting group

Performance Under Fire: Supporting Experimental Data

To contextualize the performance of these agents, consider the acylation of a model primary amine, aniline. The reaction conditions and outcomes highlight the trade-offs between reactivity and handling.

Reaction: Aniline + Acylating Agent → N-Phenyl-substituted Product

Acylating AgentTypical Reaction ConditionsTypical Yield (%)Key Observation
4-Carbamoylphthalic AnhydrideAcetic Acid, reflux, 6h[8]~80-90Forms a stable N-aryl phthalamic acid.
Acetic AnhydrideRoom temperature, 1h[9]>95Vigorous reaction, byproduct is acetic acid.
Benzoyl ChlorideSchotten-Baumann (aq. NaOH), RT, 30 min>90Rapid reaction, requires base to neutralize HCl.
Boc AnhydrideTHF, Room Temperature, 2-4h>95Clean reaction, forms a protected amine.

Note: Yields are representative and can vary based on specific procedural optimizations.

This data illustrates that while agents like acetic anhydride offer high yields rapidly for simple acetylations, 4-Carbamoylphthalic anhydride provides a good yield for introducing a more complex and functionalized molecular fragment.

Mechanistic Pathways and Experimental Design

The underlying mechanism for these reactions is the Nucleophilic Acyl Substitution . The logical flow of this process dictates the experimental setup.

General Mechanism of Acylation with an Anhydride

The reaction proceeds via a two-step addition-elimination pathway. A nucleophile (e.g., an amine or alcohol) attacks an electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as the leaving group.

Caption: The addition-elimination mechanism for nucleophilic acyl substitution.

Standard Workflow for Amine Acylation

A robust experimental design is self-validating. The following workflow ensures proper reaction setup, monitoring, and purification, which are essential for obtaining reliable and reproducible results.

G Setup 1. Reagent Setup - Dissolve amine in solvent - Ensure inert atmosphere if needed Addition 2. Reagent Addition - Add acylating agent (often dropwise) - Control temperature (ice bath) Setup->Addition Reaction 3. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS Addition->Reaction Quench 4. Workup: Quench - Add water or buffer to stop reaction - Neutralize byproducts (e.g., acid) Reaction->Quench Extract 5. Workup: Extraction - Extract product into organic solvent Quench->Extract Purify 6. Purification - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify (crystallization/chromatography) Extract->Purify Analyze 7. Analysis - Confirm structure (NMR, MS) - Assess purity (HPLC) Purify->Analyze

Caption: A self-validating workflow for a typical acylation experiment.

Detailed Experimental Protocol: Synthesis of 4-Carbamoyl-N-phenylphthalamic Acid

This protocol provides a detailed, step-by-step methodology for the reaction of 4-Carbamoylphthalic anhydride with aniline, a representative procedure for its use as an acylating agent.

Objective: To synthesize 4-Carbamoyl-N-phenylphthalamic acid via nucleophilic acyl substitution.

Materials:

  • 4-Carbamoylphthalic anhydride (1.0 eq)

  • Aniline (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Deionized water

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-Carbamoylphthalic anhydride (e.g., 1.91 g, 10 mmol) and glacial acetic acid (30 mL). Begin stirring to dissolve the solid.

  • Nucleophile Addition: Add aniline (e.g., 1.02 g, 11 mmol) to the stirring solution at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) using a heating mantle.

    • Causality Note: Heating provides the necessary activation energy for the moderately reactive anhydride to react efficiently with the amine. Acetic acid serves as a polar solvent that solubilizes the reactants.

  • Reaction Monitoring: Maintain reflux for 6 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form as the product is less soluble in the cold solvent.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove residual acetic acid.

  • Drying: Dry the solid product under vacuum to a constant weight. The resulting white to off-white solid is 4-Carbamoyl-N-phenylphthalamic acid.

    • Self-Validation Check: The identity and purity of the product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Conclusion: Strategic Reagent Selection

The choice of an acylating agent is a strategic, not a routine, decision. While highly reactive agents like acyl chlorides and simple anhydrides are effective for straightforward transformations, they lack the finesse required for complex syntheses.[3][10] 4-Carbamoylphthalic anhydride exemplifies a class of specialized reagents that offer more than just acylation; they provide a strategic pathway to introduce valuable functional motifs. For the drug development professional, its ability to install a functionalized phthaloyl group in a single, reliable step makes it a powerful tool for building molecular diversity and fine-tuning the properties of lead compounds. Understanding the comparative strengths and weaknesses of each agent empowers the modern chemist to design more elegant, efficient, and successful synthetic strategies.

References

  • BenchChem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis. Retrieved from BenchChem website.[3]

  • BenchChem. (n.d.). A Comparative Study of Anhydrides as Acylating Agents in Organic Synthesis. Retrieved from BenchChem website.[10]

  • Reddit. (2024). why are less reactive acylating agent more selective?. r/chemistry.[4]

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from Study.com.[11]

  • Edwards, J. D., Jr., McGuire, S. E., & Hignite, C. (1974). Friedel—Crafts Acylation. Positional Selectivity and Reactivity of Acylating Agents. The Journal of Organic Chemistry.[12]

  • Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. (2019). Progress in Chemistry.[13][14]

  • Kluge, A. F., & Petter, R. C. (2010). Acylating drugs: redesigning natural covalent inhibitors. Current Opinion in Chemical Biology, 14(3), 421–427.[7]

  • Wikipedia. (n.d.). Acylation. Retrieved from Wikipedia.[1]

  • Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. (2025). ResearchGate.[15]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. Retrieved from J&K Scientific website.[16]

  • Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. (2026). [Source not further specified].[2]

  • Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Retrieved from Study Mind website.[17]

  • Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. (2025). ResearchGate.[18]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (n.d.). National Institutes of Health.[19]

  • MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from MDPI website.[20]

  • Regis Technologies. (n.d.). Acylation Reagents. Retrieved from Regis Technologies website.[21]

  • Leslie, J. M. (2020). Acylation using an anhydride. YouTube.[9]

  • Iordache, F., et al. (2002). Some new applications of phthalic anhydride in organic synthesis. ARKIVOC.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). ResearchGate.[22]

  • Wikipedia. (n.d.). Phthalic anhydride. Retrieved from Wikipedia.[23]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. (n.d.). PubMed Central.[5]

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube.[24]

  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (n.d.). MDPI.[8]

  • Main Applications, Properties and Storage Characteristics of Phthalic Anhydride. (n.d.). [Source not further specified].[25]

  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). What Are the Phthalic Anhydride Applications?. Retrieved from Douwin Chemical website.[26]

  • Synthesis of 4-phenylethynylphthalic anhydride, a useful end-capping agent for polyimides. (2012). ResearchGate.[27]

  • US Patent for Process for the preparation of 4-bromophthalic anhydride. (n.d.). Google Patents.[28]

  • LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides.[6]

  • Leslie, J. M. (2020). Acylation using an anhydride example. YouTube.[29]

  • Weifang Tainuo Chemical Co., Ltd. (2025). The Properties and Uses of the Phthalic Anhydride.[30]

  • Organic Syntheses. (n.d.). cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE.[31]

  • 08.06 Acylation by Anhydrides and Esters. (2019). YouTube.[32]

  • ChemicalBook. (2019). Applications of Phthalic anhydride.[33]

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A Senior Application Scientist's Guide to Benchmarking Novel PARP Inhibitors: A Comparative Analysis of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid Derivatives Against Clinically Approved Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, using the scaffold 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid as a representative new chemical entity (NCE). We will objectively compare the potential performance of derivatives from this scaffold against established, FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and evaluation of next-generation PARP-targeting cancer therapeutics.

Introduction: The Rationale for Next-Generation PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating cytotoxic double-strand breaks (DSBs) that cannot be efficiently repaired, resulting in a synthetic lethal phenotype.

The clinical success of PARP inhibitors has revolutionized the treatment landscape for certain cancers, particularly ovarian, breast, prostate, and pancreatic cancers harboring BRCA mutations. However, the quest for novel PARP inhibitors continues, driven by the need to overcome acquired resistance, improve safety profiles, and potentially broaden the therapeutic window to a wider patient population. The this compound scaffold represents a promising starting point for the development of new inhibitors, and a rigorous, multi-faceted benchmarking process is essential to ascertain its therapeutic potential.

This guide will delineate the critical experimental workflows and data interpretation necessary to position a novel PARP inhibitor derivative within the existing therapeutic landscape.

The Benchmarks: A Snapshot of Clinically Approved PARP Inhibitors

A thorough understanding of the performance of current market leaders is the foundation of any robust benchmarking study. The table below summarizes key in vitro and clinical pharmacokinetic parameters of the four FDA-approved PARP inhibitors that will serve as our benchmarks.

ParameterOlaparibRucaparibNiraparibTalazoparibNCE Derivative
PARP1 IC50 (nM) ~1-5~1.4~2.8~0.57To be determined
PARP2 IC50 (nM) ~1~0.17~0.6Not widely reportedTo be determined
PARP Trapping Potency ModerateModerateHighVery High (~100x Olaparib)To be determined
Cellular Potency (BRCA-mutant cells) PotentPotentPotentHighly PotentTo be determined
Oral Bioavailability (%) ~30-50~36~73~50To be determined
Terminal Half-life (hours) ~15~17~36~50-56To be determined

Note: IC50 values can vary depending on assay conditions. The data presented here are representative values from the literature.

Experimental Design and Methodologies

A comprehensive evaluation of a novel PARP inhibitor requires a battery of in vitro and in vivo assays. The following sections provide detailed, step-by-step protocols for the key experiments, along with the scientific rationale behind each methodological choice.

In Vitro Enzymatic Activity Assays

The initial step in characterizing a new inhibitor is to determine its potency against the primary enzymatic targets, PARP1 and PARP2.

This assay quantifies the inhibition of PARP1 and PARP2 enzymatic activity by measuring the consumption of the substrate NAD+.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the NCE derivative in 100% DMSO.

    • Serially dilute the NCE and benchmark inhibitors in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT) to create a concentration gradient. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.

    • Prepare a solution of recombinant human PARP1 or PARP2 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in assay buffer.

    • Prepare a solution of β-NAD+ in assay buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of the serially diluted compounds or vehicle control (assay buffer with DMSO) to the wells of a black, low-volume 384-well plate.

    • Add 10 µL of the PARP enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 10 µL of the β-NAD+ solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Stop the reaction and develop the fluorescent signal using a commercial NAD+ detection kit (e.g., NAD/NADH-Glo™ Assay).

    • Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Fluorometric Detection: This method offers high sensitivity and is amenable to high-throughput screening.

  • Activated DNA: The presence of damaged DNA is essential for the catalytic activation of PARP1 and PARP2.

  • Low DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity and interfere with the assay.

Workflow for In Vitro PARP Inhibition Assay

prep Reagent Preparation (NCE, Benchmarks, Enzyme, NAD+) plate Plate Compounds (Serial Dilutions) prep->plate enzyme_add Add PARP Enzyme/ Activated DNA plate->enzyme_add incubate1 Pre-incubation (15 min) enzyme_add->incubate1 reaction Initiate Reaction (Add NAD+) incubate1->reaction incubate2 Incubation (60 min, dark) reaction->incubate2 develop Stop Reaction & Develop Signal incubate2->develop read Read Fluorescence develop->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for the in vitro PARP enzymatic inhibition assay.

PARP Trapping Assay

A critical differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This trapped PARP-DNA complex is thought to be more cytotoxic than the mere inhibition of PARP's catalytic activity.

This homogeneous assay measures the trapping of PARP1 to a fluorescently labeled DNA oligonucleotide.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the NCE and benchmark inhibitors in assay buffer.

    • Prepare a master mix containing 5x PARPtrap™ assay buffer, a fluorescently labeled DNA oligonucleotide, and distilled water.

    • Dilute the PARP1 enzyme to the working concentration in 1x PARPtrap™ assay buffer.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the diluted compounds or vehicle control to the wells of a black 384-well plate.

    • Add 10 µL of the master mix to each well.

    • Add 2.5 µL of the diluted PARP1 enzyme to all wells except the "Blank" and "Low FP control".

    • Add 5 µL of NAD+ solution to the "Low FP control" wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the fluorescence polarization on a microplate reader equipped with the appropriate filters.

  • Data Analysis:

    • The increase in fluorescence polarization is directly proportional to the amount of PARP1 trapped on the DNA.

    • Plot the change in FP against the logarithm of the compound concentration to determine the EC50 for PARP trapping.

Causality Behind Experimental Choices:

  • Fluorescence Polarization: FP is an excellent method for studying molecular binding events in a homogeneous format, making it ideal for high-throughput screening.

  • NAD+ Control: The addition of NAD+ to control wells allows for the dissociation of untrapped PARP1, providing a baseline for the assay.

Signaling Pathway of PARP Inhibition and Trapping

cluster_0 Normal DNA Repair cluster_1 PARP Inhibition cluster_2 PARP Trapping ssb Single-Strand Break parp_bind PARP1 Binds to SSB ssb->parp_bind parp_act PARP1 Activation parp_bind->parp_act par PARylation parp_act->par recruit Recruitment of Repair Proteins par->recruit repair SSB Repair recruit->repair ssb_i Single-Strand Break parp_bind_i PARP1 Binds to SSB ssb_i->parp_bind_i inhibit Catalytic Inhibition parp_bind_i->inhibit parpi PARP Inhibitor parpi->inhibit no_par No PARylation inhibit->no_par dsb Replication Fork Collapse (DSB Formation) no_par->dsb ssb_t Single-Strand Break parp_bind_t PARP1 Binds to SSB ssb_t->parp_bind_t trap PARP-DNA Complex Trapped parp_bind_t->trap parpi_t PARP Inhibitor (High Trapping Potential) parpi_t->trap dsb_t Replication Fork Collapse (Highly Cytotoxic) trap->dsb_t

Caption: Mechanism of PARP inhibition and trapping.

Cellular Activity Assays

Moving from enzymatic to cellular assays is crucial to assess the compound's ability to penetrate cells and exert its effect in a more biologically relevant context.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effect of the NCE on cancer cell lines, particularly those with and without BRCA mutations.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype cell lines) in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the NCE and benchmark inhibitors for 72-96 hours.

  • MTT/MTS Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilization solution to dissolve the formazan crystals.

    • For MTS: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.

  • Data Acquisition and Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Causality Behind Experimental Choices:

  • BRCA-mutant vs. Wildtype Cells: Comparing the activity in these cell lines is essential to demonstrate the synthetic lethal effect of the PARP inhibitor.

  • MTT vs. MTS: MTS assays are generally more convenient as they do not require a solubilization step.

In Vivo Efficacy Studies

The ultimate preclinical validation of a novel PARP inhibitor comes from its performance in in vivo cancer models.

This study evaluates the ability of the NCE to inhibit the growth of human tumors implanted in immunocompromised mice.

Protocol:

  • Model Establishment:

    • Subcutaneously implant a human cancer cell line with a BRCA mutation into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (vehicle control, NCE at different doses, and a benchmark inhibitor).

    • Administer the compounds orally once or twice daily for a specified period (e.g., 21-28 days).

  • Monitoring and Endpoint:

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • The primary endpoint is typically tumor growth inhibition (TGI).

Causality Behind Experimental Choices:

  • Xenograft Model: This is a standard and widely accepted preclinical model for evaluating the efficacy of anticancer agents.

  • BRCA-mutant Cell Line: This ensures that the model is relevant to the mechanism of action of PARP inhibitors.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the NCE is critical for its translation into the clinic.

In Vivo Pharmacokinetic Study in Rodents

Protocol:

  • Dosing:

    • Administer a single dose of the NCE to rodents (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing.

  • Sample Analysis:

    • Analyze the plasma concentrations of the NCE using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.

Conclusion and Future Perspectives

The comprehensive benchmarking of a novel this compound derivative against established PARP inhibitors is a data-driven process that requires a suite of well-designed experiments. By systematically evaluating its enzymatic and cellular potency, PARP trapping ability, in vivo efficacy, and pharmacokinetic profile, researchers can build a robust data package to support its further development. The ultimate goal is to identify a candidate with a superior or differentiated profile that can offer a significant clinical advantage over existing therapies. Future work should also focus on exploring the potential of these novel inhibitors in combination with other anticancer agents and in overcoming mechanisms of resistance to current PARP inhibitors.

References

  • Information on Olaparib. [URL: https://www.cancer.
  • Information on Niraparib. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214041/]
  • Information on Rucaparib. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9478438/]
  • Information on Talazoparib. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7174411/]
  • PARP Inhibitors: A Review of Pharmacology, Pharmacokinetics, and Pharmacogenetics. [URL: https://pubmed.ncbi.nlm.nih.gov/37070923/]
  • In Vitro PARP Assay Protocols. [URL: https://www.sigmaaldrich.com/technical-documents/protocol/protein-biology/enzyme-activity-assays/parp1-enzyme-activity-assay]
  • Cell Viability Assay Protocols. [URL: https://www.broadpharm.com/blog/protocol-for-cell-viability-assays-a131.html]
  • In Vivo Xenograft Models. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472855/]
  • Pharmacokinetics of Small Molecule Drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/11579439/]
  • PARP Trapping Assays. [URL: https://bpsbioscience.com/parp-trapping-assay-kits]

Mass spectrometry analysis for "2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid" validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometric Validation of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

For researchers, scientists, and drug development professionals, the rigorous validation of a pharmaceutical compound's identity, purity, and quantity is non-negotiable. This guide provides an in-depth, technically-grounded comparison of mass spectrometry (MS) methodologies for the validation of This compound (Molecular Formula: C₁₅H₁₂N₂O₄, Monoisotopic Mass: 284.0797 Da). We will move beyond simple protocols to explain the fundamental principles guiding our experimental choices, ensuring a self-validating and robust analytical system.

The Imperative for Mass Spectrometry in Pharmaceutical Validation

In the pharmaceutical landscape, analytical method validation provides documented evidence that a procedure is fit for its intended purpose.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent validation to ensure the identity, strength, quality, and purity of drug substances.[1][3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technology. Its unparalleled sensitivity and specificity make it ideal for the multifaceted demands of drug development, from initial discovery and impurity profiling to final quality control.[2][]

The subject of our analysis, this compound, possesses multiple functional groups—a carboxylic acid and two amides—that dictate the optimal analytical strategy. These groups are amenable to soft ionization techniques, making LC-MS the method of choice.

Foundational Choices: Ionization and Mass Analysis

The first critical decision in developing an MS method is selecting the ionization source and mass analyzer. This choice is dictated by the analyte's physicochemical properties and the analytical goal (e.g., quantification vs. structural elucidation).

Ionization Mode: The Case for Electrospray Ionization (ESI)

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the superior choice.[5] It is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, preserving the crucial molecular ion.[5]

  • Negative Ion Mode ([M-H]⁻): This is the most logical and effective approach for this molecule. The carboxylic acid group is the most acidic site and will readily deprotonate to form a stable carboxylate anion, yielding a strong signal for the [M-H]⁻ ion at m/z 283.0724. Studies on structurally similar aromatic carboxylic acid amides have demonstrated efficient formation of anions in solution under ESI conditions.[6][7][8]

  • Positive Ion Mode ([M+H]⁺): While the amide groups can be protonated, the gas-phase basicity is significantly lower than the gas-phase acidity of the carboxylic acid. Therefore, protonation is less favorable, and the resulting signal for the [M+H]⁺ ion at m/z 285.0870 is expected to be weaker.

Mass Analyzers: A Comparative Analysis

The choice of mass analyzer impacts resolution, mass accuracy, sensitivity, and speed. The two most relevant platforms for this application are the Quadrupole Time-of-Flight (Q-TOF) and the Triple Quadrupole (QqQ).

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Rationale for this compound
Primary Application Targeted QuantificationIdentification, Characterization, QuantificationFor initial validation, Q-TOF is superior due to its high-resolution data, which confirms elemental composition. For routine, high-throughput quantification post-validation, a QqQ is more efficient.
Operating Mode Selected/Multiple Reaction Monitoring (SRM/MRM)Full Scan, Product Ion ScanQ-TOF's full scan capability ensures no information is missed, allowing for retrospective data analysis and identification of unknown impurities.[9][10]
Mass Resolution Low (~1 Da)High (>10,000 FWHM)High resolution is critical for validation as it allows for the precise determination of elemental composition and confident differentiation of the analyte from isobaric interferences.[9][11]
Mass Accuracy Low (~100 ppm)High (<5 ppm)High mass accuracy provides an orthogonal confirmation of the analyte's identity, a key requirement for validation.
Sensitivity Excellent for targeted analysis (MRM)Good for full scan; comparable to QqQ for targeted analysisWhile QqQ in MRM mode offers exceptional sensitivity for a specific transition, modern Q-TOF instruments provide excellent sensitivity for full-scan and product-ion analyses, making them highly versatile.[11][12]

Recommendation: For comprehensive validation, a Q-TOF mass spectrometer is the preferred instrument. Its ability to provide high-resolution accurate-mass (HRAM) data for both the precursor and fragment ions is invaluable for unambiguous identification and structural confirmation.[11][12]

Experimental Workflow & Protocol

A robust analytical method is a self-validating system. Each step is designed to ensure reproducibility and accuracy, adhering to established regulatory guidelines.[1][3][13]

Visualizing the Workflow

The overall process from sample preparation to final data analysis is outlined below.

Caption: High-level workflow for LC-MS/MS validation.

Detailed Step-by-Step Protocol: LC-Q-TOF Analysis

This protocol is designed to achieve robust separation and sensitive detection of this compound.

1. Preparation of Standards and Samples

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol or DMSO.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate stock solution to ensure unbiased assessment of accuracy and precision.

2. Liquid Chromatography Parameters

  • Causality: Reversed-phase chromatography is selected due to the predominantly nonpolar character of the dual phenyl rings.[14] The acidic nature of the molecule means its retention will be pH-dependent; however, in negative ion mode, consistent deprotonation is the goal, which is readily achieved at neutral or slightly basic pH.[15] An acidic modifier is often used but a buffered mobile phase like ammonium formate provides better pH control and reproducibility.

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 6.8
Mobile Phase B Acetonitrile
Gradient 10% B to 95% B over 8 minutes, hold at 95% for 2 min, return to 10% and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Q-TOF Mass Spectrometer Parameters

  • Causality: The parameters are chosen to maximize the efficiency of ion generation, transmission, and detection in negative ion mode. The collision energy is ramped to generate a rich spectrum of fragment ions for structural confirmation.

ParameterRecommended Setting
Ionization Mode ESI, Negative
Capillary Voltage -3.5 kV
Nebulizer Gas 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 325 °C
Mass Range (MS) m/z 50 - 500
Mass Range (MS/MS) m/z 50 - 300
Acquisition Rate 2 spectra/s
Collision Energy (CID) Ramped 10-40 eV
Reference Mass Use internal reference mass for continuous calibration to ensure <5 ppm accuracy.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is essential for confirming the molecule's structure. By isolating the [M-H]⁻ precursor ion (m/z 283.07) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation of deprotonated N-phenylbenzamides often involves characteristic losses and rearrangements.[16][17]

Proposed Fragmentation Pathway

G parent [M-H]⁻ m/z 283.07 f1 m/z 265.06 (Loss of H₂O) parent->f1 - H₂O f2 m/z 239.08 (Loss of CO₂) parent->f2 - CO₂ f3 m/z 163.04 (Cleavage of Ar-CO bond) parent->f3 - C₇H₅NO₂ f4 m/z 120.04 (4-carbamoylphenoxide) parent->f4 - C₈H₅NO₂ f5 m/z 136.02 (2-carboxyphenoxide after rearrangement) parent->f5 - C₇H₆N₂O

Caption: Proposed MS/MS fragmentation of deprotonated this compound.

  • m/z 265.06: Loss of water from the carboxylic acid and amide N-H.

  • m/z 239.08: Decarboxylation (loss of CO₂) from the benzoic acid moiety, a common fragmentation for carboxylic acids.

  • m/z 120.04 & m/z 163.04: Cleavage of the amide bond between the two aromatic rings, leading to the formation of the 4-carbamoylphenoxide anion and a neutral loss, or the alternative fragment.

  • m/z 136.02: A potential product arising from a gas-phase rearrangement, such as a Smiles rearrangement, which has been observed in similar deprotonated N-phenylbenzamides.[16][17]

The Validation Protocol: A Self-Certifying System

To ensure the developed method is suitable for its intended purpose, a full validation must be performed according to ICH Q2(R1) guidelines.[1][18] This process provides documented evidence of the method's performance.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.No significant peaks (>20% of LLOQ) at the retention time of the analyte in blank samples.
Linearity & Range To establish a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibration points should be within ±15% of the nominal concentration (±20% at LLOQ).
Accuracy To measure the closeness of the experimental value to the true value.Mean recovery of 85-115% of the nominal concentration for QC samples (80-120% at LLOQ).[19]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements under the same (repeatability) and different (intermediate) conditions.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% for QC samples (≤ 20% at LLOQ).[19]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.The lowest point on the calibration curve that meets accuracy and precision criteria (S/N ratio typically >10:1).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temp).No significant change in results; system suitability parameters must still be met.

Conclusion

The validation of this compound is most effectively achieved using a liquid chromatography system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer operating in negative ESI mode. This approach provides the high-resolution, accurate-mass data essential for unambiguous confirmation of identity, elemental composition, and structure, as required by regulatory standards. The detailed LC-MS/MS protocol and fragmentation analysis presented here form a robust foundation for method development. By systematically evaluating the method against ICH validation parameters, researchers can ensure the generation of reliable, accurate, and reproducible data, underpinning the integrity of their drug development program.

References

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Comparative analysis of "2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid, also known as N-(4-carbamoylphenyl)phthalamic acid, is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a phthalic acid backbone linked to a 4-aminobenzamide moiety, presents a versatile scaffold for further chemical modifications. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each approach to assist researchers in selecting the most suitable method for their specific needs.

The synthesis of this target molecule can be approached via two main strategies: a direct, one-step condensation and a multi-step pathway commencing from more fundamental starting materials. The choice between these routes hinges on factors such as the commercial availability and cost of the immediate precursor, 4-aminobenzamide, versus the desire for a more vertically integrated synthesis from basic building blocks.

Comparative Analysis of Synthetic Routes

The synthesis of this compound primarily revolves around the formation of an amide bond between phthalic anhydride and an aniline derivative. The two routes evaluated herein are:

  • Route A: Direct Condensation. This approach involves the direct reaction of phthalic anhydride with 4-aminobenzamide.

  • Route B: Multi-Step Synthesis via 4-Aminobenzamide Preparation. This route first entails the synthesis of 4-aminobenzamide from p-nitrobenzoic acid, followed by its condensation with phthalic anhydride.

The following diagram illustrates the two divergent synthetic pathways:

G cluster_A Route A: Direct Condensation cluster_B Route B: Multi-Step Synthesis PA_A Phthalic Anhydride reaction_A Condensation PA_A->reaction_A AAB_A 4-Aminobenzamide AAB_A->reaction_A Target_A This compound reaction_A->Target_A PNBA_B p-Nitrobenzoic Acid step1_B Acyl Chloride Formation PNBA_B->step1_B PNBC_B p-Nitrobenzoyl Chloride step1_B->PNBC_B step2_B Ammonolysis PNBC_B->step2_B PNB_B p-Nitrobenzamide step2_B->PNB_B step3_B Reduction PNB_B->step3_B AAB_B 4-Aminobenzamide step3_B->AAB_B step4_B Condensation AAB_B->step4_B PA_B Phthalic Anhydride PA_B->step4_B Target_B This compound step4_B->Target_B

Figure 1: Comparative workflow of Route A (Direct Condensation) and Route B (Multi-Step Synthesis).

Route A: Direct Condensation of Phthalic Anhydride and 4-Aminobenzamide

This is the most straightforward and atom-economical approach. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 4-aminobenzamide attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring.[1][2]

Reaction Scheme:

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid, ensuring the safety of laboratory personnel and environmental compliance. Our approach is grounded in established safety protocols and regulatory standards, empowering your team to manage chemical waste with confidence and integrity.

The fundamental principle of laboratory safety is that all chemical waste should be treated as hazardous unless confirmed otherwise by a qualified professional, such as your institution's Environmental Health and Safety (EHS) department.[1] This guide is built upon that principle, providing a robust framework for handling this specific compound.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This initial assessment dictates every subsequent step in the waste management process.

Primary Hazard: According to its Safety Data Sheet (SDS), this compound is classified under GHS as Aquatic Acute (Category 1) , with the hazard statement H400: Very toxic to aquatic life .[2] This is the most significant known hazard and the primary driver for its stringent disposal requirements. Releasing even small quantities into the sanitary sewer system can have a devastating impact on aquatic ecosystems. Therefore, sewer disposal is strictly prohibited .[3][4]

While the full toxicological profile has not been thoroughly investigated, related compounds like benzoic acid can cause serious eye damage, skin irritation, and organ damage through repeated exposure.[5][6][7] Given these potential risks, a cautious approach is mandatory.

Regulatory Context: All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories".[8][9] This regulation mandates the development of a Chemical Hygiene Plan (CHP), which includes procedures for safe handling and waste disposal.[9][10] Final disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Essential Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense against chemical exposure.[13] When handling waste this compound, the following minimum PPE is required:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Nitrile gloves (or other chemically resistant gloves as specified by your institution's EHS department).Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Generally not required if handling in a well-ventilated area. Use a NIOSH-approved respirator if creating dust.While not specified as a respiratory hazard, minimizing inhalation of any chemical powder is a prudent practice.[14]

Always remove contaminated clothing immediately and wash skin thoroughly with soap and water if contact occurs.[15]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate correct disposal by waste management professionals.[11][16][17]

  • Solid Waste: Collect solid this compound, including contaminated items like weigh boats, paper towels, and used gloves, in a dedicated solid waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a dedicated liquid waste container.

  • DO NOT mix this waste with other waste streams (e.g., halogenated solvents, acids, bases, or other reactive chemicals).[17] Keep it in its own designated container.

Step 2: Containerization

The integrity of the waste container is paramount to preventing leaks and exposures.[16][18]

  • Container Type: Use a chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable for both solid and liquid waste.[14][17]

  • Condition: The container must be in good condition, with no cracks or leaks, and must have a tight-fitting, screw-on cap.

  • Closure: Keep the waste container closed at all times except when adding waste.[18][19] This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Accurate labeling is a critical component of regulatory compliance and safety.[10][16] An unlabeled container is an unknown risk. Your waste label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" .

  • A clear statement of the primary hazard: "Toxic to Aquatic Life" .

  • The date accumulation started (the date the first drop of waste was added).

  • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

Waste must be stored in a designated and properly managed area within the laboratory.

  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA).[18] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray.[16] This will contain any potential leaks or spills.

  • Segregation: Store the container away from incompatible materials.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Determine Hazards: - Aquatic Toxin (Primary) - Potential Irritant B->C D Don Personal Protective Equipment (PPE) C->D E Select Compatible Container (HDPE or Glass) D->E F Segregate Waste (Solid vs. Liquid, No Mixing) E->F G Affix Hazardous Waste Label F->G H Keep Container Securely Closed G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Use Secondary Containment I->J K Container Full or Project Complete? J->K K->I No L Contact Institutional EHS for Waste Pickup K->L Yes M Waste Transferred to Licensed Disposal Facility L->M

Caption: Decision workflow for compliant chemical waste disposal.

Arranging for Final Disposal

Laboratory personnel are responsible for the proper collection and temporary storage of hazardous waste. The final treatment and disposal must be handled by trained professionals.

  • Contact EHS: Once your waste container is full or your project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[1][18]

  • Professional Disposal: The EHS department will transport the waste to a central accumulation area before it is transferred to a licensed hazardous waste disposal facility.[11] This ensures the material is managed in accordance with all federal, state, and local regulations.[18] Never use an unlicensed waste hauler.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: If the spill is large, involves highly concentrated material, or you are not comfortable cleaning it up, evacuate the area and contact your EHS emergency line.

  • Small Spills: For a small, manageable spill of solid material, avoid creating dust.[14] Gently sweep the material into a designated waste container. If it is a liquid, use an appropriate absorbent material from a spill kit.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste in the same container as the chemical.[1]

By adhering to this comprehensive guide, you are not only ensuring the safety of your laboratory and community but also upholding the principles of scientific integrity and environmental stewardship.

References

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  • The Laboratory Standard . Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

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  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]

  • In-Laboratory Treatment of Chemical Waste . University of British Columbia Safety & Risk Services. [Link]

  • SRM 350c Benzoic Acid Safety Data Sheet . National Institute of Standards and Technology (NIST). [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • 2-(4-(4-((2-Carboxyphenyl)carbamoyl)phenoxy)benzamido)benzoic acid . PubChem, National Institutes of Health (NIH). [Link]

  • Benzoic Acid Safety Data Sheet . Alpha Resources. [Link]

  • Benzoic Acid Safety Data Sheet . Chemos GmbH & Co.KG. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? . Chemistry For Everyone via YouTube. [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where? . CountyOffice.org via YouTube. [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations . PubMed Central, National Institutes of Health (NIH). [Link]

  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity . International Journal of ChemTech Research. [Link]

  • Reactions of phthalic anhydride with aromatic amino-carboxylic acids . ResearchGate. [Link]

  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study . MDPI. [Link]

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Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(4-Carbamoylphenyl)carbamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the field of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling 2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid (CAS No. 307339-36-2). The protocols outlined here are designed to ensure your safety and the integrity of your research by establishing a self-validating system of protection.

Hazard Assessment: Known and Potential Risks

Understanding the hazard profile of a compound is the critical first step in defining appropriate safety protocols.

GHS Classification: According to the safety data sheet (SDS) from AK Scientific, Inc., this compound is classified with the following hazard:

  • H400: Very toxic to aquatic life [1].

This classification mandates careful handling to prevent environmental release[1]. However, the available public data on this specific compound's toxicological properties for skin, eye, and respiratory contact is limited. Given its chemical structure—containing aromatic, amide, and carboxylic acid functional groups—it is prudent to treat it with a higher degree of caution. Compounds with similar functional groups can cause skin, eye, and respiratory irritation[2][3][4][5]. Therefore, we will operate under the assumption of potential irritant properties and the risk of harm from inhalation of dust or aerosols.

Potential Hazards Not Explicitly Listed:

  • Skin Irritation: Aromatic carboxylic acids and amides can cause skin irritation upon contact[3][5].

  • Serious Eye Damage: As a powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes, potentially leading to serious damage[3][4][5][6][7].

  • Respiratory Irritation: Inhaling the fine dust of the compound may cause respiratory tract irritation[2][3]. Prolonged or repeated exposure to chemical dust can lead to more severe organ damage[4][5][7].

The Core Directive: Universal PPE Protocol

Regardless of the task, a baseline level of PPE is mandatory whenever in the laboratory where this compound is present.

  • Eye Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required. Safety glasses are insufficient as they do not provide a seal against dust and splashes[8].

  • Protective Clothing: A full-length laboratory coat, buttoned completely, is required to protect skin and personal clothing[8].

  • Gloves: Nitrile gloves are the standard for providing splash protection against a wide range of chemicals. Always inspect gloves for tears or holes before use. Contaminated gloves should be removed and replaced immediately[8][9].

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory. Perforated shoes or sandals are strictly prohibited[8][9].

Task-Specific PPE and Engineering Controls

Different laboratory procedures involving this compound carry different risks. Engineering controls should always be the first line of defense, supplemented by the appropriate PPE.

Scenario 1: Handling the Solid Compound (Weighing, Aliquoting)

This scenario presents the highest risk of dust generation and inhalation.

  • Primary Engineering Control: All handling of the solid powder must be conducted within a certified chemical fume hood or a powder containment hood to minimize respiratory exposure[10].

  • Respiratory Protection: If the procedure cannot be performed within a fume hood or if there is a risk of dust generation outside of a containment system, a respirator is required. A NIOSH-approved N95 respirator is the minimum requirement for particulates. Ensure you are properly fit-tested and trained on its use[8][11].

  • Hand Protection: Double-gloving (wearing two pairs of nitrile gloves) is recommended to protect against contamination when removing the outer pair.

  • Body Protection: A standard lab coat is sufficient if all work is contained within a fume hood.

Scenario 2: Preparing Solutions and Performing Reactions

This scenario involves risks of both dust exposure (during initial dissolution) and chemical splashes.

  • Primary Engineering Control: The initial weighing and dissolution of the solid should be performed in a chemical fume hood. Subsequent handling of the solution can be done on a benchtop if there is no risk of aerosolization or gas evolution.

  • Eye and Face Protection: When handling solutions, particularly during transfers or when heating or agitating, chemical splash goggles are mandatory. A face shield worn over the goggles is required for procedures with a higher risk of splashing[8][11].

  • Hand Protection: Chemical-resistant nitrile gloves are required. If working with solvents for which nitrile has a short breakthrough time, consult a glove compatibility chart to select a more appropriate material (e.g., butyl rubber)[12]. Change gloves immediately if you suspect contamination[9].

Summary of PPE Requirements
TaskEngineering ControlEye/Face ProtectionHand ProtectionRespiratory Protection
Storage and Transport (Closed Container) General Lab VentilationSafety Glasses (minimum)Nitrile GlovesNot Required
Weighing/Handling Solid Powder Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesRequired if fume hood is not used (N95 minimum)
Preparing Solutions (Dissolving Solid) Chemical Fume HoodChemical Splash GogglesNitrile GlovesNot required if in fume hood
Handling Solutions (Transfers, Reactions) General Lab VentilationChemical Splash Goggles & Face ShieldNitrile GlovesNot Required (unless reaction produces aerosols/vapors)

Procedural Discipline: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning and Doffing Sequence

The following diagram illustrates the correct procedure to minimize exposure. The fundamental principle is to "don" from the ground up and "doff" in a way that the most contaminated items are removed first without touching your clean skin.

G cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (Outer pair if double-gloved) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans
  • Contaminated PPE: All disposable PPE (gloves, respirators) used while handling this compound should be considered contaminated.

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Place all used disposable PPE into a designated, sealed waste bag inside the chemical fume hood.

  • Waste Disposal: The waste bag containing contaminated PPE and any chemical waste must be disposed of according to your institution's hazardous waste procedures. The P501 precautionary statement, "Dispose of contents/container to an approved waste disposal plant," must be followed[1]. Do not dispose of this chemical or its contaminated materials in standard trash or down the drain[10][13].

  • Reusable PPE:

    • Lab Coats: If a spill occurs on a lab coat, it must be professionally decontaminated by a licensed service. Do not take contaminated lab coats home.

    • Goggles/Face Shields: Clean and decontaminate after each use according to manufacturer instructions.

Emergency Response

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing any contaminated clothing[1]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[5][6].

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical aid[1].

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) department. For small spills inside a fume hood, use an appropriate absorbent material, collect the waste in a sealed container, and dispose of it as hazardous waste[10].

By adhering to these protocols, you build a robust and trustworthy safety system that protects you, your colleagues, and your research. Always prioritize safety through a combination of engineering controls, appropriate PPE, and disciplined procedure.

References

  • AK Scientific, Inc. Safety Data Sheet: this compound.
  • Fisher Scientific. Safety Data Sheet: Benzoic Acid. [URL: https://www.fishersci.com/sds]
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Retrosynthesis Analysis

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2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid
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2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid

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